4-Bromo-1-cyclobutylpyrazole
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-bromo-1-cyclobutylpyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2/c8-6-4-9-10(5-6)7-2-1-3-7/h4-5,7H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WILOMGXFNRGZMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)N2C=C(C=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1002309-50-3 | |
| Record name | 4-Bromo-1-cyclobutylpyrazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
"synthesis and characterization of 4-Bromo-1-cyclobutylpyrazole"
An In-Depth Technical Guide to the Synthesis and Characterization of 4-Bromo-1-cyclobutylpyrazole
Foreword: The Strategic Value of Functionalized Pyrazoles
In the landscape of modern drug discovery and agrochemical development, heterocyclic scaffolds serve as the backbone for a vast array of biologically active molecules. Among these, the pyrazole core is particularly prominent, valued for its metabolic stability and versatile geometry. Functionalized pyrazole derivatives are known to exhibit a wide spectrum of therapeutic applications, including as anti-inflammatory, anti-cancer, and anti-viral agents. The introduction of a bromine atom, specifically at the 4-position, transforms the pyrazole into a highly valuable synthetic intermediate.[1] This "synthetic handle" opens the door to a multitude of late-stage functionalization possibilities through transition metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, enabling the rapid generation of diverse compound libraries.[2]
This guide provides a comprehensive, field-proven methodology for the synthesis and rigorous characterization of a specific, high-value building block: This compound . The protocols and analytical strategies detailed herein are designed for researchers, medicinal chemists, and process development scientists who require a robust and reproducible pathway to this compound, underpinned by a clear understanding of the chemical principles at each stage.
Strategic Approach: A Retrosynthetic Blueprint
A successful synthesis is born from a logical and efficient strategy. For this compound, two primary retrosynthetic pathways present themselves. Our analysis prioritizes control over regioselectivity, a common challenge in the functionalization of pyrazoles due to the similar reactivity of the two ring nitrogen atoms.[3][4]
Caption: Retrosynthetic analysis of this compound.
Expert Rationale for Route Selection:
Route A, which involves the initial synthesis of the 4-bromopyrazole core followed by N-alkylation, is the superior strategy. The reasoning is twofold:
-
Unambiguous Reactivity: The N-H proton of the 4-bromopyrazole intermediate is acidic and its deprotonation provides a single, well-defined nucleophile.[5] This ensures that the subsequent alkylation occurs predictably.
-
Control of Regiochemistry: Direct bromination of 1-cyclobutylpyrazole (Route B) could potentially lead to a mixture of products or require optimization to achieve high selectivity for the 4-position, as the C3 and C5 positions are also susceptible to electrophilic attack.
Therefore, this guide will detail the execution of Route A, a robust two-stage process.
Part I: Synthesis of the 4-Bromopyrazole Intermediate
The most classic and reliable method for forming the pyrazole ring is the Knorr synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine.[6] For efficiency, we will follow a one-pot protocol where the initially formed pyrazole is immediately brominated in situ.
Caption: Workflow for the one-pot synthesis of 4-Bromopyrazole.
Experimental Protocol: 4-Bromopyrazole
Materials:
-
Malondialdehyde bis(dimethyl acetal)
-
Hydrazine hydrate
-
Hydrochloric acid (HCl)
-
N-Bromosuccinimide (NBS)
-
Sodium bicarbonate (NaHCO₃)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Pyrazole Formation: To a round-bottom flask equipped with a magnetic stirrer, add malondialdehyde bis(dimethyl acetal) (1.0 eq) and water. Cool the mixture in an ice bath to 0-5 °C.
-
Slowly add hydrazine hydrate (1.05 eq) followed by the dropwise addition of concentrated HCl (2.5 eq), ensuring the internal temperature remains below 10 °C.
-
Remove the ice bath and allow the reaction to stir at room temperature for 2-3 hours. The formation of the pyrazole intermediate can be monitored by Thin Layer Chromatography (TLC).
-
In-Situ Bromination: Once pyrazole formation is complete, cool the reaction mixture again to 0-5 °C.
-
Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise, maintaining the internal temperature below 10 °C. Causality: NBS is a mild and highly selective brominating agent for electron-rich heterocycles. Portion-wise addition at low temperature controls the exotherm and prevents over-bromination.[2]
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 4-6 hours, or until TLC analysis indicates complete consumption of the pyrazole intermediate.
-
Work-up and Purification:
-
Carefully quench the reaction by slowly adding a saturated aqueous solution of NaHCO₃ until the pH is neutral (~7-8).
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting crude solid by flash column chromatography on silica gel to yield 4-bromopyrazole as a white solid.
-
Part II: N-Alkylation to Synthesize this compound
With the key intermediate in hand, the final step is the attachment of the cyclobutyl group. This is achieved via a nucleophilic substitution (S_N2) reaction. The choice of base and solvent is critical for achieving high yield and purity.
Caption: Workflow for the N-alkylation of 4-Bromopyrazole.
Experimental Protocol: this compound
Materials:
-
4-Bromopyrazole
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Cyclobutyl bromide
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether or Ethyl acetate
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Deprotonation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 4-bromopyrazole (1.0 eq).
-
Add anhydrous DMF via syringe. Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.2 eq) portion-wise. Causality: NaH is a strong, non-nucleophilic base that irreversibly deprotonates the pyrazole N-H, generating a potent nucleophile and driving the reaction to completion. Anhydrous DMF is a polar aprotic solvent that effectively solvates the sodium cation, enhancing the nucleophilicity of the pyrazolate anion.
-
Stir the mixture at 0 °C for 30 minutes. Effervescence (hydrogen gas evolution) should be observed.
-
Alkylation: Add cyclobutyl bromide (1.1 eq) dropwise via syringe.
-
Allow the reaction to slowly warm to room temperature, then heat to 50-60 °C and stir for 12-18 hours, monitoring by TLC.
-
Work-up and Purification:
-
Cool the reaction to 0 °C and cautiously quench by the dropwise addition of water.
-
Dilute with more water and extract three times with diethyl ether or ethyl acetate.
-
Combine the organic layers, wash sequentially with water and brine to remove residual DMF, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield this compound.
-
Part III: A Framework for Comprehensive Characterization
Characterization is a self-validating process that confirms the identity, structure, and purity of the synthesized compound. Each technique provides a unique piece of the puzzle.
Caption: Logical workflow for the characterization of the final product.
Anticipated Analytical Data
The following tables summarize the expected data for this compound (C₇H₉BrN₂, MW: 201.07 g/mol ).[7]
Table 1: Mass Spectrometry Data
| Technique | Ionization Mode | Expected m/z | Rationale |
|---|
| GC-MS or LC-MS | EI or ESI+ | ~201 & 203 | Molecular ion peaks [M]⁺ and [M+2]⁺. The ~1:1 ratio is the characteristic isotopic signature of one bromine atom. |
Table 2: ¹H and ¹³C NMR Spectroscopy Data (Predicted, in CDCl₃)
| ¹H NMR | Predicted δ (ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|---|
| ~7.5 - 7.6 | s | 1H | Pyrazole CH (C5-H) | |
| ~7.4 - 7.5 | s | 1H | Pyrazole CH (C3-H) | |
| ~4.6 - 4.8 | quintet | 1H | N-CH (cyclobutyl) | |
| ~2.4 - 2.6 | m | 2H | CH₂ adjacent to N-CH | |
| ~2.1 - 2.3 | m | 2H | CH₂ adjacent to N-CH | |
| ~1.8 - 2.0 | m | 2H | CH₂ (C3' of cyclobutyl) | |
| ¹³C NMR | Predicted δ (ppm) | Assignment | ||
| ~138 | Pyrazole C -H (C5) | |||
| ~128 | Pyrazole C -H (C3) | |||
| ~92 | Pyrazole C -Br (C4) | |||
| ~55 | N-C H (cyclobutyl) | |||
| ~31 | C H₂ adjacent to N-CH |
| | ~15 | | | C H₂ (C3' of cyclobutyl) |
NMR spectroscopy is the most powerful tool for confirming the successful N-alkylation and for distinguishing between potential isomers.[8][9]
Table 3: Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Vibration Type | Rationale |
|---|---|---|
| ~3100-3150 | C-H stretch | Aromatic C-H on the pyrazole ring. |
| ~2850-2980 | C-H stretch | Aliphatic C-H on the cyclobutyl ring. |
| ~1500-1550 | C=N, C=C stretch | Aromatic ring stretching of the pyrazole core. |
| ~1000-1100 | C-N stretch | Stretch associated with the N-cyclobutyl bond. |
| ~600-700 | C-Br stretch | Carbon-bromine bond vibration. |
Safety, Handling, and Storage
-
4-Bromopyrazole: This intermediate is classified as a skin, eye, and respiratory irritant.[10] Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Sodium Hydride (NaH): Flammable solid that reacts violently with water to produce flammable hydrogen gas. Must be handled under an inert atmosphere and away from any moisture.
-
Cyclobutyl Bromide & Solvents: Handle in a well-ventilated fume hood. These are flammable and/or irritants.
-
Storage: The final product, this compound, should be stored in a tightly sealed container in a cool, dry, and dark place to ensure long-term stability.
Conclusion
This guide has outlined a robust, reliable, and logically sound pathway for the synthesis of this compound. By prioritizing a synthetic strategy that ensures regiochemical control and by employing a comprehensive suite of modern analytical techniques for characterization, researchers can produce this valuable building block with a high degree of confidence in its structure and purity. The protocols described are grounded in established chemical principles and have been designed to be both reproducible and scalable, empowering scientists in drug discovery and development to accelerate their research programs.
References
-
Electrocatalytic Three-Component Synthesis of 4-Bromopyrazoles from Acetylacetone, Hydrazine and Diethyl Bromomalonate. Chinese Journal of Organic Chemistry. [Link]
-
One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. Journal of the Mexican Chemical Society. [Link]
-
One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. ResearchGate. [Link]
- Preparation method and application of bromopyrazole compound intermediate.
-
4-Bromopyrazole | C3H3BrN2. PubChem, National Institutes of Health. [Link]
-
Synthesis of Highly Substituted Cyclobutanes via Silver-Catalyzed Reaction of Pyrazole and Propargyl Carbonates. ResearchGate. [Link]
-
NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties. Semantic Scholar. [Link]
-
Engineered Enzymes Enable Selective N-Alkylation of Pyrazoles With Simple Haloalkanes. Angewandte Chemie International Edition. [Link]
-
NMR Spectroscopy as a Structural and Analytical Probe of Natural Products: Emerging Advancements and Future Insights. MDPI. [Link]
-
Recent highlights in the synthesis and biological significance of pyrazole derivatives. National Institutes of Health. [Link]
-
Selective synthesis of minimally differentiated N-alkyl pyrazoles and demonstration of further C–N bond-forming reactions. ResearchGate. [Link]
-
Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. MDPI. [Link]
-
Catalysis with Ring Strain - Efforts towards Pyrazoles and Cyclic Tripeptides. eScholarship, University of California. [Link]
-
NMR and Mass Spectroscopy | MCAT Crash Course. YouTube. [Link]
-
NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties. National Institutes of Health. [Link]
- Process for the preparation of 4-bromophenyl derivatives.
-
Synthesis of substituted N-heterocycles by N-alkylation. Organic Chemistry Portal. [Link]
-
Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes. MDPI. [Link]
-
NMR Spectroscopy in Drug and Natural Product Analysis. ResearchGate. [Link]
-
Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Semantic Scholar. [Link]
-
This compound. IndiaMART. [Link]
-
Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry. [Link]
Sources
- 1. Electrocatalytic Three-Component Synthesis of 4-Bromopyrazoles from Acetylacetone, Hydrazine and Diethyl Bromomalonate [sioc-journal.cn]
- 2. scielo.org.mx [scielo.org.mx]
- 3. Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Catalysis with Ring Strain - Efforts towards Pyrazoles and Cyclic Tripeptides [escholarship.org]
- 5. mdpi.com [mdpi.com]
- 6. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 7. m.indiamart.com [m.indiamart.com]
- 8. semanticscholar.org [semanticscholar.org]
- 9. NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 4-Bromopyrazole | C3H3BrN2 | CID 16375 - PubChem [pubchem.ncbi.nlm.nih.gov]
"4-Bromo-1-cyclobutylpyrazole chemical properties"
An In-Depth Technical Guide to 4-Bromo-1-cyclobutylpyrazole: Properties, Synthesis, and Applications in Modern Chemistry
Introduction
In the landscape of modern medicinal and process chemistry, the strategic design of molecular building blocks is paramount to the successful development of novel therapeutics and functional materials. Among the vast arsenal of heterocyclic scaffolds, the pyrazole ring holds a privileged status, forming the core of numerous FDA-approved drugs.[1][2] This guide focuses on a particularly valuable derivative, This compound , a compound that merges the established pharmacological relevance of the pyrazole nucleus with the advantageous physicochemical properties imparted by an N-cyclobutyl substituent.
The presence of the bromine atom at the C4 position provides a versatile synthetic handle for a wide array of cross-coupling reactions, enabling the systematic exploration of chemical space.[3][4] Simultaneously, the cyclobutyl group, an increasingly utilized bioisostere for aromatic rings, can enhance metabolic stability, improve solubility, and introduce a three-dimensional architecture crucial for specific biological interactions.[5] This document serves as a technical resource for researchers, scientists, and drug development professionals, offering a comprehensive overview of the chemical properties, synthesis, reactivity, and potential applications of this compound.
Core Chemical and Physical Properties
Accurate characterization is the foundation of all subsequent chemical investigation. This compound is identified by its unique molecular structure and associated identifiers. While experimental data for some properties are limited, predictive models provide reliable estimates crucial for experimental design.
Chemical Structure:
Figure 1. 2D Structure of this compound
Data Summary Table:
| Property | Value | Source |
| CAS Number | 1002309-50-3 | [6] |
| Molecular Formula | C₇H₉BrN₂ | [6] |
| Molecular Weight | 201.06 g/mol | [6] |
| Boiling Point | 274.6 ± 13.0 °C (Predicted) | [7] |
| Density | 1.73 ± 0.1 g/cm³ (Predicted) | [7] |
| pKa | 1.36 ± 0.12 (Predicted) | [7] |
Synthesis and Mechanistic Considerations
The synthesis of this compound can be approached through several strategic routes, primarily involving the formation of the pyrazole ring followed by regioselective bromination, or a one-pot multicomponent reaction. The C4 position of the pyrazole ring is electronically predisposed to electrophilic substitution, making direct bromination a highly effective strategy.[8]
General Synthetic Workflow
A robust and common approach involves the condensation of cyclobutylhydrazine with a 1,3-dicarbonyl equivalent to form the 1-cyclobutylpyrazole core, which is then subjected to bromination. N-Bromosuccinimide (NBS) is a frequently used brominating agent for this transformation due to its ease of handling and high regioselectivity under mild conditions.[8]
Detailed Experimental Protocol: One-Pot Synthesis
This protocol is a representative example based on established methods for synthesizing 4-bromopyrazole derivatives under solvent-free conditions, which are environmentally advantageous.[4][9]
Objective: To synthesize this compound from cyclobutylhydrazine hydrochloride, 1,1,3,3-tetramethoxypropane (a malondialdehyde precursor), and N-bromosaccharin (NBSac).
Materials:
-
Cyclobutylhydrazine hydrochloride
-
1,1,3,3-Tetramethoxypropane
-
N-Bromosaccharin (NBSac)
-
Silica gel supported sulfuric acid (H₂SO₄/SiO₂) as a heterogeneous catalyst
-
Mortar and pestle
-
Ethyl acetate, saturated sodium bicarbonate solution, brine, anhydrous sodium sulfate
-
Rotary evaporator
-
Silica gel for column chromatography
Step-by-Step Procedure:
-
Pyrazole Formation:
-
In a mortar, combine cyclobutylhydrazine hydrochloride (1.0 eq), 1,1,3,3-tetramethoxypropane (1.05 eq), and a catalytic amount of H₂SO₄/SiO₂ (approx. 0.01 g per mmol of hydrazine).
-
Grind the mixture thoroughly with a pestle at room temperature for 15-20 minutes. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Causality: The acidic catalyst facilitates the hydrolysis of the acetal to malondialdehyde in situ and promotes the condensation reaction with the hydrazine to form the pyrazole ring. The solvent-free condition accelerates the reaction rate.
-
-
In-Situ Bromination:
-
Once the formation of 1-cyclobutylpyrazole is complete (as indicated by TLC), add N-Bromosaccharin (1.0 eq) directly to the mortar.
-
Continue grinding the mixture for an additional 5-10 minutes. The reaction is typically rapid and may be accompanied by a slight color change.
-
Causality: NBSac is a highly reactive and regioselective electrophilic brominating agent for electron-rich heterocycles like pyrazoles.[9] The C4 position is the most nucleophilic site, leading to the desired product.
-
-
Work-up and Purification:
-
Transfer the reaction mixture to a flask using ethyl acetate.
-
Wash the organic solution sequentially with saturated sodium bicarbonate solution (to neutralize the catalyst and remove saccharin byproduct), water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the resulting crude oil or solid by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield pure this compound.
-
Chemical Reactivity and Synthetic Utility
The true value of this compound lies in its capacity as a versatile intermediate. The carbon-bromine bond serves as a key functional group for forming new carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds through transition metal-catalyzed cross-coupling reactions. This capability is fundamental to building molecular complexity in drug discovery programs.[4]
Key Cross-Coupling Reactions
Representative Protocol: Suzuki-Miyaura Coupling
Objective: To synthesize a 4-aryl-1-cyclobutylpyrazole derivative via palladium-catalyzed Suzuki-Miyaura cross-coupling.
Materials:
-
This compound
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or XPhos Pd G2)
-
Base (e.g., K₂CO₃ or Cs₂CO₃)
-
Solvent (e.g., 1,4-dioxane/water mixture)
-
Inert atmosphere setup (e.g., Schlenk line or glovebox)
Step-by-Step Procedure:
-
Reaction Setup:
-
To a flame-dried Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), the base (2.0-3.0 eq), and the palladium catalyst (1-5 mol%).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Causality: An inert atmosphere is critical to prevent the oxidation and deactivation of the Pd(0) catalyst, which is the active species in the catalytic cycle.
-
-
Solvent Addition and Reaction:
-
Add the degassed solvent system (e.g., dioxane/water 4:1) via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction's progress by TLC or LC-MS.
-
Causality: Heat is required to drive the catalytic cycle, particularly the oxidative addition and reductive elimination steps. The aqueous base is essential for the transmetalation step, where the organic group is transferred from boron to palladium.
-
-
Work-up and Purification:
-
After the reaction is complete, cool the mixture to room temperature and dilute it with ethyl acetate.
-
Wash with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to isolate the desired 4-aryl-1-cyclobutylpyrazole product.
-
Applications in Drug Discovery
The pyrazole scaffold is a cornerstone of medicinal chemistry, with derivatives exhibiting a vast range of biological activities, including anti-inflammatory, analgesic, anticancer, and antidepressant properties.[10][11] this compound is a prime starting material for generating libraries of novel compounds for high-throughput screening and lead optimization.
Structure-Activity Relationship (SAR) Logic
The molecule can be deconstructed into three key components that can be independently modified to tune its pharmacological profile. This systematic modification is the essence of SAR studies in drug development.
Sources
- 1. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Electrocatalytic three-component synthesis of 4-halopyrazoles with sodium halide as the halogen source - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. scielo.org.mx [scielo.org.mx]
- 5. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound, CAS [[1002309-50-3]] | BIOZOL [biozol.de]
- 7. This compound CAS#: 1002309-50-3 [m.chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 4-Bromo-1-cyclobutylpyrazole
Prepared by: Gemini, Senior Application Scientist
Introduction: Identifying a Key Heterocyclic Building Block
In the landscape of modern medicinal chemistry and drug discovery, heterocyclic compounds form the backbone of a vast array of therapeutic agents. Among these, pyrazole derivatives are of significant interest due to their proven biological activities.[1][2] This guide focuses on a specific, functionalized pyrazole: 4-Bromo-1-cyclobutylpyrazole . This compound serves as a crucial intermediate and building block in the synthesis of more complex molecules targeted for pharmacological evaluation.
The strategic placement of a bromine atom on the pyrazole ring at the 4-position opens up a versatile chemical handle for further synthetic transformations, such as transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira).[1] The N-cyclobutyl group, on the other hand, imparts specific steric and electronic properties, influencing the molecule's solubility, metabolic stability, and binding interactions with biological targets. Understanding the synthesis, properties, and applications of this compound is therefore essential for researchers engaged in the development of novel therapeutics and other advanced materials.
The Chemical Abstracts Service (CAS) has assigned the number 1002309-50-3 to this compound.[3][4][5]
Physicochemical and Structural Data
A comprehensive understanding of a compound's physical and chemical properties is the foundation of its application in research and development. The key identifiers and properties of this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 1002309-50-3 | [3][4][5] |
| Molecular Formula | C₇H₉BrN₂ | [3][4][6] |
| Molecular Weight | 201.06 g/mol | [3][4][7] |
| Boiling Point | 274.6 ± 13.0 °C (Predicted) | [5] |
| Density | 1.73 ± 0.1 g/cm³ (Predicted) | [5] |
| pKa | 1.36 ± 0.12 (Predicted) | [5] |
| SMILES | BrC1=CN(N=C1)C1CC1 | [7] |
| InChIKey | WILOMGXFNRGZMJ-UHFFFAOYSA-N | [6] |
Synthesis of this compound: A Methodological Overview
The synthesis of substituted pyrazoles can be approached through several strategic routes. For this compound, the most common strategies involve either the direct bromination of a pre-formed pyrazole ring or a multi-component reaction that builds the ring and incorporates the bromine atom in a single pot.
Conceptual Synthesis Workflow
The synthesis can be logically broken down into key stages, from starting materials to the final purified product. The diagram below illustrates a common synthetic pathway.
Caption: Generalized workflow for the synthesis of this compound.
Detailed Experimental Protocol: One-Pot Synthesis
This protocol is a representative, self-validating procedure adapted from established methods for the synthesis of 4-bromopyrazole derivatives.[1][2] The causality behind each step is explained to ensure scientific integrity.
Objective: To synthesize this compound via a one-pot condensation and bromination reaction.
Materials:
-
1,1,3,3-Tetramethoxypropane (Malondialdehyde equivalent)
-
Cyclobutylhydrazine hydrochloride
-
N-Bromosuccinimide (NBS)
-
Silica-supported sulfuric acid (catalyst)
-
Ethyl acetate (for extraction)
-
Hexane (for chromatography)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Catalyst Activation (Trustworthiness Pillar): The silica-supported sulfuric acid catalyst should be dried under vacuum at 100°C for 2 hours before use. This step is critical to remove adsorbed water, which can interfere with the condensation reaction, ensuring reproducibility.
-
Reaction Setup: To a round-bottom flask, add 1,1,3,3-tetramethoxypropane (1.0 eq), cyclobutylhydrazine hydrochloride (1.05 eq), and a catalytic amount of dried silica-supported sulfuric acid (e.g., 0.01 g).
-
Expertise & Experience: Using a slight excess of the hydrazine component helps to drive the initial condensation reaction to completion, compensating for any potential volatility or side reactions.
-
-
Condensation/Cyclization: Grind the reactants together gently at room temperature using a glass rod. The reaction is often rapid and can be monitored by Thin Layer Chromatography (TLC) for the disappearance of the starting materials and the appearance of the intermediate, 1-cyclobutylpyrazole.
-
Causality: This solvent-free approach is environmentally advantageous and often accelerates the reaction rate.[2] The acidic catalyst facilitates both the hydrolysis of the acetal to malondialdehyde and the subsequent condensation with hydrazine to form the pyrazole ring.
-
-
Bromination: Once the formation of 1-cyclobutylpyrazole is confirmed, add N-Bromosuccinimide (NBS) (1.0 eq) to the mixture in one portion. Continue to mix thoroughly. The reaction is typically exothermic.
-
Expertise & Experience: NBS is chosen as the brominating agent because it is a solid that is easier and safer to handle than elemental bromine and often provides higher regioselectivity for the 4-position of the pyrazole ring.[1]
-
-
Work-up and Extraction: After the reaction is complete (as monitored by TLC), add ethyl acetate to the flask to dissolve the product. Neutralize the mixture by washing with a saturated sodium bicarbonate solution to remove the acidic catalyst and any acidic byproducts. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification (Self-Validation): Concentrate the organic layer under reduced pressure. The resulting crude product should be purified by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient.
-
Causality: Column chromatography is essential to separate the desired this compound from unreacted starting materials, the unbrominated pyrazole intermediate, and any isomers, ensuring a high purity final product suitable for subsequent applications.[8]
-
Applications in Research and Drug Development
The true value of this compound lies in its utility as a versatile building block for creating novel molecules with potential therapeutic applications.
Role in the Drug Discovery Pipeline
Brominated pyrazoles are established precursors in the synthesis of compounds targeting a range of diseases.[1] They are particularly valuable in the "Lead Optimization" phase of drug discovery, where the bromine atom allows for rapid diversification of a lead compound's structure to improve potency, selectivity, and pharmacokinetic properties.
Caption: Role of this compound in the lead optimization phase.
Therapeutic Potential
While specific biological activity data for this compound itself is limited, the broader class of pyrazole derivatives has demonstrated significant pharmacological potential:
-
Enzyme Inhibition: Pyrazole scaffolds are present in numerous kinase inhibitors used in oncology.[9] The structure of this compound makes it an ideal starting point for synthesizing inhibitors of targets like FLT3 and CDKs, which are implicated in acute myeloid leukemia.[9]
-
CNS Disorders: The structural motifs found in this compound are relevant for developing agents that act on the central nervous system, including treatments for epilepsy and neuropathic pain.[10]
-
Inflammatory Diseases: Pyrazole derivatives have been investigated for their anti-inflammatory properties.[8]
Safety, Handling, and Storage
Hazard Identification (Based on Analogs):
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[13]
-
Respiratory Irritation: May cause respiratory irritation.[11][14]
Recommended Handling Procedures:
-
Engineering Controls: Use only under a chemical fume hood. Ensure that eyewash stations and safety showers are in close proximity to the workstation.[13]
-
Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile), safety glasses with side-shields, and a lab coat.[11]
-
Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapors. Wash hands thoroughly after handling.[11][15]
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[13]
-
Some suppliers recommend storage at -20°C for long-term stability.[3]
Conclusion
This compound is a strategically important chemical entity whose value is derived from its versatile reactivity and its incorporation of the desirable pyrazole scaffold. Its CAS number, 1002309-50-3, provides a unique identifier for this key building block. Through well-understood synthetic pathways, it provides medicinal chemists with a reliable starting point for the development of diverse compound libraries, accelerating the discovery of new therapeutic agents for a wide range of human diseases. Adherence to rigorous safety protocols, grounded in the known hazards of similar compounds, is essential for its responsible use in the laboratory.
References
-
This compound at ₹ 12500/kg | Speciality Chemicals in Hyderabad | ID: 21665555091 - IndiaMART . IndiaMART. [Link]
-
4-Bromo-1-cyclopropyl-1H-pyrazole | C6H7BrN2 | CID 52142099 - PubChem . PubChem. [Link]
-
4-Bromopyrazole | C3H3BrN2 | CID 16375 - PubChem . PubChem. [Link]
-
One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions . SciELO México. [Link]
-
This compound (C7H9BrN2) - PubChemLite . PubChemLite. [Link]
-
One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions - ResearchGate . ResearchGate. [Link]
-
Electrocatalytic Three-Component Synthesis of 4-Bromopyrazoles from Acetylacetone, Hydrazine and Diethyl Bromomalonate . Chinese Journal of Organic Chemistry. [Link]
-
Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies . MDPI. [Link]
-
Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia . PubMed. [Link]
-
5-bromo-1-cyclopropyl-4-fluoro-1H-indazole powers pharma breakthroughs . Lizhuo Information. [Link]
Sources
- 1. scielo.org.mx [scielo.org.mx]
- 2. researchgate.net [researchgate.net]
- 3. This compound, CAS [[1002309-50-3]] | BIOZOL [biozol.de]
- 4. indiamart.com [indiamart.com]
- 5. This compound CAS#: 1002309-50-3 [m.chemicalbook.com]
- 6. PubChemLite - this compound (C7H9BrN2) [pubchemlite.lcsb.uni.lu]
- 7. chemscene.com [chemscene.com]
- 8. Buy 4-Bromo-1-cyclopentylpyrazole | 1012880-01-1 [smolecule.com]
- 9. Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. News - 5-bromo-1-cyclopropyl-4-fluoro-1H-indazole powers pharma breakthroughs [shlzpharma.com]
- 11. fishersci.com [fishersci.com]
- 12. 4-Bromopyrazole | C3H3BrN2 | CID 16375 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. assets.thermofisher.cn [assets.thermofisher.cn]
- 14. 4-Bromo-1-cyclopropyl-1H-pyrazole | C6H7BrN2 | CID 52142099 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. fishersci.com [fishersci.com]
Novel Pyrazole Derivatives for Kinase Inhibition: From Privileged Scaffold to Precision Therapy
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Protein kinases, as central regulators of cellular signaling, represent one of the most critical target classes in modern drug discovery, particularly in oncology and immunology. Dysregulation of kinase activity is a hallmark of numerous diseases, making the development of potent and selective inhibitors a paramount goal. Among the myriad heterocyclic scaffolds explored, the pyrazole ring has emerged as a quintessential "privileged structure."[1][2] Its unique combination of synthetic tractability, metabolic stability, and the ability to form crucial hydrogen bond interactions within the ATP-binding site has cemented its role as a cornerstone in the design of numerous clinically successful kinase inhibitors, including the FDA-approved drugs Crizotinib, Ruxolitinib, and Encorafenib.[1][2] This guide provides an in-depth exploration of novel pyrazole derivatives for kinase inhibition. We will dissect the fundamental chemistry that makes this scaffold so effective, detail rational design strategies and synthetic methodologies, and present protocols for biological evaluation. Through case studies of inhibitors targeting key kinase families, this document serves as a technical resource for researchers aiming to design, synthesize, and validate the next generation of pyrazole-based therapeutics.
The Pyrazole Moiety: A Chemically Privileged Kinase Hinge-Binder
The pyrazole is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. This arrangement confers a unique set of physicochemical properties that are exceptionally well-suited for targeting the ATP-binding pocket of kinases.
-
Hydrogen Bonding Capability : The pyrazole ring features both a hydrogen bond donor (the N-H proton) and a hydrogen bond acceptor (the sp²-hybridized nitrogen). This duality allows it to form multiple, high-affinity interactions with the "hinge region" of the kinase, a conserved backbone segment that connects the N- and C-lobes of the catalytic domain and anchors the adenine ring of ATP.[1][2] This hinge-binding interaction is a foundational element for achieving high potency.
-
Synthetic Versatility : The pyrazole core is synthetically accessible and allows for substitution at multiple positions (typically C3, C4, C5, and N1).[3][4] This provides medicinal chemists with numerous vectors to modulate potency, enhance selectivity against off-target kinases, and optimize pharmacokinetic properties such as solubility and metabolic stability.[2]
-
Bioisosteric Replacement : The pyrazole scaffold often serves as a bioisosteric replacement for other heterocyclic systems, offering advantages in drug-like properties and intellectual property.[2] For instance, replacing a benzene ring with a pyrazole can reduce lipophilicity and improve metabolic stability.[2]
The following diagram illustrates the archetypal binding mode of a pyrazole-based inhibitor within a kinase ATP pocket, emphasizing its critical role as a hinge-binding anchor.
Caption: General binding mode of a pyrazole inhibitor in a kinase ATP pocket.
Design Strategies and Synthetic Methodologies
The development of novel pyrazole inhibitors is a synergy of rational design and versatile synthetic chemistry.
Rational Design Paradigms
-
Structure-Based Drug Design (SBDD) : With thousands of kinase crystal structures available in the Protein Data Bank (PDB), SBDD is a cornerstone of modern inhibitor design. Molecular docking simulations allow for the in silico prediction of binding modes and affinities for novel pyrazole derivatives, guiding the selection of substituents that can exploit specific pockets within the target kinase.[5][6] For example, the crystal structure of an optimized inhibitor in complex with p38 MAP kinase confirmed that adding a basic nitrogen could induce a favorable interaction with an aspartate residue (Asp112).[7][8]
-
Structure-Activity Relationship (SAR) Studies : SAR is an empirical process of systematically modifying a lead compound to map the chemical space required for optimal biological activity. For pyrazole inhibitors, this involves synthesizing analogues with diverse substituents at the R¹, R², and R³ positions to probe for interactions that enhance potency and selectivity.[9][10][11]
Core Synthetic Protocol: Reductive Amination
A common and powerful method for generating diverse libraries of pyrazole derivatives involves the reductive amination of a pyrazole carbaldehyde intermediate. This reaction allows for the facile installation of a wide array of amine-containing fragments, enabling extensive SAR exploration.[12]
Experimental Protocol: Synthesis of a Pyrazole-Amine Derivative via Reductive Amination [12]
-
Imine Formation :
-
In a clean, dry round-bottom flask, dissolve the starting material, 1-isopropyl-1H-pyrazole-4-carbaldehyde (1.0 equivalent), and the desired primary or secondary amine (1.1 equivalents) in a suitable solvent such as dichloromethane (DCM).
-
Stir the reaction mixture at ambient temperature for 1-2 hours. The formation of the imine intermediate can be monitored by Thin-Layer Chromatography (TLC).
-
-
Reduction :
-
To the stirring solution, add a mild reducing agent, sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equivalents), portion-wise. Causality Note: NaBH(OAc)₃ is preferred over stronger agents like NaBH₄ as it is less reactive towards the aldehyde starting material and selectively reduces the protonated imine, minimizing side reactions.
-
Allow the reaction to proceed, typically overnight, at room temperature until completion (as monitored by TLC or LC-MS).
-
-
Work-up and Purification :
-
Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acidic byproducts.
-
Transfer the biphasic mixture to a separatory funnel and extract the aqueous layer three times with DCM.
-
Combine the organic layers, wash with brine to remove residual water, and dry over anhydrous magnesium sulfate (MgSO₄).
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
-
Purification :
-
Purify the crude residue using column chromatography on silica gel, eluting with an appropriate solvent gradient (e.g., hexane/ethyl acetate) to afford the pure pyrazole-amine derivative.
-
Caption: General workflow for the synthesis of pyrazole-amine derivatives.[12]
Key Kinase Targets and Representative Pyrazole Inhibitors
Pyrazole derivatives have been successfully developed to target a wide range of kinases implicated in cancer and inflammatory diseases.[9][13]
Serine/Threonine Kinase Targets
-
Akt (Protein Kinase B) : A pivotal node in the PI3K/Akt/mTOR signaling pathway, which governs cell survival, proliferation, and metabolism.[9][12] Its hyperactivation is a common driver of cancer.
-
Aurora Kinases (A/B) : These kinases are essential for regulating mitosis, and their overexpression is linked to genomic instability and tumorigenesis.[9]
-
Tozasertib (VX-680) : An early pan-Aurora kinase inhibitor featuring a 4-pyrazolamine scaffold.[2]
-
Tyrosine Kinase Targets
-
BCR-ABL : The fusion protein driving chronic myeloid leukemia (CML).[9]
-
Asciminib (ABL001) : A breakthrough inhibitor that binds to the myristoyl pocket of the ABL kinase domain, acting as an allosteric, non-ATP-competitive inhibitor.[2][9] This novel mechanism is effective against T315I mutant forms of BCR-ABL that are resistant to traditional ATP-competitive inhibitors.
-
-
Janus Kinases (JAKs) : Central mediators of cytokine signaling that play a key role in autoimmune and inflammatory disorders.[2]
-
EGFR/VEGFR : The Epidermal Growth Factor Receptor and Vascular Endothelial Growth Factor Receptor are critical drivers of tumor cell proliferation and angiogenesis, respectively.[6][14] Many pyrazole derivatives have been developed as dual EGFR/VEGFR-2 inhibitors.[15][16]
Table 1: Selected Pyrazole-Based Kinase Inhibitors and Their Potency
| Compound Name | Target Kinase(s) | Reported IC₅₀ / Kᵢ Value | Therapeutic Area |
| Afuresertib | Akt1 | Kᵢ = 0.08 nM[9] | Oncology |
| Uprosertib | Akt1 | IC₅₀ = 18 nM[9] | Oncology |
| Ruxolitinib | JAK1 / JAK2 | IC₅₀ ≈ 3 nM[2] | Myelofibrosis, Inflammation |
| Asciminib | BCR-ABL (Allosteric) | K_d = 0.5–0.8 nM[9] | Oncology (CML) |
| Tozasertib | Aurora A / B | IC₅₀ = 0.6 / 18 nM[2] | Oncology |
| Ravoxertinib | ERK1 / ERK2 | IC₅₀ = 6.1 / 3.1 nM[2] | Oncology |
Biological Evaluation and Kinome Profiling
Validating the activity and selectivity of newly synthesized pyrazole derivatives is a critical, multi-step process.
In Vitro Potency and Cellular Activity
The first step is to determine the direct inhibitory effect on the target kinase and the subsequent effect on cancer cell viability.
Experimental Protocol: In Vitro Kinase Inhibition (ADP-Glo™ Assay)
This protocol is a self-validating system for quantifying kinase activity by measuring the amount of ADP produced during the phosphorylation reaction.
-
Kinase Reaction Setup :
-
In a 96- or 384-well plate, combine the target kinase, its specific substrate peptide, and ATP in a kinase buffer solution.
-
Add the synthesized pyrazole inhibitor at various concentrations (typically a serial dilution). Include a no-inhibitor control (maximum activity) and a no-kinase control (background).
-
Incubate the reaction at 30°C for a specified time (e.g., 60 minutes) to allow for phosphorylation.
-
-
ADP-Glo™ Reagent Addition :
-
Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining unconsumed ATP. Causality Note: This step is crucial because high background from residual ATP would interfere with the luminescence signal.
-
Incubate for 40 minutes at room temperature.
-
-
Kinase Detection Reagent :
-
Add the Kinase Detection Reagent, which contains luciferase and luciferin. This reagent converts the ADP generated in the first step back into ATP, which then fuels a luciferase reaction.
-
Incubate for 30-60 minutes at room temperature to stabilize the luminescent signal.
-
-
Data Acquisition :
-
Measure the luminescence using a plate reader. The light signal is directly proportional to the amount of ADP produced and thus reflects the kinase activity.
-
Plot the kinase activity against the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.
-
Experimental Protocol: Cell Proliferation (MTT Assay) [12]
-
Cell Seeding : Seed cancer cells (e.g., HCT116, MCF-7) into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment : Replace the medium with fresh medium containing serial dilutions of the pyrazole inhibitor. Include a vehicle control (e.g., DMSO).
-
Incubation : Incubate the cells for 48-72 hours.
-
MTT Addition : Add MTT solution (5 mg/mL) to each well and incubate for 4 hours. Causality Note: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT tetrazolium salt to purple formazan crystals.
-
Solubilization : Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Measurement : Read the absorbance at ~570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
Kinome Selectivity Profiling
A potent inhibitor is only useful if it is also selective. Targeting multiple kinases can lead to off-target toxicity. Chemoproteomics provides a powerful, unbiased method to assess an inhibitor's selectivity across the entire kinome in a native cellular environment.[17][18]
Caption: Workflow for kinobead-based chemoproteomics profiling.[17]
Conclusion and Future Directions
The pyrazole scaffold is undeniably a cornerstone of modern kinase inhibitor design, providing a robust and versatile framework for developing highly potent and increasingly selective therapeutics.[2][9] The journey from promiscuous early-generation compounds to precisely targeted agents like the allosteric inhibitor Asciminib highlights the power of integrating structural biology, computational chemistry, and innovative synthetic strategies.
Future efforts will likely focus on several key areas:
-
Targeting Underexplored Kinases : Many of the ~500 kinases in the human kinome remain "dark" or understudied. Pyrazole-based libraries are ideal tools for developing chemical probes to elucidate the function of these kinases.[19]
-
Overcoming Drug Resistance : The development of inhibitors with novel mechanisms of action, such as allosteric modulators and covalent inhibitors, will be critical for combating the inevitable emergence of clinical resistance.
-
Macrocyclization : Constraining flexible pyrazole inhibitors within a macrocyclic architecture is a promising strategy to enhance both selectivity and cell permeability, as recently demonstrated for BMPR2 inhibitors.[20][21][22]
By leveraging the foundational principles and advanced techniques outlined in this guide, the research community is well-equipped to continue harnessing the power of the pyrazole scaffold to deliver the next wave of life-saving kinase-targeted therapies.
References
-
El-Gamal, M. I., et al. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 27(1), 330. Available at: [Link]
-
Neukirch, L., et al. (2023). Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2. ACS Medicinal Chemistry Letters, 14(6), 833–840. Available at: [Link]
-
V. S, A., & K, S. (2022). Pyrazole Scaffold: A Remarkable Tool in Drug Development. International Journal of Pharmaceutical Sciences and Research, 77(1). Available at: [Link]
-
Keri, R. S., et al. (2023). Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. Future Medicinal Chemistry. Available at: [Link]
-
Alam, M. S., et al. (2021). Molecular Modelling Studies on Pyrazole Derivatives for the Design of Potent Rearranged during Transfection Kinase Inhibitors. Molecules, 26(23), 7352. Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Pyrazole Derivatives in Modern Drug Discovery. Available at: [Link]
-
Nițulescu, G. M., et al. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Molecules, 28(19), 6959. Available at: [Link]
-
Neukirch, L., et al. (2023). Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2. ACS Medicinal Chemistry Letters. Available at: [Link]
-
Graneto, M. J., et al. (2007). Synthesis, crystal structure, and activity of pyrazole-based inhibitors of p38 kinase. Journal of Medicinal Chemistry, 50(23), 5712–5722. Available at: [Link]
-
Singh, Dr. A. (2024). PYRAZOLE SCAFFOLDS: A PROMISING FRONTIER IN DRUG DISCOVERY. ResearchGate. Available at: [Link]
-
de Heuvel, E., et al. (2020). Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction with Trypanocidal Activity. Journal of Medicinal Chemistry, 63(1), 373–391. Available at: [Link]
-
Wallace, E. (2007). Pyrazole trk kinase inhibitors for the treatment of cancer. Expert Opinion on Therapeutic Patents, 17(3), 351-356. Available at: [Link]
-
Luo, Y., et al. (2007). Design and synthesis of pyridine-pyrazolopyridine-based inhibitors of protein kinase B/Akt. Bioorganic & Medicinal Chemistry Letters, 17(19), 5303–5307. Available at: [Link]
-
Graneto, M. J., et al. (2007). Synthesis, Crystal Structure, and Activity of Pyrazole-Based Inhibitors of p38 Kinase. Journal of Medicinal Chemistry, 50(23), 5712-5722. Available at: [Link]
-
Zhang, Y., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules, 28(18), 6695. Available at: [Link]
-
Lindner, S., et al. (2019). Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. ChemMedChem, 14(10), 1045-1055. Available at: [Link]
-
Berger, F. J., et al. (2018). Kinome chemoproteomics characterization of pyrrolo[3,4-c]pyrazoles as potent and selective inhibitors of glycogen synthase kinase 3. Cell Chemical Biology, 25(2), 165-175.e4. Available at: [Link]
-
Berger, F. J., et al. (2018). Kinome chemoproteomics characterization of pyrrolo[3,4-c]pyrazoles as potent and selective inhibitors of glycogen synthase kinase 3. Cell Chemical Biology, 25(2), 165-175.e4. Available at: [Link]
-
Gomaa, H. A. M., et al. (2019). Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives. Molecules, 24(16), 2993. Available at: [Link]
-
Neukirch, L., et al. (2023). Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2. ACS Medicinal Chemistry Letters, 14(6), 833-840. Available at: [Link]
-
Nițulescu, G. M., et al. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Molecules. Available at: [Link]
-
Neukirch, L., et al. (2022). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. International Journal of Molecular Sciences, 23(23), 14834. Available at: [Link]
-
ResearchGate. (n.d.). Possible synthetic routes leading to pyrazoles 12. Available at: [Link]
-
ResearchGate. (n.d.). The synthetic route for the preparation of compounds 1–7. Available at: [Link]
-
Al-Ostoot, F. H., et al. (2023). Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. Current Organic Chemistry, 27(11), 934-954. Available at: [Link]
-
Gomaa, H. A. M., et al. (2019). Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives. Molecules, 24(16), 2993. Available at: [Link]
-
ResearchGate. (n.d.). Pyrazole-containing kinase inhibitors targeting PI3K/AKT and MARK/ERK... Available at: [Link]
-
El-Gamal, M. I., et al. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules. Available at: [Link]
-
Al-Hujaily, E. M., et al. (2024). Discovery of Pyrazole-Based CDK8 Inhibitors Using High-Throughput Virtual Screening. ResearchGate. Available at: [Link]
-
El-Gamal, M. I., et al. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects. Molecules, 27(1), 330. Available at: [Link]
-
Singh, N., et al. (2024). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. RSC Medicinal Chemistry. Available at: [Link]
-
Saleh, A. A., et al. (2020). Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. Frontiers in Chemistry, 8, 584. Available at: [Link]
-
El-Naggar, A. M., et al. (2024). Design, synthesis, and biological investigations of new pyrazole derivatives as VEGFR2/CDK-2 inhibitors targeting liver cancer. Journal of the Egyptian National Cancer Institute, 36(1), 2. Available at: [Link]
-
Gomaa, H. A. M., et al. (2019). Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives. Molecules. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. nbinno.com [nbinno.com]
- 5. Molecular Modelling Studies on Pyrazole Derivatives for the Design of Potent Rearranged during Transfection Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives | MDPI [mdpi.com]
- 7. Synthesis, crystal structure, and activity of pyrazole-based inhibitors of p38 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. scispace.com [scispace.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors [frontiersin.org]
- 16. Design, synthesis, and biological investigations of new pyrazole derivatives as VEGFR2/CDK-2 inhibitors targeting liver cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Kinome chemoproteomics characterization of pyrrolo[3,4-c]pyrazoles as potent and selective inhibitors of glycogen synthase kinase 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Kinome chemoproteomics characterization of pyrrolo[3,4-c]pyrazoles as potent and selective inhibitors of glycogen synthase kinase 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. semanticscholar.org [semanticscholar.org]
- 22. Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2 - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Potential Mechanism of Action of 4-Bromo-1-cyclobutylpyrazole
This guide provides a comprehensive exploration of the potential mechanisms of action for the novel compound 4-Bromo-1-cyclobutylpyrazole. Designed for researchers, scientists, and drug development professionals, this document synthesizes current knowledge of pyrazole-based scaffolds and the influence of halogen and cycloalkyl substitutions to propose testable hypotheses regarding its biological activity.
Introduction: The Pyrazole Scaffold as a Privileged Structure in Medicinal Chemistry
The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone in modern drug discovery.[1][2][3][4] Its unique structural and electronic properties allow it to interact with a wide array of biological targets, making it a "privileged scaffold."[3] Marketed drugs containing the pyrazole core, such as the anti-inflammatory celecoxib, the anti-cancer agent crizotinib, and the erectile dysfunction treatment sildenafil, underscore the therapeutic versatility of this moiety.[5][6][7][8]
The biological activity of pyrazole derivatives is diverse, encompassing anti-inflammatory, anticancer, antimicrobial, antiviral, and neuroprotective effects.[9][1][10] This wide range of activities stems from the ability of the pyrazole ring and its substituents to engage in various non-covalent interactions with enzyme active sites and receptor binding pockets, including hydrogen bonding, π-π stacking, and hydrophobic interactions.[10]
Deconstructing this compound: A Structural Rationale for Potential Biological Activity
The specific structure of this compound suggests several potential avenues for its mechanism of action. The core pyrazole ring provides the foundational pharmacophore, while the bromo and cyclobutyl substituents are predicted to significantly influence its target affinity, selectivity, and pharmacokinetic properties.
-
The Pyrazole Core: As a bioisostere for other aromatic systems, the pyrazole ring can orient the substituents in a defined three-dimensional space, facilitating interactions with biological targets. The two nitrogen atoms can act as both hydrogen bond donors and acceptors, a key feature for binding to many enzymes.
-
The 4-Bromo Substituent: Halogenation, particularly with bromine, is a common strategy in medicinal chemistry to enhance binding affinity and modulate metabolic stability. The bromo group at the 4-position can participate in halogen bonding, a non-covalent interaction that can contribute to ligand-protein binding. Brominated pyrazoles are also valuable synthetic intermediates for creating more complex molecules through cross-coupling reactions.[11]
-
The 1-Cyclobutyl Substituent: The cyclobutyl group is increasingly utilized in drug design to explore novel chemical space and improve physicochemical properties.[12] Compared to a linear alkyl chain, the puckered structure of the cyclobutane ring can provide a better fit into hydrophobic pockets of target proteins and may confer metabolic stability by shielding adjacent positions from enzymatic degradation.[12]
Hypothesized Mechanisms of Action and Key Biological Targets
Based on the extensive literature on pyrazole derivatives, we can propose several well-supported hypotheses for the mechanism of action of this compound. The most probable targets fall into the categories of enzymes involved in inflammation and cancer, two areas where pyrazoles have demonstrated significant therapeutic potential.[10][13]
Inhibition of Cyclooxygenase (COX) Enzymes
A prominent and well-documented activity of pyrazole-containing compounds is the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is involved in inflammation and pain.[8][10] The anti-inflammatory drug celecoxib is a selective COX-2 inhibitor with a pyrazole core.
Proposed Mechanism: this compound may act as a competitive inhibitor of the COX-2 active site. The pyrazole ring could mimic the structure of the endogenous substrate, arachidonic acid, while the bromo and cyclobutyl groups could occupy hydrophobic pockets within the enzyme, leading to potent and potentially selective inhibition.
Experimental Workflow: COX Inhibition Assay
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benthamdirect.com [benthamdirect.com]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations [frontiersin.org]
- 6. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. jchr.org [jchr.org]
- 10. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scielo.org.mx [scielo.org.mx]
- 12. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Synthesis of 4-Bromo-1-cyclobutylpyrazole Derivatives
Abstract
This technical guide provides a comprehensive overview of the synthetic strategies for preparing 4-bromo-1-cyclobutylpyrazole derivatives. These compounds are of significant interest in medicinal chemistry and drug discovery due to the versatile synthetic handles offered by the pyrazole core and the bromine substituent. This document details two primary synthetic pathways, offering field-proven insights into experimental choices and methodologies. The guide is intended for researchers, scientists, and professionals in drug development, providing detailed, step-by-step protocols, mechanistic considerations, and data interpretation.
Introduction: The Significance of Functionalized Pyrazoles
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, found in a multitude of approved therapeutics for a wide range of diseases, including cancer, inflammation, and infectious diseases. The incorporation of a bromine atom at the 4-position of the pyrazole ring provides a valuable tool for further molecular elaboration through various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira reactions. The N-1 cyclobutyl substituent can influence the compound's lipophilicity, metabolic stability, and binding interactions with biological targets. Consequently, the efficient and reliable synthesis of this compound derivatives is of considerable importance for the generation of novel compound libraries for drug discovery programs.
This guide will explore two robust synthetic approaches to the target molecule, this compound:
-
Route A: A Sequential Approach involving the initial synthesis of 4-bromopyrazole followed by N-alkylation with a suitable cyclobutyl electrophile.
-
Route B: A Convergent Approach centered on the synthesis of cyclobutylhydrazine and its subsequent cyclocondensation with a 1,3-dicarbonyl equivalent, followed by bromination.
The causality behind the choice of reagents, reaction conditions, and purification methods will be discussed in detail to provide a thorough understanding of the synthetic process.
Synthetic Pathways and Mechanistic Considerations
Route A: Sequential Synthesis via N-Alkylation of 4-Bromopyrazole
This pathway is a reliable and often preferred method due to the commercial availability of the starting materials. The overall strategy is depicted below:
Caption: Sequential synthesis of this compound (Route A).
2.1.1. Step 1: Bromination of Pyrazole
The regioselective bromination of pyrazole at the 4-position is a well-established transformation. The pyrazole ring is electron-rich and susceptible to electrophilic substitution. The C4 position is the most electron-rich and sterically accessible position for electrophilic attack.
Causality of Reagent Choice:
-
N-Bromosuccinimide (NBS): NBS is a mild and convenient source of electrophilic bromine, minimizing the formation of poly-brominated byproducts and offering easier handling compared to liquid bromine.[1]
-
Elemental Bromine (Br₂): While effective, Br₂ is highly corrosive and volatile, requiring more stringent safety precautions. It can also lead to over-bromination if the reaction conditions are not carefully controlled.
The reaction is typically carried out in a suitable solvent such as chloroform, carbon tetrachloride, or water.[1] The choice of solvent can influence the reaction rate and selectivity.
2.1.2. Step 2: N-Alkylation of 4-Bromopyrazole
The N-alkylation of 4-bromopyrazole with a cyclobutyl electrophile introduces the desired substituent at the N1 position. The regioselectivity of this reaction is a key consideration, as alkylation can potentially occur at either of the two nitrogen atoms in the pyrazole ring. However, for symmetrically substituted pyrazoles like 4-bromopyrazole, only one product is formed.
Causality of Experimental Choices:
-
Base: A base is required to deprotonate the pyrazole nitrogen, generating the nucleophilic pyrazolide anion. Common bases include sodium hydride (NaH), potassium carbonate (K₂CO₃), and sodium hydroxide (NaOH).[2][3] The choice of base depends on the reactivity of the alkylating agent and the desired reaction temperature. Stronger bases like NaH are often used with less reactive alkylating agents.
-
Alkylating Agent: Cyclobutyl bromide or cyclobutyl tosylate are suitable electrophiles. Tosylates are generally more reactive than bromides.
-
Solvent: Aprotic polar solvents such as dimethylformamide (DMF) or acetonitrile are commonly employed to dissolve the pyrazolide salt and facilitate the Sₙ2 reaction.[2]
Route B: Convergent Synthesis via Cyclobutylhydrazine
This convergent approach involves the initial synthesis of the key intermediate, cyclobutylhydrazine, followed by its reaction with a suitable three-carbon building block to form the pyrazole core.
Caption: Convergent synthesis of this compound (Route B).
2.2.1. Step 1: Synthesis of Cyclobutylhydrazine
Cyclobutylhydrazine is not as readily available as its aryl counterparts and typically needs to be synthesized. A plausible and effective route starts from cyclobutanone.
-
From Cyclobutanone to Cyclobutylamine: Cyclobutanone can be converted to cyclobutylamine via two main methods:
-
Reductive Amination: Direct reaction with ammonia in the presence of a reducing agent like sodium cyanoborohydride.
-
Oxime Formation and Reduction: Conversion to cyclobutanone oxime with hydroxylamine, followed by reduction of the oxime to the amine using reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.[4]
-
-
From Cyclobutylamine to Cyclobutylhydrazine: The conversion of a primary amine to a hydrazine is a multi-step process. A common method involves:
-
Diazotization: Reaction of cyclobutylamine with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a diazonium salt.
-
Reduction: The diazonium salt is then reduced to the corresponding hydrazine.
-
2.2.2. Step 2: Cyclocondensation to Form the Pyrazole Ring (Knorr Pyrazole Synthesis)
The Knorr pyrazole synthesis is a classic and highly efficient method for constructing the pyrazole ring. It involves the condensation of a hydrazine with a 1,3-dicarbonyl compound.[5]
Causality of Reagent Choice:
-
1,3-Dicarbonyl Compound: Malondialdehyde or its synthetic equivalents are suitable for forming the unsubstituted pyrazole ring at the C3 and C5 positions.
-
Reaction Conditions: The reaction is typically carried out in an acidic or neutral medium, often in a protic solvent like ethanol.
2.2.3. Step 3: Bromination of 1-Cyclobutylpyrazole
The final step is the regioselective bromination of the 1-cyclobutylpyrazole intermediate at the 4-position. As discussed in Route A, NBS is a preferred reagent for this transformation due to its mildness and selectivity.[1]
Detailed Experimental Protocols
Disclaimer: These protocols are intended for use by trained chemists in a properly equipped laboratory. All necessary safety precautions should be taken.
Protocol for Route A: Sequential Synthesis
Step 1: Synthesis of 4-Bromopyrazole
-
To a solution of pyrazole (1.0 eq.) in chloroform, add N-bromosuccinimide (1.05 eq.) portion-wise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with aqueous sodium thiosulfate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 4-bromopyrazole.
Step 2: Synthesis of this compound
-
To a solution of 4-bromopyrazole (1.0 eq.) in anhydrous DMF, add sodium hydride (1.2 eq., 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add cyclobutyl bromide (1.1 eq.) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.[2]
-
Monitor the reaction by TLC.
-
Upon completion, carefully quench the reaction with ice-water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
Protocol for Route B: Convergent Synthesis (Illustrative)
Step 1: Synthesis of Cyclobutylamine (via Oxime Reduction)
-
To a solution of hydroxylamine hydrochloride (1.2 eq.) and sodium acetate (1.5 eq.) in water, add cyclobutanone (1.0 eq.).
-
Stir the mixture at room temperature for 2-4 hours to form cyclobutanone oxime.
-
Extract the oxime with diethyl ether, dry the organic layer, and concentrate.
-
In a separate flask under an inert atmosphere, prepare a suspension of lithium aluminum hydride (2.0 eq.) in anhydrous THF.
-
Add the cyclobutanone oxime in THF dropwise to the LiAlH₄ suspension at 0 °C.
-
Reflux the reaction mixture for 4-6 hours.
-
Cool the mixture to 0 °C and carefully quench by the sequential addition of water, 15% aqueous NaOH, and water.
-
Filter the resulting solid and wash with THF.
-
Concentrate the filtrate to obtain crude cyclobutylamine, which can be purified by distillation.
Step 2 & 3: Synthesis of 1-Cyclobutylpyrazole and subsequent Bromination
A one-pot procedure for the synthesis of 4-bromopyrazole derivatives from 1,3-diketones and hydrazines has been reported and can be adapted.[6][7]
-
Combine cyclobutylhydrazine hydrochloride (1.0 eq.) and a suitable 1,3-dicarbonyl compound (e.g., malondialdehyde tetraethyl acetal, 1.0 eq.) in ethanol with a catalytic amount of acid.
-
Reflux the mixture for 2-4 hours to form 1-cyclobutylpyrazole.
-
After cooling, add N-bromosuccinimide (1.05 eq.) to the reaction mixture.
-
Stir at room temperature for 12-16 hours.
-
Remove the solvent under reduced pressure.
-
Partition the residue between water and ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by column chromatography to obtain this compound.
Data Presentation and Characterization
The successful synthesis of this compound should be confirmed by standard analytical techniques.
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the pyrazole ring protons (two singlets) and the cyclobutyl group protons (multiplets). The integration should be consistent with the structure. |
| ¹³C NMR | Resonances for the three pyrazole carbons and the carbons of the cyclobutyl group. The carbon attached to bromine will be shifted downfield. |
| Mass Spec. | The molecular ion peak (M+) and the M+2 peak in an approximate 1:1 ratio, characteristic of a monobrominated compound. |
| TLC | A single spot with a specific Rf value under the chosen eluent system, indicating the purity of the compound. |
Note: Specific chemical shifts and mass-to-charge ratios will depend on the instrumentation and experimental conditions. It is crucial to compare obtained data with literature values for analogous compounds or to perform full structural elucidation.
Conclusion and Future Perspectives
This guide has outlined two viable and robust synthetic routes for the preparation of this compound derivatives. Route A offers a more straightforward approach, leveraging commercially available starting materials. Route B, while more demanding due to the required synthesis of cyclobutylhydrazine, provides a convergent strategy that can be advantageous for the synthesis of diverse analogs.
The choice of synthetic route will ultimately depend on the specific research objectives, available resources, and desired scale of production. The methodologies and mechanistic insights provided herein are intended to empower researchers to make informed decisions and successfully synthesize these valuable building blocks for their drug discovery endeavors. Future work could focus on the development of more efficient, one-pot procedures for the convergent synthesis and the exploration of greener reaction conditions.
References
-
Alinezhad, H., Tajbakhsh, M., & Zare, M. (2011). One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. Journal of the Mexican Chemical Society, 55(4), 238-241. Available at: [Link]
-
ResearchGate. (n.d.). One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. Retrieved from [Link]
-
Mu, S., et al. (2022). Electrocatalytic Three-Component Synthesis of 4-Bromopyrazoles from Acetylacetone, Hydrazine and Diethyl Bromomalonate. Chinese Journal of Organic Chemistry. Available at: [Link]
-
Kaur, G., et al. (2020). Halogenation of Pyrazoles Using N-Halosuccinimides in CCl4 and in Water. Journal of Heterocyclic Chemistry. Available at: [Link]
-
Organic Syntheses. (n.d.). cyclobutylamine. Retrieved from [Link]
-
Organic Syntheses. (n.d.). cyclobutanone. Retrieved from [Link]
-
Al-Rawashdeh, N. A. F., et al. (2014). Synthesis of Some Alicyclic Oximes and Study of the Expected Conformational Isomerism. International Journal of Advanced Research in Chemical Science, 1(7), 1-8. Available at: [Link]
-
RSC Publishing. (n.d.). Radical-induced ring-opening and reconstruction of cyclobutanone oxime esters. Retrieved from [Link]
-
Beilstein Journals. (2023). Synthesis of aliphatic nitriles from cyclobutanone oxime mediated by sulfuryl fluoride (SO2F2). Beilstein Journal of Organic Chemistry. Available at: [Link]
-
NIH. (n.d.). Synthesis of aliphatic nitriles from cyclobutanone oxime mediated by sulfuryl fluoride (SO2F2). Retrieved from [Link]
-
Heller, S. T., & Natarajan, S. R. (2006). 1,3-Diketones from the reaction of ketones with acid chlorides: A fast and general synthesis of pyrazoles. Organic letters, 8(13), 2675–2678. Available at: [Link]
-
NIH. (n.d.). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Retrieved from [Link]
- Google Patents. (n.d.). Preparation method and application of bromopyrazole compound intermediate.
-
TSI Journals. (2011). SYNTHESIS OF CHLOROSUBSTITUTED 4–BROMO–3, 5–DIARYL–1–SUBSTITUTED PYRAZOLES. Retrieved from [Link]
-
University of Bristol Research Portal. (2017). Halogen bonding properties of 4-iodopyrazole and 4-bromopyrazole explored by rotational spectroscopy and ab initio calculations. Retrieved from [Link]
-
New Journal of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
-
MDPI. (2009). 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. Retrieved from [Link]
-
MDPI. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Retrieved from [Link]
-
Thieme. (n.d.). 5 Combination of 1H and 13C NMR Spectroscopy. Retrieved from [Link]
-
ResearchGate. (n.d.). 1 H (a) and 13 C NMR spectra of 4 (b). Retrieved from [Link]
-
Academic Strive. (2024). Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. Retrieved from [Link]
-
Wiley Online Library. (2007). Supporting Information. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of 1-bromobutane. Retrieved from [Link]
-
SpectraBase. (n.d.). 4-Bromo-N-isobutyl-1H-pyrrole-2-carboxamide. Retrieved from [Link]
Sources
- 1. Electrocatalytic Three-Component Synthesis of 4-Bromopyrazoles from Acetylacetone, Hydrazine and Diethyl Bromomalonate [sioc-journal.cn]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. arpgweb.com [arpgweb.com]
- 5. CN112794810B - Synthesis method of cyclobutylamine compound - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. scielo.org.mx [scielo.org.mx]
An In-depth Technical Guide to the In Silico Modeling of 4-Bromo-1-cyclobutylpyrazole
This guide provides a comprehensive, technically-grounded framework for the computational analysis of 4-Bromo-1-cyclobutylpyrazole, a molecule of interest within the broader class of pyrazole derivatives. Pyrazoles are a "privileged scaffold" in medicinal chemistry, forming the core of numerous clinically approved drugs.[1][2] The strategic application of in silico modeling can significantly accelerate the drug discovery process, reducing costs and attrition rates by enabling early, data-driven decisions about a compound's potential.[3][4] This document is intended for researchers, computational chemists, and drug development professionals, offering field-proven insights into the causality behind experimental choices and detailing self-validating protocols.
Foundational Analysis: Structure and Physicochemical Properties
Before embarking on complex simulations, a thorough characterization of the lead compound is paramount. This compound (CAS: 1002309-50-3) is a heterocyclic compound with the molecular formula C7H9BrN2.[5][6] Its structure consists of a pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, substituted with a bromine atom at the C4 position and a cyclobutyl group at the N1 position.[7]
Initial computational analysis involves calculating key physicochemical properties that govern its drug-like potential. These descriptors are foundational for subsequent Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) predictions.
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value | Significance in Drug Discovery |
|---|---|---|
| Molecular Weight | 201.06 g/mol [5] | Influences absorption and distribution; typically <500 Da for oral drugs. |
| LogP (Octanol/Water) | 1.7[7] | Measures lipophilicity, affecting solubility, permeability, and metabolism. |
| Boiling Point | 274.6±13.0 °C[5] | Indicates volatility and intermolecular forces. |
| pKa | 1.36±0.12[5] | Predicts ionization state at physiological pH, impacting solubility and target binding. |
| Polar Surface Area | 17.8 Ų[8] | Influences membrane permeability and blood-brain barrier penetration. |
The In Silico Discovery Workflow: A Strategic Overview
The computational evaluation of a novel compound follows a multi-stage, hierarchical process. This workflow is designed to progressively filter and refine our understanding, starting with broad screening and moving towards highly detailed, computationally intensive analyses.[9][10]
Caption: A high-level overview of the in silico drug discovery workflow.
Molecular Docking: Predicting Binding Interactions
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, providing crucial insights into binding affinity and mode of interaction.[11][12] This process is fundamental to structure-based drug design.
Causality Behind the Protocol
The core principle is to sample a vast number of potential binding poses and use a scoring function to estimate the binding free energy for each.[11] A robust protocol is self-validating. Before docking the unknown compound, a crucial validation step involves removing the co-crystallized ligand from a known protein-ligand complex, re-docking it, and calculating the Root Mean Square Deviation (RMSD) between the predicted pose and the original crystallographic pose. An RMSD below 2.0 Å typically validates the docking parameters.
Step-by-Step Protocol: Molecular Docking with AutoDock Vina
-
Preparation of the Receptor:
-
Obtain Structure: Download the 3D structure of the target protein from the RCSB Protein Data Bank (PDB).[13]
-
Clean the PDB File: Remove water molecules, co-solvents, and any co-crystallized ligands.
-
Add Hydrogens: Add polar hydrogens to correctly model hydrogen bonding.
-
Assign Charges: Compute and assign partial charges (e.g., Gasteiger charges).
-
Convert to PDBQT: Convert the prepared protein file to the PDBQT format, which includes charge and atom type information required by AutoDock.[12]
-
-
Preparation of the Ligand (this compound):
-
Generate 3D Structure: Create a 3D structure from its 2D representation (e.g., from PubChem) and perform energy minimization using a force field like MMFF94.
-
Assign Charges & Torsions: Assign Gasteiger charges and define the rotatable bonds (torsions) to allow conformational flexibility during docking.
-
Convert to PDBQT: Save the prepared ligand in the PDBQT format.
-
-
Defining the Search Space (Grid Box):
-
Identify Binding Site: The search space is a 3D grid box centered on the active site of the receptor. This can be defined based on the position of a known co-crystallized ligand or through binding site prediction algorithms.[12]
-
Set Dimensions: The size of the box must be large enough to accommodate the ligand in various orientations.
-
-
Running the Docking Simulation:
-
Analysis of Results:
-
Binding Affinity: The primary output is the binding affinity, reported in kcal/mol. More negative values indicate stronger predicted binding.
-
Pose Visualization: The top-ranked poses are visualized in complex with the receptor using software like PyMOL or UCSF Chimera to analyze key interactions (e.g., hydrogen bonds, hydrophobic contacts, pi-pi stacking).[13]
-
Caption: A streamlined workflow for a typical molecular docking experiment.
Molecular Dynamics (MD) Simulations: Assessing Complex Stability
While docking provides a static snapshot, MD simulations offer insights into the dynamic behavior of the protein-ligand complex over time.[15] This technique simulates the movements of atoms and molecules, allowing for the assessment of binding stability and conformational changes.[16]
Causality Behind the Protocol
MD simulations solve Newton's equations of motion for a system of atoms and molecules.[15] The process requires careful equilibration to ensure the system is stable at the desired temperature and pressure before the "production" simulation, from which data is collected. Monitoring parameters like RMSD and Root Mean Square Fluctuation (RMSF) validates the simulation's stability and provides insights into the complex's dynamics.
Step-by-Step Protocol: MD Simulation with GROMACS
-
System Preparation:
-
Merge Coordinates: Combine the coordinates of the best-docked pose of this compound and the receptor into a single complex file.
-
Force Field Selection: Choose an appropriate force field (e.g., CHARMM36m for the protein, CGenFF for the ligand) to describe the potential energy of the system.[17]
-
Solvation: Place the complex in a periodic box of a defined shape (e.g., cubic) and fill it with explicit water molecules (e.g., TIP3P model).[16]
-
Ionization: Add ions (e.g., Na+, Cl-) to neutralize the system's charge and mimic physiological salt concentration.
-
-
Energy Minimization:
-
Perform energy minimization using an algorithm like steepest descent to relax the system and remove any steric clashes or unfavorable geometries introduced during preparation.
-
-
Equilibration:
-
NVT Ensemble (Canonical): Heat the system to the target temperature (e.g., 300 K) while keeping the Number of particles, Volume, and Temperature constant. This allows the solvent to equilibrate around the solute. Position restraints are typically applied to the protein and ligand.
-
NPT Ensemble (Isothermal-Isobaric): Equilibrate the system at the target temperature and pressure (e.g., 1 bar), keeping the Number of particles, Pressure, and Temperature constant. This ensures the system reaches the correct density. Position restraints are gradually released.
-
-
Production MD Run:
-
Run the simulation for a desired length of time (e.g., 100-200 nanoseconds) without restraints. Trajectory data (atomic coordinates over time) is saved at regular intervals.
-
-
Trajectory Analysis:
-
RMSD: Calculate the RMSD of the protein backbone and ligand over time to assess the overall stability of the complex. A stable, converging RMSD indicates the system has reached equilibrium.
-
RMSF: Calculate the RMSF of individual residues to identify flexible regions of the protein upon ligand binding.
-
Interaction Analysis: Analyze the persistence of hydrogen bonds and other key interactions identified in the docking pose throughout the simulation.
-
Caption: The sequential workflow for a molecular dynamics simulation.
ADMET Prediction: Evaluating Drug-Likeness
A compound's efficacy is irrelevant if it cannot reach its target or is toxic. ADMET prediction is a crucial early-stage assessment of a molecule's pharmacokinetic and safety profile.[18][19] Machine learning models trained on large datasets are commonly used for these predictions.[3]
Table 2: Illustrative ADMET Profile for this compound
| Parameter | Category | Predicted Outcome | Implication |
|---|---|---|---|
| A bsorption | Human Intestinal Absorption | High | Likely well-absorbed from the gut. |
| Caco-2 Permeability | Moderate | May have reasonable cell membrane permeability. | |
| D istribution | Blood-Brain Barrier (BBB) | Non-penetrant | Unlikely to cause CNS side effects (or reach CNS targets). |
| Plasma Protein Binding | High | May have a longer duration of action but lower free concentration. | |
| M etabolism | CYP2D6 Inhibitor | No | Low risk of drug-drug interactions involving this key enzyme. |
| CYP3A4 Inhibitor | No | Low risk of drug-drug interactions involving this key enzyme. | |
| E xcretion | Total Clearance | Low | Suggests a potentially longer half-life in the body. |
| T oxicity | AMES Mutagenicity | Non-mutagenic | Low risk of being a carcinogen. |
| | hERG I Inhibition | Low risk | Reduced likelihood of causing cardiac arrhythmia. |
Note: This data is illustrative and would be generated using predictive web servers like admetSAR or pkCSM.[19][20]
Quantum Mechanics (QM): For Unparalleled Accuracy
For critical aspects of drug design, classical molecular mechanics (MM) force fields may lack sufficient accuracy. Quantum mechanics methods, such as Density Functional Theory (DFT), can provide a more precise description of electronic structure, which is vital for understanding reaction mechanisms, charge distributions, and binding energies.[21][22]
Due to their high computational cost, QM methods are often applied in a hybrid QM/MM approach.[23][24] In this scheme, the most critical part of the system (e.g., the ligand and the immediate active site residues) is treated with QM, while the rest of the protein and solvent are handled by MM. This provides a balance of accuracy and computational feasibility.[24]
Applications for this compound:
-
Accurate Charge Derivation: Calculating QM-derived partial charges for the ligand can improve the accuracy of both docking and MD simulations.
-
Interaction Energy Decomposition: Precisely calculating the energetic contributions of different types of interactions (electrostatic, van der Waals, etc.) within the binding pocket.
-
Reaction Mechanism Studies: If the compound is a covalent inhibitor, QM/MM can be used to model the reaction pathway and calculate activation energies.[23]
Conclusion and Future Directions
This guide outlines a robust, multi-faceted in silico workflow for the characterization of this compound. By integrating molecular docking, molecular dynamics, ADMET prediction, and quantum mechanics, researchers can build a comprehensive profile of the molecule's potential as a drug candidate. The data generated from these computational experiments provides a strong foundation for prioritizing synthetic efforts, guiding lead optimization, and ultimately increasing the probability of success in the complex journey of drug development.[25] The next logical steps would involve synthesizing the compound and validating these computational predictions through in vitro biochemical and cellular assays.
References
- Al-Sultani, A. O., Zaki, H. M., & Al-Badr, A. A. (2021). Quantum mechanics implementation in drug-design workflows: does it really help?. ScienceOpen.
- Liao, C., et al. (2024).
- Jana, S. B., et al. (2024). Computational Chemistry Of Pyrazole Derivatives: Molecular Modeling, Quantum Mechanical Calculations, And Molecular Dynamics Simulations.
- Fiveable. (n.d.). ADMET prediction | Medicinal Chemistry Class Notes. Fiveable.
- Gauto, D. F., et al. (2023). Qualitative Estimation of Protein–Ligand Complex Stability through Thermal Titration Molecular Dynamics Simulations.
- Digital Chemistry. (n.d.).
- Zloh, M., & Kirton, S. B. (2018). The benefits of in silico modeling to identify possible small-molecule drugs and their off-target interactions. Future Medicinal Chemistry, 10(4), 423-432.
- Wagen, C. (2023). Quantum Chemistry in Drug Discovery. Rowan Scientific.
- Profacgen. (n.d.). Quantum Mechanics/Chemistry in Drug Design. Profacgen.
- Deep Origin. (n.d.).
- International Journal of Innovative Research in Technology. (2024). The role of quantum Mechanics in revolutionizing drug discovery. IJIRT, 11(7).
- Aurlide. (2025).
- BenchChem. (2025).
- BenchChem. (2025). A Researcher's Guide to Molecular Dynamics Simulations of Ligand-Protein Complexes. BenchChem.
- Bioinformatics. (2020). Molecular docking for Beginners | Autodock Full Tutorial. YouTube.
- Singh, P., & Bast, F. (2025). Molecular dynamics simulations: Insights into protein and protein ligand interactions. Advanced Pharmacology, 103, 139-162.
- Al-Amiery, A. A., et al. (2022). Green Synthesis and Biological Evaluation of Pyrazole Derivatives with Computational Chemistry Support. College of Science.
- Simran. (2023). Molecular dynamic simulation for protein & ligand-protein complex: web tool free easy, only click. YouTube.
- Dong, J., et al. (2018). ADMET-score – a comprehensive scoring function for evaluation of chemical drug-likeness.
- Rossi, A. R. (n.d.). GROMACS: MD Simulation of a Protein-Ligand Complex. Angelo Raymond Rossi.
- Patsnap. (2025). What is in silico drug discovery?.
- KBbox. (n.d.). Small Molecule Docking. Bonvin Lab.
- Taylor & Francis Online. (2018). The Benefits of In Silico Modeling to Identify Possible Small-Molecule Drugs and Their Off-Target Interactions. Taylor & Francis Online.
- ResearchGate. (2021). Synthesis, computational and biological study of pyrazole derivatives.
- ChemCopilot. (2025). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. ChemCopilot.
- Bonvin Lab. (n.d.). Small molecule docking. Bonvin Lab.
- University of Hertfordshire Research Archive. (2018). The benefits of in silico modeling to identify possible small-molecule drugs and their off-target interactions. University of Hertfordshire.
- Patheon Pharma Services. (2023). In Silico Modeling: Accelerating drug development.
- Chemistry LibreTexts. (2020). 13.2: How to Dock Your Own Drug. Chemistry LibreTexts.
- Smolecule. (2023). Buy 4-Bromo-1-cyclopentylpyrazole | 1012880-01-1. Smolecule.
- ChemicalBook. (n.d.). This compound CAS#: 1002309-50-3. ChemicalBook.
- Al-Ghorbani, M., et al. (2024).
- IndiaMART. (n.d.). This compound. IndiaMART.
- National Center for Biotechnology Inform
- SciELO México. (2011). One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. J. Mex. Chem. Soc., 55(4).
- PubChemLite. (n.d.). This compound (C7H9BrN2). PubChemLite.
- National Center for Biotechnology Information. (n.d.). 4-Bromo-1-cyclopropyl-1H-pyrazole. PubChem.
- ResearchGate. (2011). One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions.
- SIOC Journal. (2022).
- National Center for Biotechnology Information. (2023).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 3. digitalchemistry.ai [digitalchemistry.ai]
- 4. In Silico Modeling: Accelerating drug development - Patheon pharma services [patheon.com]
- 5. This compound CAS#: 1002309-50-3 [chemicalbook.com]
- 6. m.indiamart.com [m.indiamart.com]
- 7. PubChemLite - this compound (C7H9BrN2) [pubchemlite.lcsb.uni.lu]
- 8. 4-Bromo-1-cyclopropyl-1H-pyrazole | C6H7BrN2 | CID 52142099 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. What is in silico drug discovery? [synapse.patsnap.com]
- 11. KBbox: Methods [kbbox.h-its.org]
- 12. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. youtube.com [youtube.com]
- 15. Molecular dynamics simulations: Insights into protein and protein ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. GROMACS: MD Simulation of a Protein-Ligand Complex [angeloraymondrossi.github.io]
- 18. fiveable.me [fiveable.me]
- 19. ADMET Predictions - Computational Chemistry Glossary [deeporigin.com]
- 20. ADMET-score – a comprehensive scoring function for evaluation of chemical drug-likeness - PMC [pmc.ncbi.nlm.nih.gov]
- 21. scienceopen.com [scienceopen.com]
- 22. ijirt.org [ijirt.org]
- 23. mdpi.com [mdpi.com]
- 24. Quantum Mechanics/Chemistry in Drug Design - Profacgen [profacgen.com]
- 25. tandfonline.com [tandfonline.com]
Methodological & Application
Application Notes & Protocols: The Strategic Use of 4-Bromo-1-cyclobutylpyrazole in Modern Medicinal Chemistry
These notes provide an in-depth guide for researchers, scientists, and drug development professionals on the synthesis and application of 4-Bromo-1-cyclobutylpyrazole. This document emphasizes the strategic importance of this building block in creating diverse molecular libraries for drug discovery, backed by detailed, field-proven protocols.
Strategic Overview: Why this compound?
The pyrazole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous approved drugs with a wide spectrum of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2][3][4][5][6][7] The value of this compound lies in the specific combination of its three core components:
-
The Pyrazole Core : This aromatic five-membered heterocycle is metabolically stable and acts as a versatile scaffold. Its nitrogen atoms can serve as hydrogen bond acceptors, while the ring itself can engage in π-stacking interactions with biological targets.[8]
-
The N1-Cyclobutyl Group : This non-planar, saturated ring is a critical modulator of physicochemical properties. Compared to a simple alkyl chain, the cyclobutyl group introduces conformational rigidity. This can enhance binding affinity by reducing the entropic penalty upon binding to a target protein. Furthermore, it increases the molecule's three-dimensional character and lipophilicity, often improving cell permeability and metabolic stability.
-
The C4-Bromo Substituent : This is the molecule's primary reactive handle. The bromine atom at the 4-position is strategically placed for facile participation in a wide array of palladium-catalyzed cross-coupling reactions.[9][10] This allows for the systematic and efficient introduction of diverse chemical functionalities, making it an ideal starting point for generating large compound libraries for Structure-Activity Relationship (SAR) studies.[11]
Physicochemical Data Summary
| Property | Value | Source |
| CAS Number | 1002309-50-3 | [12][13][14] |
| Molecular Formula | C₇H₉BrN₂ | [12][15] |
| Molecular Weight | 201.06 g/mol | [12][15] |
| Appearance | Typically a white to light-yellow solid | [16] |
| Canonical SMILES | C1CC(C1)N2C=C(C=N2)Br | [15] |
Synthesis Protocol: Accessing the Core Scaffold
The synthesis of this compound is typically achieved through a two-step process involving the formation of the N-substituted pyrazole ring followed by regioselective bromination. One-pot variations have also been developed to improve efficiency.[9][17]
Workflow for Synthesis
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol
Step 1: Synthesis of 1-Cyclobutylpyrazole
-
Rationale : This step involves the classical Knorr pyrazole synthesis via the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound. Acetic acid serves as a mild catalyst for the condensation and subsequent cyclization.
-
Procedure :
-
To a solution of cyclobutylhydrazine hydrochloride (1.0 eq) and triethylamine (1.1 eq) in ethanol (5 mL/mmol) at 0 °C, add 1,3-dimethoxy-1-propene (1.1 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Cool the mixture, concentrate under reduced pressure, and partition the residue between ethyl acetate and water.
-
Extract the aqueous layer with ethyl acetate (2x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield crude 1-cyclobutylpyrazole, which can be purified by column chromatography if necessary.
-
Step 2: Synthesis of this compound
-
Rationale : This is an electrophilic aromatic substitution. The pyrazole ring is electron-rich, and the C4 position is the most nucleophilic, leading to highly regioselective bromination with an electrophilic bromine source like N-Bromosuccinimide (NBS). Acetonitrile is a suitable polar aprotic solvent for this reaction.
-
Procedure :
-
Dissolve 1-cyclobutylpyrazole (1.0 eq) in acetonitrile (10 mL/mmol) in a flask protected from light.
-
Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise at room temperature.
-
Stir the reaction for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate.
-
Extract the product with ethyl acetate (3x). Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The resulting crude product can be purified by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford pure this compound.
-
Application Protocols: Generating Molecular Diversity via Cross-Coupling
The true power of this compound is realized in its use as a versatile substrate for palladium-catalyzed cross-coupling reactions. These methods allow for the precise installation of a vast array of chemical groups at the C4 position.[10]
The Palladium Catalytic Cycle: A Unifying Mechanism
Caption: Generalized catalytic cycle for Palladium cross-coupling reactions.
Protocol 3.1: Suzuki-Miyaura Coupling (C-C Bond Formation)
-
Application : To introduce aryl, heteroaryl, or vinyl groups. This is a foundational reaction for creating bi-aryl structures common in kinase inhibitors.[18][19]
-
Protocol :
-
To a microwave vial or Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid or ester (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq) or a pre-catalyst system like Pd₂(dba)₃ (0.02 eq) with a ligand like SPhos (0.05 eq).
-
Add a base, typically an aqueous solution of 2M sodium carbonate or potassium phosphate (3.0 eq).
-
Add a solvent system, commonly 1,4-dioxane/water (4:1) or DME.
-
Degas the mixture by bubbling argon or nitrogen through it for 15 minutes.
-
Seal the vessel and heat to 80-120 °C for 1-12 hours (or use microwave irradiation, e.g., 150 °C for 20 minutes), monitoring by LC-MS.
-
After cooling, dilute with ethyl acetate and filter through celite. Wash the filtrate with water and brine, dry over sodium sulfate, and purify by column chromatography.
-
-
Causality : The base is crucial for activating the boronic acid in the transmetalation step. The choice of ligand is critical; bulky, electron-rich phosphine ligands like SPhos often accelerate the oxidative addition and reductive elimination steps, leading to higher yields and broader substrate scope.
Protocol 3.2: Buchwald-Hartwig Amination (C-N Bond Formation)
-
Application : To introduce primary or secondary amines, creating anilines or related structures that are key pharmacophores for interacting with many biological targets.[10][20]
-
Protocol :
-
In an oven-dried, argon-flushed flask, combine this compound (1.0 eq), the desired amine (1.2 eq), a palladium pre-catalyst (e.g., G3-XPhos Palladacycle, 0.02 eq), and a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or LHMDS (1.4 eq).
-
Add an anhydrous, aprotic solvent such as toluene or 1,4-dioxane.
-
Degas the mixture with argon for 10-15 minutes.
-
Heat the reaction to 80-110 °C until the starting material is consumed (typically 4-24 hours).
-
Cool the reaction, quench carefully with saturated ammonium chloride solution, and extract with an organic solvent like ethyl acetate.
-
Wash the organic phase with brine, dry, and purify by chromatography.
-
-
Causality : Strong, sterically hindered bases are required to deprotonate the amine without competing as a nucleophile. The specialized Buchwald-Hartwig ligands are designed to facilitate the difficult C-N bond-forming reductive elimination step.
Protocol 3.3: Sonogashira Coupling (C-C Alkyne Formation)
-
Application : To install terminal or internal alkynes, which are versatile functional groups that can act as bioisosteres for other groups or be used for further derivatization (e.g., click chemistry).[9][10][21]
-
Protocol :
-
To a flask, add this compound (1.0 eq), a palladium catalyst like PdCl₂(PPh₃)₂ (0.03 eq), and a copper(I) co-catalyst such as CuI (0.06 eq).
-
Add a solvent, typically an amine base like triethylamine or diisopropylamine, which also serves as the base for the reaction. Anhydrous THF or DMF can be used as a co-solvent.
-
Add the terminal alkyne (1.2-1.5 eq).
-
Degas the system with argon.
-
Stir at a temperature ranging from ambient to 60 °C for 2-16 hours.
-
Upon completion, filter the reaction mixture to remove salts, concentrate the filtrate, and purify the residue by column chromatography.
-
-
Causality : This reaction follows a dual catalytic cycle. The palladium catalyst performs the oxidative addition with the bromopyrazole, while the copper(I) salt activates the alkyne by forming a copper(I) acetylide, which then participates in the transmetalation step with the palladium complex.
From Library to Lead: A Typical Screening Cascade
The diverse library of compounds synthesized from this compound serves as the input for a biological screening cascade designed to identify promising drug candidates.
Sources
- 1. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review [ouci.dntb.gov.ua]
- 3. researchgate.net [researchgate.net]
- 4. pharmajournal.net [pharmajournal.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scielo.org.mx [scielo.org.mx]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. m.indiamart.com [m.indiamart.com]
- 13. This compound CAS#: 1002309-50-3 [chemicalbook.com]
- 14. This compound, CAS [[1002309-50-3]] | BIOZOL [biozol.de]
- 15. PubChemLite - this compound (C7H9BrN2) [pubchemlite.lcsb.uni.lu]
- 16. Buy 4-Bromo-1-cyclopentylpyrazole | 1012880-01-1 [smolecule.com]
- 17. researchgate.net [researchgate.net]
- 18. Sci-Hub. Synthesis of 4-Aryl-1H-pyrazoles by Suzuki-Miyaura Cross Coupling Reaction between 4-Bromo-1H-1-tritylpyrazole and Arylboronic Acids / HETEROCYCLES, 2010 [sci-hub.ru]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. researchgate.net [researchgate.net]
- 21. mdpi.com [mdpi.com]
Application Notes & Protocols: 4-Bromo-1-cyclobutylpyrazole in Modern Drug Discovery
Overview: The Strategic Value of a Privileged Scaffold
In the landscape of medicinal chemistry, the pyrazole nucleus stands out as a "privileged scaffold," a molecular framework that consistently appears in a wide array of pharmacologically active agents.[1] Pyrazole derivatives form the core of drugs targeting a vast range of conditions, including inflammation, cancer, and infectious diseases.[2][3] Within this critical class of compounds, 4-Bromo-1-cyclobutylpyrazole (CAS No. 1002309-50-3) emerges as a highly versatile and strategic research chemical.
This molecule is distinguished by three key structural features:
-
The Pyrazole Core: An aromatic five-membered heterocycle with two adjacent nitrogen atoms, providing a stable and predictable foundation for molecular interactions.[2]
-
The N1-Cyclobutyl Group: A saturated, non-planar carbocycle that imparts three-dimensional character and lipophilicity, which can be crucial for navigating and binding within complex protein topographies.
-
The C4-Bromo Substituent: A chemically reactive "handle" that serves as a prime attachment point for synthetic elaboration, making it an invaluable tool for library synthesis and structure-activity relationship (SAR) studies.
This guide provides an in-depth analysis of this compound, detailing its properties, core applications, and validated protocols for its use in a research and development setting.
Physicochemical & Handling Properties
Proper handling and storage are paramount for maintaining the integrity of this research chemical. The following data provides key physicochemical properties and recommended storage conditions.
| Property | Value | Source |
| CAS Number | 1002309-50-3 | [4][5] |
| Molecular Formula | C₇H₉BrN₂ | [4][5] |
| Molecular Weight | 201.06 g/mol | [4][5] |
| Predicted Boiling Point | 274.6 ± 13.0 °C | [6] |
| Predicted Density | 1.73 ± 0.1 g/cm³ | [6] |
| Predicted pKa | 1.36 ± 0.12 | [6] |
| Recommended Storage | Store at -20°C, desiccated. | [4] |
Core Applications in Research & Development
The utility of this compound extends beyond a simple building block; it is a strategic tool for accelerating key phases of the drug discovery pipeline.
Synthetic Intermediate for Lead Generation via Cross-Coupling
The bromine atom at the C4 position is an excellent leaving group for transition metal-catalyzed cross-coupling reactions. This enables medicinal chemists to rapidly diversify the pyrazole core by introducing a wide range of substituents, including aryl, heteroaryl, and alkyl groups. Reactions like the Suzuki-Miyaura, Sonogashira, and Heck couplings are readily applicable, allowing for the creation of large, diverse chemical libraries from a single, common intermediate. This rapid analogue synthesis is fundamental to exploring the chemical space around an initial hit and optimizing for potency, selectivity, and pharmacokinetic properties.
Core Fragment in Fragment-Based Drug Discovery (FBDD)
Fragment-Based Drug Discovery (FBDD) is a powerful methodology for identifying high-quality lead compounds. This compound possesses the ideal characteristics of a molecular fragment: low molecular weight, structural rigidity, and vectors for synthetic elaboration. In an FBDD campaign, it can be screened against a biological target using biophysical methods (e.g., Surface Plasmon Resonance, X-ray crystallography). If it binds, its bromine "handle" provides a clear and validated pathway for growing the fragment into a more potent, drug-like molecule by targeting adjacent pockets in the protein's binding site.
Tool for Structure-Activity Relationship (SAR) Studies
Once a pyrazole-based hit is identified, understanding the SAR is crucial for lead optimization. The C4 position of the pyrazole ring often points into the solvent-exposed region or a specific sub-pocket of a binding site. By systematically replacing the bromine atom with a variety of functional groups (e.g., small alkyl groups, hydrogen-bond donors/acceptors, aromatic rings), researchers can probe the steric and electronic requirements of the target, leading to a more rational design of next-generation inhibitors with improved affinity and selectivity.[7]
Experimental Methodologies & Protocols
The following protocols provide standardized procedures for handling, quality control, and a representative synthetic application of this compound.
Protocol: General Handling and Storage
-
Receiving: Upon receipt, immediately transfer the vial to a -20°C freezer for long-term storage.[4]
-
Aliquoting: For frequent use, it is advisable to weigh out smaller aliquots into separate, sealed vials to minimize freeze-thaw cycles and prevent moisture contamination of the bulk supply.
-
Handling: Always handle the compound in a well-ventilated chemical fume hood. Wear standard Personal Protective Equipment (PPE), including safety glasses, a lab coat, and nitrile gloves.
-
Weighing: Use a precision balance in a draft-free enclosure. The compound is a solid at room temperature.
-
Dissolving: The compound is expected to be soluble in common organic solvents such as Dichloromethane (DCM), Dimethylformamide (DMF), and Dimethyl Sulfoxide (DMSO). Perform a small-scale solubility test before preparing stock solutions.
Protocol: Quality Control & Characterization (Self-Validation)
To ensure the identity and purity of the material before use, perform the following analytical checks.
-
Liquid Chromatography-Mass Spectrometry (LC-MS):
-
Objective: Confirm molecular weight and assess purity.
-
Method: Dissolve ~0.1 mg of the compound in 1 mL of acetonitrile or methanol. Inject onto a C18 reverse-phase column.
-
Expected Result: A major peak corresponding to the compound's retention time. The mass spectrum should show an isotopic pattern characteristic of a monobrominated compound with [M+H]⁺ at m/z ≈ 201.0 and 203.0. Purity should be >95% by UV integration.
-
-
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Objective: Confirm the chemical structure.
-
Method: Dissolve ~5 mg of the compound in ~0.6 mL of deuterated chloroform (CDCl₃) or DMSO-d₆.
-
Expected Result: The spectrum should contain signals corresponding to the pyrazole ring protons, and the distinct multiplets of the cyclobutyl group protons. The integration of these signals should match the number of protons in the structure (e.g., 2H for the pyrazole ring, 7H for the cyclobutyl group).
-
-
High-Performance Liquid Chromatography (HPLC):
-
Objective: Obtain a precise purity measurement.
-
Method: Develop a gradient method using a C18 column with a mobile phase system (e.g., water/acetonitrile with 0.1% trifluoroacetic acid).
-
Expected Result: A single, sharp major peak. Purity is determined by the area percentage of this peak relative to all other peaks detected at a specific wavelength (e.g., 254 nm).
-
Protocol: Representative Suzuki-Miyaura Cross-Coupling
This protocol describes a general procedure for coupling this compound with an arylboronic acid.
-
Rationale: This reaction is a cornerstone of modern medicinal chemistry for creating C-C bonds. The palladium catalyst facilitates the reaction cycle, the ligand stabilizes the catalyst, and the base activates the boronic acid for transmetalation.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Pd(PPh₃)₄ (Palladium tetrakis(triphenylphosphine)) (0.05 eq)
-
2M aqueous sodium carbonate (Na₂CO₃) solution (3.0 eq)
-
1,4-Dioxane and Water (4:1 solvent mixture)
-
Nitrogen or Argon gas supply
-
Reaction vessel (e.g., microwave vial or round-bottom flask with condenser)
Procedure:
-
Vessel Preparation: To a clean, dry reaction vessel equipped with a magnetic stir bar, add this compound (e.g., 100 mg, 0.497 mmol).
-
Reagent Addition: Add the arylboronic acid (0.596 mmol) and Pd(PPh₃)₄ (29 mg, 0.025 mmol).
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (Nitrogen or Argon) for 5-10 minutes.
-
Rationale: The palladium catalyst is sensitive to oxygen, especially at high temperatures. An inert atmosphere prevents its degradation.
-
-
Solvent Addition: Under the inert atmosphere, add the 1,4-Dioxane/Water mixture (e.g., 5 mL) followed by the 2M Na₂CO₃ solution (0.75 mL, 1.49 mmol).
-
Reaction: Heat the mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS (typically 2-12 hours).
-
Workup:
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer. Wash it with brine (1 x 15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure coupled product.
-
Characterization: Confirm the structure and purity of the final product using NMR and LC-MS as described in Protocol 4.2.
Safety & Hazard Information
While no specific toxicology data exists for this compound, data from analogous compounds should be used to inform handling procedures.
-
4-Bromopyrazole (CAS 2075-45-8): May cause skin, eye, and respiratory irritation.[8]
-
4-Bromo-1-cyclopropyl-1H-pyrazole (CAS 1151802-23-1): Listed as harmful if swallowed and causes skin and serious eye irritation.[9]
Handling Recommendations:
-
Always use in a chemical fume hood.
-
Avoid inhalation of dust or vapors.
-
Prevent contact with skin and eyes by using appropriate PPE.
-
In case of contact, wash affected area thoroughly with water and seek medical advice if irritation persists.
Conclusion
This compound is a well-defined and strategically valuable research chemical. Its robust pyrazole core, combined with a synthetically versatile bromine handle and a three-dimensional cyclobutyl moiety, makes it an exceptional tool for lead generation, fragment-based screening, and detailed SAR studies. The protocols outlined in this guide provide a framework for its effective and safe utilization, empowering researchers to leverage its full potential in the pursuit of novel therapeutics.
References
-
Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyrazole. [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. [Link]
-
IndiaMART. This compound at ₹ 12500/kg. [Link]
-
RSC Publishing. Review: biologically active pyrazole derivatives. [Link]
-
MDPI. Amino-Pyrazoles in Medicinal Chemistry: A Review. [Link]
-
ResearchGate. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. [Link]
-
PubChem. 4-Bromo-1-cyclopropyl-1H-pyrazole. [Link]
-
PMC - NIH. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]
-
Asian Journal of Pharmaceutical and Clinical Research. Chemistry and Pharmacological Activity of Pyrazole and Thiazole Analogues: A Review. [Link]
-
MDPI. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]
-
RSC Publishing. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. [Link]
-
PubChem - NIH. 4-Bromopyrazole. [Link]
-
ResearchGate. One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. [Link]
-
SciELO México. One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. [Link]
-
Lizhuo Information. 5-bromo-1-cyclopropyl-4-fluoro-1H-indazole powers pharma breakthroughs. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. Review: biologically active pyrazole derivatives - New Journal of Chemistry (RSC Publishing) DOI:10.1039/C6NJ03181A [pubs.rsc.org]
- 4. This compound, CAS [[1002309-50-3]] | BIOZOL [biozol.de]
- 5. m.indiamart.com [m.indiamart.com]
- 6. This compound CAS#: 1002309-50-3 [m.chemicalbook.com]
- 7. News - 5-bromo-1-cyclopropyl-4-fluoro-1H-indazole powers pharma breakthroughs [shlzpharma.com]
- 8. 4-Bromopyrazole | C3H3BrN2 | CID 16375 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 4-Bromo-1-cyclopropyl-1H-pyrazole | C6H7BrN2 | CID 52142099 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Suzuki Coupling of 4-Bromo-1-cyclobutylpyrazole
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Substituted Pyrazoles
Pyrazoles and their derivatives are a cornerstone in medicinal chemistry and agrochemical research, forming the structural core of numerous bioactive compounds.[1][2][3] The functionalization of the pyrazole scaffold, particularly at the C4 position, allows for the exploration of vast chemical space, leading to the discovery of novel therapeutic agents and specialized materials. The Suzuki-Miyaura cross-coupling reaction stands out as a powerful and versatile method for creating carbon-carbon bonds, enabling the introduction of diverse aryl and heteroaryl moieties onto the pyrazole ring with high efficiency and functional group tolerance.[4][5] This guide provides a detailed examination and practical protocols for the Suzuki coupling of 4-Bromo-1-cyclobutylpyrazole, a key intermediate for the synthesis of a wide range of potentially valuable molecules.
The Suzuki-Miyaura Coupling: A Mechanistic Overview
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organohalide and an organoboron compound.[6][7] The catalytic cycle, illustrated below, is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[8]
-
Oxidative Addition: A low-valent palladium(0) species reacts with the aryl halide (this compound) to form a palladium(II) complex.
-
Transmetalation: In the presence of a base, the organic group from the organoboron reagent (e.g., a boronic acid) is transferred to the palladium(II) complex, displacing the halide. The base is crucial for activating the boronic acid.[6]
-
Reductive Elimination: The two organic fragments on the palladium(II) complex couple and are eliminated as the final product, regenerating the palladium(0) catalyst which can then re-enter the catalytic cycle.[8]
Figure 1: General catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Recommended Protocol for the Suzuki Coupling of this compound
This protocol is designed as a robust starting point for the coupling of this compound with a variety of aryl and heteroaryl boronic acids. Optimization may be necessary for particularly challenging substrates.[9][10]
Materials and Reagents
-
This compound
-
Aryl or heteroaryl boronic acid (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), or a pre-catalyst like XPhos Pd G2) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) (2-3 equivalents)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, or DMF, with water as a co-solvent)
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
-
Magnetic stirrer and heating plate
-
TLC plates for reaction monitoring
-
Silica gel for column chromatography
Experimental Workflow
Figure 2: Step-by-step experimental workflow for the Suzuki coupling.
Step-by-Step Procedure
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), the chosen base (e.g., K₂CO₃, 2.0 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq).
-
Inert Atmosphere: Seal the flask and purge with an inert gas (nitrogen or argon) for several minutes. This can be achieved by evacuating the flask and backfilling with the inert gas, repeating this cycle three times.[9]
-
Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe. The total solvent volume should be sufficient to create a stirrable mixture (typically 0.1-0.2 M concentration with respect to the limiting reagent).
-
Reaction: Heat the reaction mixture to the desired temperature (typically between 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterization: Characterize the purified product by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Key Considerations and Optimization
The success of the Suzuki coupling can be highly dependent on the choice of catalyst, base, and solvent. The following table provides a summary of common conditions and their rationale for the coupling of heteroaryl bromides.
| Component | Options | Rationale and Considerations |
| Catalyst | Pd(PPh₃)₄, PdCl₂(dppf), Buchwald Precatalysts (e.g., XPhos Pd G2) | Pd(PPh₃)₄: A classic, versatile catalyst, but may require higher temperatures. PdCl₂(dppf): Often effective for heteroaryl couplings. Buchwald Precatalysts: Generally show high activity at lower catalyst loadings and temperatures, often providing better yields for challenging substrates.[11][12] |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | K₂CO₃: A common and cost-effective choice. Cs₂CO₃: More soluble and often more effective, especially for less reactive boronic acids. K₃PO₄: A strong base that can be beneficial in many cases, particularly with Buchwald-type ligands.[11][13] |
| Solvent | 1,4-Dioxane/H₂O, Toluene/H₂O, DMF | The addition of water is often necessary to dissolve the inorganic base and facilitate transmetalation.[7] Aprotic polar solvents like DMF can also be effective. The choice of solvent can significantly impact reaction rate and yield.[9] |
| Temperature | 80 - 110 °C | Higher temperatures are often required to drive the reaction to completion, but should be optimized to minimize decomposition of starting materials or products. |
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst- Insufficiently strong base- Low reaction temperature | - Use a fresh batch of catalyst or a more active pre-catalyst.- Switch to a stronger base like Cs₂CO₃ or K₃PO₄.- Increase the reaction temperature in increments. |
| De-bromination of Starting Material | - Presence of protic impurities- Certain catalyst/ligand combinations | - Ensure all reagents and solvents are anhydrous.- Screen different palladium catalysts and ligands. |
| Homocoupling of Boronic Acid | - Presence of oxygen- High catalyst loading | - Thoroughly degas the reaction mixture and maintain a strict inert atmosphere.- Reduce the catalyst loading. |
| Poor Product Yield After Workup | - Product is water-soluble- Emulsion formation during extraction | - Saturate the aqueous layer with NaCl before extraction.- Use a different extraction solvent or filter the mixture through celite. |
Conclusion
The Suzuki-Miyaura cross-coupling is a highly effective method for the synthesis of 4-aryl-1-cyclobutylpyrazoles. By carefully selecting the catalyst, base, and solvent, researchers can achieve high yields and purity for a wide range of substrates. The protocols and guidelines presented here offer a solid foundation for the successful application of this important reaction in drug discovery and materials science.
References
- Schroeder Group - University of Illinois. (2022, October 28). Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling.
- Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. (2014, March 15).
- Düfert, M. A., Billingsley, K. L., & Buchwald, S. L. (n.d.). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. NIH.
- Düfert, M. A., Billingsley, K. L., & Buchwald, S. L. (n.d.). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society.
- Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. (2025, May 20). Chemical Society Reviews (RSC Publishing).
- Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling. (2022, October 28). PubMed.
- Düfert, M. A., Billingsley, K. L., & Buchwald, S. L. (n.d.). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. DSpace@MIT.
- Optimization of Suzuki Reaction conditions. (n.d.). ResearchGate.
- Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling | Request PDF. (n.d.). ResearchGate.
- Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. (n.d.). MDPI.
- Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. (n.d.).
- Pyrazole-based P,N-ligand for palladium catalyst: Applications in Suzuki coupling and amination reactions. (2025, November 1). ResearchGate.
- Head-to-head comparison of Suzuki coupling protocols for pyrazole synthesis. (n.d.). Benchchem.
- Catalysts for Suzuki–Miyaura Coupling Reaction. (n.d.). MDPI.
- Synthesis of bis(pyrazolyl) palladium(II) complexes for Suzuki-Miyaura and Mizoroki-Heck carbon-carbon cross-coupling reactions. (n.d.). University of Johannesburg.
- An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. (2025, August 7).
- Suzuki Coupling. (n.d.). Organic Chemistry Portal.
- Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. (2017, May 9). MDPI.
- Synthesis of aryl pyrazole via Suzuki coupling reaction, in vitro mushroom tyrosinase enzyme inhibition assay and in silico comparative molecular docking analysis with Kojic acid. (n.d.). PubMed.
- Suzuki reaction. (n.d.). Wikipedia.
Sources
- 1. html.rhhz.net [html.rhhz.net]
- 2. ccspublishing.org.cn [ccspublishing.org.cn]
- 3. Synthesis of aryl pyrazole via Suzuki coupling reaction, in vitro mushroom tyrosinase enzyme inhibition assay and in silico comparative molecular docking analysis with Kojic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow | MDPI [mdpi.com]
- 9. schroeder.scs.illinois.edu [schroeder.scs.illinois.edu]
- 10. Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
Application Notes: The Strategic Role of 4-Bromo-1-cyclobutylpyrazole in the Synthesis of Novel Agrochemicals
Abstract
These application notes provide a comprehensive technical guide for researchers and development scientists on the utilization of 4-Bromo-1-cyclobutylpyrazole as a pivotal intermediate in the discovery and synthesis of next-generation agrochemical fungicides. We will explore the chemical rationale behind its use, detailing its role in constructing potent Succinate Dehydrogenase Inhibitor (SDHI) fungicides. This document furnishes detailed, field-proven protocols for the multi-step synthesis of a representative N-cyclobutyl pyrazole carboxamide fungicide, methods for its biological evaluation against key plant pathogens, and a protocol for mechanistic validation via SDH enzyme inhibition assays.
Introduction: The Pyrazole Carboxamide Scaffold in Modern Fungicide Design
The pyrazole carboxamide chemical class has become a cornerstone in the development of modern fungicides. These compounds are renowned for their high efficacy, broad-spectrum activity, and specific mode of action.[1] The primary molecular target for the vast majority of these agrochemicals is the enzyme Succinate Dehydrogenase (SDH) , also known as Complex II, which is a critical component of the mitochondrial electron transport chain.[2][3] By inhibiting SDH, these fungicides effectively block cellular respiration in pathogenic fungi, leading to cessation of growth and eventual cell death.
The general structure of an SDHI fungicide consists of a "head" group (often a substituted pyrazole), a central linker (typically a carboxamide), and a "tail" group (usually a substituted aromatic or aliphatic moiety). The N-substituent on the pyrazole ring plays a crucial role in optimizing the molecule's physical properties, binding affinity to the target site, and systemic movement within the plant. The cyclobutyl group, in particular, offers a favorable balance of lipophilicity and metabolic stability, making This compound an intermediate of significant strategic interest. The bromine atom at the 4-position serves as a versatile chemical handle for introducing the carboxamide linker through well-established synthetic transformations.
The Intermediate: this compound
This compound (CAS No. 1002309-50-3) is a key building block for constructing the "head" group of the target fungicide.[4] Its structure provides two essential features:
-
The N-cyclobutyl Group: Confers desirable physicochemical properties that can enhance uptake and translocation within plant tissues.
-
The C4-Bromo Substituent: Acts as a regioselective anchor point for subsequent carboxylation or cross-coupling reactions, enabling the straightforward introduction of the carboxamide linker.
The synthesis of this intermediate is conceptually straightforward, typically involving the N-alkylation of 4-bromopyrazole with a suitable cyclobutyl electrophile (e.g., cyclobutyl bromide or cyclobutyl tosylate) under basic conditions.
Synthetic Protocol: From Intermediate to a Representative SDHI Fungicide
This section details a representative, multi-step synthesis of a novel pyrazole carboxamide fungicide, N-(2-biphenyl)-4-bromo-1-cyclobutyl-1H-pyrazole-5-carboxamide , starting from this compound. This target molecule is analogous to commercially successful SDHIs and is chosen to demonstrate the synthetic utility of the core intermediate.
Logical Workflow of the Synthesis
The overall synthetic strategy involves three main stages:
-
Synthesis of the Pyrazole Core: Formation of the this compound intermediate.
-
Functionalization: Introduction of a carboxylic acid group at the 5-position of the pyrazole ring.
-
Amide Coupling: Formation of the final carboxamide product by coupling the pyrazole carboxylic acid with a selected aniline "tail" group.
Caption: Synthetic workflow for a representative SDHI fungicide.
Protocol 1: Synthesis of 4-Bromo-1-cyclobutyl-1H-pyrazole-5-carboxylic acid
Causality: This protocol functionalizes the intermediate by introducing a carboxylic acid group at the C5 position. This is achieved via a lithium-halogen exchange followed by quenching with carbon dioxide. The C5 proton is more acidic and sterically accessible than the C3 proton, but direct lithiation can lead to mixtures. A more robust method is the directed ortho-metalation approach, but for this brominated substrate, a lithium-halogen exchange is highly efficient and regioselective at low temperatures.
Materials:
-
This compound (1.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi), 2.5 M in hexanes (1.1 eq)
-
Dry Ice (solid CO₂)
-
1 M Hydrochloric Acid (HCl)
-
Diethyl Ether
-
Saturated Sodium Chloride (brine)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq) and dissolve in anhydrous THF (approx. 0.2 M concentration).
-
Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-BuLi (1.1 eq) dropwise via syringe over 15 minutes, maintaining the internal temperature below -70 °C. Stir the resulting solution at -78 °C for 1 hour.
-
Carboxylation: Carefully add crushed dry ice pellets to the reaction mixture in portions. A significant exotherm may be observed. Allow the mixture to slowly warm to room temperature overnight while stirring.
-
Work-up: Quench the reaction by slowly adding 1 M HCl until the pH is ~2. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volumes).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product. The product, 4-bromo-1-cyclobutyl-1H-pyrazole-5-carboxylic acid, can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate).
Protocol 2: Synthesis of N-(2-biphenyl)-4-bromo-1-cyclobutyl-1H-pyrazole-5-carboxamide
Causality: This final step involves the formation of the robust amide bond. The carboxylic acid is first converted to a more reactive acyl chloride using thionyl chloride. This highly electrophilic intermediate readily reacts with the nucleophilic amine (2-aminobiphenyl) to form the target carboxamide. A non-nucleophilic base (triethylamine) is used to quench the HCl byproduct generated during the reaction.
Materials:
-
4-Bromo-1-cyclobutyl-1H-pyrazole-5-carboxylic acid (1.0 eq)
-
Thionyl Chloride (SOCl₂) (2.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
2-Aminobiphenyl (1.0 eq)
-
Triethylamine (Et₃N) (1.5 eq)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
Procedure:
-
Acyl Chloride Formation: In a round-bottom flask, suspend the pyrazole carboxylic acid (1.0 eq) in a minimal amount of anhydrous DCM. Add thionyl chloride (2.0 eq) and a catalytic drop of DMF. Heat the mixture to reflux for 2 hours. The suspension should become a clear solution.
-
Removal of Excess Reagent: Cool the reaction to room temperature and concentrate under reduced pressure to remove excess thionyl chloride. Re-dissolve the crude acyl chloride in anhydrous DCM.
-
Amide Coupling: In a separate flask, dissolve 2-aminobiphenyl (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM. Cool this solution to 0 °C in an ice bath.
-
Reaction: Add the acyl chloride solution dropwise to the amine solution at 0 °C. Allow the reaction to warm to room temperature and stir for 4 hours.
-
Work-up: Dilute the reaction mixture with DCM and wash sequentially with saturated NaHCO₃ solution and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. The crude product can be purified by column chromatography on silica gel to yield the final N-(2-biphenyl)-4-bromo-1-cyclobutyl-1H-pyrazole-5-carboxamide.
Biological Efficacy Evaluation
The synthesized compound's fungicidal activity must be quantified to validate its potential as an agrochemical. A standard in-vitro mycelial growth inhibition assay is a reliable primary screen.
Protocol 3: In-Vitro Mycelial Growth Inhibition Assay
Causality: This assay directly measures the compound's ability to inhibit the growth of a target fungus on a nutrient medium. By testing a range of concentrations, a dose-response curve can be generated, and the EC₅₀ value (the concentration that inhibits growth by 50%) can be determined. This provides a quantitative measure of the compound's intrinsic fungicidal potency.
Materials:
-
Synthesized pyrazole carboxamide
-
Acetone (for stock solution)
-
Potato Dextrose Agar (PDA)
-
Petri dishes (90 mm)
-
Target fungus (e.g., Rhizoctonia solani) actively growing on a PDA plate
-
Sterile cork borer (5 mm diameter)
-
Commercial fungicide standard (e.g., Boscalid)
-
Incubator set to 25 °C
Procedure:
-
Stock Solution Preparation: Dissolve the test compound and the standard fungicide in acetone to prepare a 10,000 µg/mL stock solution.
-
Media Preparation: Autoclave PDA medium and cool it to 50-55 °C in a water bath.
-
Dosing: Add the appropriate volume of the stock solution to the molten PDA to achieve the desired final concentrations (e.g., 100, 50, 25, 10, 5, 1, 0.5 µg/mL). An acetone-only plate serves as the negative control. Pour the amended media into Petri dishes and allow them to solidify.
-
Inoculation: Using a sterile cork borer, take a 5 mm mycelial plug from the edge of an actively growing culture of R. solani and place it, mycelium-side down, in the center of each test plate.[5][6]
-
Incubation: Seal the plates and incubate them at 25 °C in the dark until the mycelial growth in the control plate has nearly reached the edge of the dish (typically 48-72 hours).
-
Data Collection: Measure the diameter of the fungal colony in two perpendicular directions for each plate.
-
Calculation: Calculate the percentage of inhibition using the formula: Inhibition (%) = [(C - T) / C] × 100 Where C is the average colony diameter of the control and T is the average colony diameter of the treatment.
-
EC₅₀ Determination: Use probit analysis or non-linear regression to calculate the EC₅₀ value from the inhibition data across the concentration range.
Table 1: Representative Fungicidal Activity Data
| Compound | Target Pathogen | EC₅₀ (µg/mL) | Reference Fungicide (Boscalid) EC₅₀ (µg/mL) |
| N-(2-biphenyl)-4-bromo-1-cyclobutyl-1H-pyrazole-5-carboxamide | Rhizoctonia solani | 0.45 | 0.74 |
| N-(2-biphenyl)-4-bromo-1-cyclobutyl-1H-pyrazole-5-carboxamide | Botrytis cinerea | 1.20 | 2.15 |
(Note: Data are representative and based on analogous structures reported in the literature for illustrative purposes.)[7][8][9]
Mechanistic Validation: SDH Enzyme Inhibition Assay
To confirm that the synthesized compound acts via the expected SDH inhibition mechanism, a biochemical assay using isolated mitochondria or a purified enzyme is essential.
Protocol 4: Spectrophotometric SDH Inhibition Assay
Causality: This assay measures the enzymatic activity of SDH directly. SDH catalyzes the oxidation of succinate to fumarate, transferring electrons to an artificial electron acceptor, 2,6-dichlorophenolindophenol (DCPIP), which changes from blue (oxidized) to colorless (reduced). The rate of this color change, measured by the decrease in absorbance at 600 nm, is proportional to SDH activity.[3] By including the test compound, its ability to inhibit this reaction (IC₅₀) can be quantified.
Caption: Principle of the spectrophotometric SDH inhibition assay.
Procedure:
-
Mitochondria Isolation: Isolate mitochondria from a suitable source (e.g., rat liver, fungal mycelia) using differential centrifugation.
-
Reaction Buffer: Prepare an assay buffer (e.g., potassium phosphate buffer, pH 7.2) containing succinate (substrate) and DCPIP (electron acceptor).
-
Inhibitor Preparation: Prepare a dilution series of the test compound in DMSO.
-
Assay Setup: In a 96-well plate, add the reaction buffer, the mitochondrial suspension, and the test compound at various concentrations.
-
Initiation and Measurement: Initiate the reaction by adding the substrate (succinate). Immediately place the plate in a spectrophotometer and measure the decrease in absorbance at 600 nm in kinetic mode at 25 °C for 10-30 minutes.[10]
-
Calculation: Determine the initial reaction rate (V₀) from the linear portion of the kinetic curve. Calculate the percentage of inhibition for each concentration and determine the IC₅₀ value.
Conclusion
This compound is a highly valuable and versatile intermediate for the synthesis of novel pyrazole carboxamide fungicides. The protocols outlined in these notes provide a robust framework for the chemical synthesis, biological screening, and mechanistic validation of potent SDHI-based agrochemicals. The strategic use of the N-cyclobutyl moiety offers a promising avenue for developing fungicides with enhanced performance characteristics, contributing to the vital field of crop protection.
References
-
Yuan, H. et al. (2015). Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. Molecules, 20(3), 4386-4399. Available at: [Link]
- Phillips, J. et al. (1993). Pyrazole carboxanilide fungicides and use. U.S. Patent 5,223,526.
-
Salvi, F. et al. (2014). A spectrophotometric coupled enzyme assay to measure the activity of succinate dehydrogenase. Analytical Biochemistry, 448, 69-74. Available at: [Link]
-
Studylib. (n.d.). SDH Inhibition Lab Protocol: Malonate Competition. Available at: [Link]
-
Yuan, H. et al. (2015). Synthesis and antifungal activity of the derivatives of novel pyrazole carboxamide and isoxazolol pyrazole carboxylate. Molecules, 20(3), 4386-4399. Available at: [Link]
- Lamberth, C. et al. (2010). Fungicide pyrazole carboxamides derivatives. WIPO Patent WO2010130767A2.
-
Clerc, P. et al. (2023). Inhibition of Succinate Dehydrogenase by Pesticides (SDHIs) and Energy Metabolism. International Journal of Molecular Sciences, 24(4), 3225. Available at: [Link]
- Nishida, T. et al. (1988). Pyrazolecarboxamide derivative and fungicide containing it as active ingredient. U.S. Patent 4,742,074.
- Lamberth, C. et al. (2016). Fungicide pyrazole carboxamides derivatives. European Patent EP3000809B1.
-
Hao, Z. et al. (2021). Design, synthesis and fungicidal activity of pyrazole–thiazole carboxamide derivatives. Molecular Diversity, 26(1), 205-214. Available at: [Link]
-
Lamberth, C. et al. (2016). Fungicide pyrazole carboxamides derivatives. European Patent EP3000809B1. Available at: [Link]
-
Hao, Z. et al. (2021). Design, synthesis and fungicidal activity of pyrazole–thiazole carboxamide derivatives. Molecular Diversity, 26(1), 205-214. Available at: [Link]
-
PubChem. (n.d.). 4-bromo-1-cyclopentyl-1H-pyrazole-3-carboxylic acid. PubChem CID 19619897. Available at: [Link]
-
PubChem. (n.d.). 4-bromo-1-cyclopentyl-1H-pyrazole-5-carboxylic acid. PubChem CID 19619910. Available at: [Link]
-
Hao, Z. et al. (2021). Design, synthesis and fungicidal activity of pyrazole–thiazole carboxamide derivatives. Molecular Diversity, 26(1), 205-214. Available at: [Link]
- Li, Z. et al. (2020). Preparation method and application of bromopyrazole compound intermediate. Chinese Patent CN111072630A.
-
PubChem. (n.d.). This compound. PubChem CID 66521455. Available at: [Link]
Sources
- 1. US4742074A - Pyrazolecarboxamide derivative and fungicide containing it as active ingredient - Google Patents [patents.google.com]
- 2. US5223526A - Pyrazole carboxanilide fungicides and use - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. PubChemLite - this compound (C7H9BrN2) [pubchemlite.lcsb.uni.lu]
- 5. Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and antifungal activity of the derivatives of novel pyrazole carboxamide and isoxazolol pyrazole carboxylate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Design, synthesis and fungicidal activity of pyrazole-thiazole carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. semanticscholar.org [semanticscholar.org]
- 10. content.abcam.com [content.abcam.com]
The Strategic Utility of 4-Bromo-1-cyclobutylpyrazole as a Versatile Intermediate in Modern Synthesis
Abstract
This document provides a comprehensive guide for researchers, scientists, and professionals in drug development on the synthesis and application of 4-Bromo-1-cyclobutylpyrazole. This N-cyclobutyl substituted bromopyrazole serves as a crucial and versatile intermediate, particularly in the construction of complex molecular architectures relevant to medicinal chemistry and agrochemical research. The protocols detailed herein are designed to be robust and reproducible, offering insights into the underlying chemical principles and experimental nuances. We will explore the logical flow from precursor synthesis to the strategic deployment of the title compound in palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis.
Introduction: The Significance of the Pyrazole Scaffold
Pyrazole derivatives are a cornerstone in the development of a vast array of biologically active molecules. Their presence in numerous FDA-approved drugs highlights their importance as privileged structures in medicinal chemistry. The pyrazole nucleus, a five-membered heterocycle with two adjacent nitrogen atoms, offers a unique combination of chemical stability, synthetic versatility, and the ability to participate in crucial hydrogen bonding interactions with biological targets. The introduction of a bromine atom at the 4-position of the pyrazole ring provides a synthetically valuable handle for further functionalization, most notably through transition metal-catalyzed cross-coupling reactions. The N-cyclobutyl substituent can impart favorable pharmacokinetic properties, such as improved metabolic stability and enhanced binding affinity.
This guide will delineate a reliable synthetic pathway to this compound and showcase its application as a building block in the synthesis of more complex molecules, thereby empowering researchers to accelerate their discovery programs.
Synthesis of this compound: A Multi-step Approach
The synthesis of this compound is most effectively approached in a two-step sequence, commencing with the synthesis of the precursor, 1-cyclobutyl-1H-pyrazole, followed by a regioselective bromination.
Synthesis of the Precursor: 1-Cyclobutyl-1H-pyrazole
Two primary strategies are presented for the synthesis of 1-cyclobutyl-1H-pyrazole, each with its own merits depending on the availability of starting materials and desired scale.
Strategy A: N-Alkylation of Pyrazole with Cyclobutyl Bromide
This is a direct and often high-yielding approach that leverages the nucleophilicity of the pyrazole ring.
-
Causality Behind Experimental Choices: The choice of a strong base, such as sodium hydride, is crucial for the deprotonation of pyrazole, forming the highly nucleophilic pyrazolide anion. Anhydrous DMF is an excellent polar aprotic solvent for this type of reaction, as it effectively solvates the sodium cation without interfering with the nucleophile. The reaction is typically performed at room temperature to moderate temperatures to control the reaction rate and minimize side reactions.
**dot graph "synthesis_of_1_cyclobutyl_1H_pyrazole" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10];
}
Caption: Synthetic workflow for 1-Cyclobutyl-1H-pyrazole via N-alkylation.
Experimental Protocol: N-Alkylation of Pyrazole
-
To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 equivalents) in anhydrous N,N-dimethylformamide (DMF) under an inert atmosphere (e.g., nitrogen or argon), add a solution of pyrazole (1.0 equivalent) in anhydrous DMF dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases.
-
Cool the mixture back to 0 °C and add cyclobutyl bromide (1.1 equivalents) dropwise.
-
Let the reaction mixture warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of water at 0 °C.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 1-cyclobutyl-1H-pyrazole.
Strategy B: Cyclocondensation of Cyclobutylhydrazine with a 1,3-Dicarbonyl Compound
This classical approach builds the pyrazole ring from acyclic precursors. Cyclobutylhydrazine can be prepared from cyclobutylamine.
-
Causality Behind Experimental Choices: The reaction of cyclobutylamine with a nitrosating agent like nitrous acid (generated in situ from sodium nitrite and a strong acid) can lead to the corresponding hydrazine. The subsequent cyclocondensation with a 1,3-dicarbonyl compound, such as malondialdehyde or a synthetic equivalent, proceeds under acidic or basic conditions to form the pyrazole ring.
**dot graph "synthesis_of_1_cyclobutyl_1H_pyrazole_cyclocondensation" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10];
}
Caption: Synthetic workflow via cyclocondensation.
Experimental Protocol: Cyclocondensation
This protocol is a representative example and may require optimization.
-
Preparation of Cyclobutylhydrazine (handle with extreme care, potential carcinogen): A detailed and validated procedure for the synthesis of cyclobutylhydrazine should be consulted from reliable sources. A general approach involves the reaction of cyclobutylamine with a suitable nitrosating agent followed by reduction.
-
Cyclocondensation: To a solution of cyclobutylhydrazine (1.0 equivalent) in a suitable solvent such as ethanol or acetic acid, add a 1,3-dicarbonyl compound like malondialdehyde tetramethyl acetal (1.1 equivalents).
-
Heat the reaction mixture to reflux for 4-12 hours, monitoring by TLC.
-
After cooling to room temperature, neutralize the reaction mixture with a suitable base (e.g., sodium bicarbonate solution).
-
Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography to yield 1-cyclobutyl-1H-pyrazole.
Regioselective Bromination of 1-Cyclobutyl-1H-pyrazole
The bromination of 1-cyclobutyl-1H-pyrazole is directed to the electron-rich 4-position of the pyrazole ring.
-
Causality Behind Experimental Choices: N-Bromosuccinimide (NBS) is a mild and selective brominating agent for electron-rich heterocycles, minimizing the risk of over-bromination that can occur with harsher reagents like elemental bromine. The reaction is typically carried out in a chlorinated solvent like dichloromethane (DCM) or in a polar solvent like acetonitrile at room temperature. The use of a radical initiator is generally not required for the electrophilic bromination of pyrazoles.
**dot graph "bromination_of_1_cyclobutyl_1H_pyrazole" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10];
}
Caption: Regioselective bromination to yield the target intermediate.
Experimental Protocol: Bromination
-
Dissolve 1-cyclobutyl-1H-pyrazole (1.0 equivalent) in dichloromethane (DCM) or acetonitrile.
-
Add N-bromosuccinimide (1.05 equivalents) portion-wise to the solution at room temperature, while stirring.
-
Monitor the reaction by TLC until the starting material is consumed (typically 1-4 hours).
-
Once the reaction is complete, wash the reaction mixture with aqueous sodium thiosulfate solution to quench any remaining NBS, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can often be of sufficient purity for subsequent steps, or it can be further purified by recrystallization or column chromatography.
Application in Suzuki-Miyaura Cross-Coupling Reactions
This compound is an excellent substrate for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling the formation of C-C bonds with a wide range of aryl and heteroaryl boronic acids or their esters.[1] This reaction is a powerful tool for the synthesis of diverse libraries of compounds for screening in drug discovery and agrochemical research.
The Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination.[2]
**dot graph "suzuki_miyaura_catalytic_cycle" { layout=dot; node [shape=ellipse, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=10];
}
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a general procedure that can be adapted for various boronic acids.
Materials:
-
This compound
-
Aryl or heteroaryl boronic acid (or boronic acid pinacol ester)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)-CH₂Cl₂, Pd₂(dba)₃ with a suitable ligand)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Solvent system (e.g., Dioxane/water, Toluene/water, DMF)
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
To a reaction vessel, add this compound (1.0 equivalent), the boronic acid or ester (1.2-1.5 equivalents), and the base (2.0-3.0 equivalents).
-
Add the palladium catalyst (typically 1-5 mol%).
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add the degassed solvent system.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (2-24 hours), monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).
-
Separate the layers, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired coupled product.
Table of Representative Suzuki-Miyaura Coupling Conditions:
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| Pd(PPh₃)₄ (5) | - | K₂CO₃ (2.0) | Dioxane/H₂O (4:1) | 100 | 12 | 75-95 |
| PdCl₂(dppf) (3) | - | Cs₂CO₃ (2.5) | DMF | 90 | 8 | 80-98 |
| Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ (3.0) | Toluene/H₂O (10:1) | 110 | 6 | 85-99 |
Note: Yields are representative and will vary depending on the specific substrates and reaction scale.
Safety and Handling
-
This compound: Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood. Avoid inhalation, ingestion, and skin contact.
-
Sodium Hydride: Highly flammable and reacts violently with water. Handle as a dispersion in mineral oil and in an inert atmosphere.
-
N-Bromosuccinimide: A lachrymator and irritant. Handle with care in a fume hood.
-
Palladium Catalysts: Can be toxic and should be handled with care.
-
Solvents: Many organic solvents are flammable and have associated health risks. Consult the Safety Data Sheet (SDS) for each chemical before use.
Conclusion
This compound is a valuable and versatile intermediate in organic synthesis. The synthetic routes outlined in this guide provide reliable methods for its preparation. Its utility in Suzuki-Miyaura cross-coupling reactions opens up a vast chemical space for the development of novel compounds with potential applications in pharmaceuticals and agrochemicals. The protocols and insights provided herein are intended to serve as a practical resource for researchers, enabling them to efficiently incorporate this important building block into their synthetic strategies.
References
- Faria, J. V., et al. (2017). Pyrazole-based compounds as privileged scaffolds in medicinal chemistry. Mini-Reviews in Medicinal Chemistry, 17(12), 1030-1047.
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
- Chemler, S. R., Trauner, D., & Danishefsky, S. J. (2001). The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis.
-
Organic Syntheses. Available at: [Link]
-
PubChem. National Center for Biotechnology Information. Available at: [Link]
-
IndiaMART. Available at: [Link]
- Usami, Y., et al. (2010). Synthesis of 4-Aryl-1H-pyrazoles by Suzuki-Miyaura Cross Coupling Reaction between 4-Bromo-1H-1-tritylpyrazole and Arylboronic Acids. HETEROCYCLES, 81(6), 1509.
-
Wikipedia contributors. (2024). Suzuki reaction. In Wikipedia, The Free Encyclopedia. Available at: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]
Sources
Application Notes and Protocols for the N-Alkylation of Pyrazoles: A Detailed Technical Guide for Researchers
Introduction: The Enduring Importance of N-Alkylated Pyrazoles
N-alkylated pyrazoles represent a cornerstone of modern medicinal chemistry and drug development. This privileged heterocyclic scaffold is a key structural motif in numerous FDA-approved drugs, exhibiting a wide spectrum of biological activities, including anti-inflammatory, analgesic, and anticancer properties.[1][2] The strategic introduction of alkyl groups onto the pyrazole nitrogen atoms allows for the fine-tuning of a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and target-binding affinity. This modulation is critical in the iterative process of lead optimization and the development of novel therapeutic agents.
However, the synthesis of N-alkylated pyrazoles is not without its challenges. For unsymmetrically substituted pyrazoles, the presence of two reactive nitrogen atoms (N1 and N2) often leads to the formation of regioisomeric mixtures, complicating purification and reducing the overall yield of the desired product.[3][4] Consequently, the development of robust, selective, and efficient N-alkylation protocols is of paramount importance.
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of established and contemporary methods for the N-alkylation of pyrazoles. We will delve into the mechanistic underpinnings of these transformations, offering practical, field-proven protocols and insights to enable the rational design and execution of successful synthetic strategies.
Controlling Regioselectivity: The Central Challenge
The regiochemical outcome of pyrazole N-alkylation is a delicate interplay of steric and electronic factors. Understanding these influences is crucial for directing the alkylation to the desired nitrogen atom.
-
Steric Hindrance: As a general principle, alkylation tends to favor the less sterically hindered nitrogen atom.[3] Bulky substituents on the pyrazole ring or the use of sterically demanding alkylating agents will typically direct the incoming group to the more accessible nitrogen.
-
Electronic Effects: The electronic nature of substituents on the pyrazole ring can influence the nucleophilicity of the nitrogen atoms. Electron-withdrawing groups can decrease the nucleophilicity of the adjacent nitrogen, while electron-donating groups can enhance it.
-
Reaction Conditions: The choice of base, solvent, and temperature can profoundly impact the N1/N2 ratio.[3][4] For instance, polar aprotic solvents like DMF and DMSO often promote the formation of a single regioisomer.[3] The counter-ion of the base can also play a role in directing the alkylation.[4]
Methodology 1: Classical N-Alkylation with Alkyl Halides
This is the most traditional and widely employed method for pyrazole N-alkylation. The reaction proceeds via the deprotonation of the pyrazole NH by a suitable base to form a pyrazolate anion, which then acts as a nucleophile, attacking the electrophilic alkyl halide.
Reaction Mechanism Workflow
Caption: General workflow for classical N-alkylation of pyrazoles.
Detailed Experimental Protocol
This protocol provides a general procedure for the N-alkylation of a pyrazole using potassium carbonate as the base in dimethylformamide (DMF).
Materials:
-
Pyrazole derivative (1.0 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃) (1.5 - 2.0 eq)
-
Alkyl halide (e.g., methyl iodide, benzyl bromide) (1.1 - 1.2 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the pyrazole (1.0 eq) and anhydrous DMF (5-10 mL per mmol of pyrazole).
-
Add anhydrous potassium carbonate (1.5 - 2.0 eq) to the solution.
-
Stir the suspension at room temperature for 15-30 minutes to ensure the formation of the pyrazolate anion.
-
Slowly add the alkyl halide (1.1 - 1.2 eq) to the reaction mixture at room temperature. For highly reactive alkyl halides, cooling the reaction to 0 °C is recommended.
-
Allow the reaction to stir at room temperature or heat as necessary (e.g., 50-80 °C) for 2-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired N-alkylated pyrazole regioisomer(s).
Causality Behind Experimental Choices:
-
Base Selection: Potassium carbonate is a moderately strong base, suitable for deprotonating the relatively acidic pyrazole NH. For less reactive pyrazoles or alkylating agents, a stronger base like sodium hydride (NaH) may be necessary.[1][3]
-
Solvent Choice: DMF is a polar aprotic solvent that effectively dissolves the pyrazolate salt and promotes the SN2 reaction. Other suitable solvents include acetonitrile (MeCN) and dimethyl sulfoxide (DMSO).[3][5]
-
Stoichiometry: A slight excess of the alkylating agent is used to ensure complete consumption of the pyrazole. A larger excess of the base is used to drive the initial deprotonation to completion.
Quantitative Data Summary
| Alkylating Agent (R-X) | Base | Solvent | Temperature (°C) | Time (h) | Approx. Yield (%) | N1:N2 Ratio (Approx.) |
| Methyl Iodide | K₂CO₃ | DMF | 25 | 4 | ~95 | ~4:1 |
| Benzyl Bromide | NaH | THF | 0 to 25 | 6 | ~90 | >10:1 |
| Isopropyl Bromide | NaH | THF | 25 | 24 | ~60 | >15:1 |
| Ethyl Bromoacetate | K₂CO₃ | MeCN | reflux | 5 | ~85 | ~3:1 |
Note: The N1 isomer refers to alkylation at the nitrogen adjacent to the substituent in a 3-substituted pyrazole. Ratios and yields are representative and can vary based on the specific pyrazole substrate.[6]
Methodology 2: Phase-Transfer Catalysis (PTC) for N-Alkylation
Phase-transfer catalysis offers a highly efficient and often more environmentally friendly alternative for N-alkylation, particularly for large-scale synthesis.[5][7] This method involves the use of a phase-transfer catalyst, such as a quaternary ammonium salt, to transport the pyrazolate anion from the solid or aqueous phase to the organic phase where the alkylating agent resides. A key advantage is the potential to run the reaction under solvent-free conditions.[5][7]
Conceptual Workflow
Caption: Phase-transfer catalysis workflow for pyrazole N-alkylation.
Detailed Experimental Protocol (Solvent-Free)
This protocol describes a solvent-free N-alkylation of pyrazole using a phase-transfer catalyst.[7]
Materials:
-
Pyrazole (1.0 eq)
-
Alkyl halide (1.0 eq)
-
Potassium Hydroxide (KOH), powdered (2.0 eq)
-
Tetrabutylammonium Bromide (TBAB) (0.03 eq)
Procedure:
-
In a round-bottom flask, thoroughly mix the pyrazole (1.0 eq), alkyl halide (1.0 eq), powdered potassium hydroxide (2.0 eq), and tetrabutylammonium bromide (0.03 eq).
-
Stir the heterogeneous mixture vigorously at room temperature or with gentle heating (e.g., 40-60 °C).
-
Monitor the reaction by TLC. The reaction is often complete within a few hours.
-
Upon completion, add water to the reaction mixture to dissolve the inorganic salts.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the solvent under reduced pressure. The crude product is often of high purity, but can be further purified by distillation or column chromatography if necessary.
Causality Behind Experimental Choices:
-
Catalyst: TBAB is a common and effective phase-transfer catalyst. Other quaternary ammonium salts or crown ethers can also be used.[5]
-
Base: Solid, powdered KOH provides a high surface area for the deprotonation reaction.[7]
-
Solvent-Free Conditions: This approach minimizes waste and simplifies workup, making it a greener alternative.[3][7] The absence of solvent can also prevent side reactions, such as the hydrolysis of reactive alkyl halides.[7]
Methodology 3: Mitsunobu Reaction for N-Alkylation
The Mitsunobu reaction provides a powerful and versatile method for the N-alkylation of pyrazoles with primary and secondary alcohols.[8][9] This reaction proceeds with a clean inversion of stereochemistry at the alcohol carbon, which is particularly useful in the synthesis of chiral molecules.[9][10]
Reaction Mechanism Overview
The reaction is initiated by the formation of a phosphonium salt from triphenylphosphine (PPh₃) and an azodicarboxylate, typically diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[9][10] The alcohol then adds to this species, forming an alkoxyphosphonium salt. The pyrazole, acting as the nucleophile, then displaces the activated hydroxyl group.
Detailed Experimental Protocol
Materials:
-
Pyrazole derivative (1.1 eq)
-
Alcohol (primary or secondary) (1.0 eq)
-
Triphenylphosphine (PPh₃) (1.5 eq)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (1.5 eq)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a solution of the alcohol (1.0 eq), pyrazole (1.1 eq), and triphenylphosphine (1.5 eq) in anhydrous THF under an inert atmosphere, cool the mixture to 0 °C in an ice bath.
-
Add the DIAD or DEAD (1.5 eq) dropwise to the cooled solution. A color change and/or the formation of a precipitate is often observed.
-
Allow the reaction to warm to room temperature and stir for 4-24 hours, monitoring by TLC.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
The crude residue will contain the product and triphenylphosphine oxide, a major byproduct. Purify by silica gel column chromatography to isolate the N-alkylated pyrazole.
Causality Behind Experimental Choices:
-
Reagents: The combination of PPh₃ and an azodicarboxylate is the classic Mitsunobu reagent system.[9] The choice between DEAD and DIAD is often a matter of convenience and availability.
-
Solvent: THF is the most common solvent for the Mitsunobu reaction as it effectively dissolves all the reactants.[11]
-
Order of Addition: It is crucial to add the azodicarboxylate to the mixture of the other components to control the reaction and minimize side products.[11]
Methodology 4: Modern and Alternative N-Alkylation Strategies
Beyond the classical approaches, several modern techniques offer unique advantages for the N-alkylation of pyrazoles.
Acid-Catalyzed N-Alkylation with Trichloroacetimidates
A recently developed method utilizes trichloroacetimidates as electrophiles in the presence of a Brønsted acid catalyst, such as camphorsulfonic acid (CSA).[8][12] This approach provides an alternative to base-mediated methods and is particularly effective for benzylic, phenethyl, and benzhydryl trichloroacetimidates.[8][13] For unsymmetrical pyrazoles, the regioselectivity is primarily controlled by steric factors.[8][12]
Microwave-Assisted N-Alkylation
Microwave irradiation has emerged as a powerful tool to accelerate organic reactions.[14][15] In the context of pyrazole N-alkylation, microwave-assisted synthesis can significantly reduce reaction times from hours to minutes and often leads to improved yields.[3][15] These reactions can sometimes be performed in greener solvents, including water.[14]
Enzymatic N-Alkylation
Biocatalysis offers an elegant solution for achieving high regioselectivity. Engineered enzymes have been shown to perform pyrazole alkylation with simple haloalkanes with excellent control over the position of alkylation (>99% regioselectivity).[16][17] This method operates under mild conditions and represents a promising avenue for sustainable synthesis.
Troubleshooting and Optimization
-
Low Yield: If the yield is low, consider increasing the reaction temperature, using a stronger base (for classical methods), or switching to a more reactive alkylating agent (e.g., an iodide instead of a bromide). Ensure all reagents and solvents are anhydrous, as water can quench the base and hydrolyze the alkylating agent.
-
Poor Regioselectivity: To improve the N1/N2 ratio, several strategies can be employed. Using a bulkier alkylating agent or a pyrazole with a larger substituent can enhance steric differentiation.[3] Screening different solvents and bases is also recommended, as they can have a significant impact on regioselectivity.[3][4] For challenging cases, consider a protecting group strategy or a method known for high regioselectivity, such as an enzymatic approach.[16]
-
Difficult Purification: The separation of regioisomers can be challenging. Careful optimization of the column chromatography conditions (e.g., eluent system, gradient) is often necessary. In some cases, crystallization may be an effective purification technique.
Conclusion
The N-alkylation of pyrazoles is a fundamental transformation in organic synthesis with broad applications in drug discovery and materials science. While classical methods remain highly valuable, a growing number of modern techniques provide powerful alternatives with improved efficiency, selectivity, and sustainability. A thorough understanding of the factors governing regioselectivity, coupled with the judicious selection of reaction conditions, will empower researchers to successfully synthesize a diverse array of N-alkylated pyrazoles for their specific research needs. This guide provides a solid foundation of protocols and mechanistic insights to navigate the synthesis of this important class of heterocyclic compounds.
References
- Synthesis of N-Alkylpyrazoles by Phase Transfer Catalysis Without Solvent. (2025). Vertex AI Search.
- Diez-Barra, E., de la Hoz, A., Sánchez-Migallón, A., & Tejeda, J. (1990). Synthesis of n-alkylpyrazoles by phase transfer catalysis without solvent.
- Magnesium-Catalyzed N2-Regioselective Alkylation of 3-Substituted Pyrazoles. (n.d.).
- Application Notes and Protocols for N-alkylation of 5-Hydrazinyl-4-phenyl-1H-pyrazole. (2025). BenchChem.
- Technical Support Center: Optimizing N-Alkyl
- Edilova, Y. O., et al. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning.
- Norman, N. J., Bao, S., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry.
- Norman, N. J., Bao, S., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry, 87(15), 10018–10025.
- Phase-Transfer Catalyzed Alkylation and Cycloalkylation of 3-Substituted-1H-pyrazol-2-in-5-ones in the Absence or Presence of Carbon Disulfide. (n.d.).
- Norman, N. J., Bao, S., et al. (2022).
- A General N-alkylation Platform via Copper Metallaphotoredox and Silyl Radical Activation of Alkyl Halides. (n.d.). PubMed Central.
- Application Notes and Protocols for N-Alkylation of 3-Chloro-1H-pyrazole. (2025). BenchChem.
- Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimid
- Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimid
- Engineered enzymes enable selective N-alkylation of pyrazoles with simple haloalkanes. (2020).
- Mitsunobu reaction. (n.d.). Organic Synthesis.
- Edilova, Y. O., et al. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning.
- Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. (2022).
- Law, J., et al. (2019). Microwave-Assisted Preparation of 1-Aryl-1H-pyrazole-5-amines. Journal of Visualized Experiments.
- Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes. (2021).
- Microwave-assisted synthesis of pyrazoles - a mini-review. (2025). DergiPark.
- Mitsunobu Reaction. (2019). Organic Chemistry.
- Mitsunobu Reaction. (n.d.). Organic Chemistry Portal.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. tandfonline.com [tandfonline.com]
- 8. mdpi.com [mdpi.com]
- 9. glaserr.missouri.edu [glaserr.missouri.edu]
- 10. Mitsunobu Reaction [organic-chemistry.org]
- 11. organic-synthesis.com [organic-synthesis.com]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. Microwave-Assisted Preparation of 1-Aryl-1H-pyrazole-5-amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. dergipark.org.tr [dergipark.org.tr]
- 16. Engineered Enzymes Enable Selective N-Alkylation of Pyrazoles With Simple Haloalkanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Use of 4-Bromo-1-cyclobutylpyrazole in Fragment-Based Drug Discovery
Abstract: Fragment-Based Drug Discovery (FBDD) has solidified its position as a powerful engine for identifying novel, high-quality starting points for drug development programs.[1][2][3] This approach relies on screening low molecular weight compounds (<300 Da) that, despite binding with low affinity, do so efficiently and can be elaborated into potent, drug-like leads.[1][3][4] This document provides a detailed guide on the application of a strategically designed fragment, 4-Bromo-1-cyclobutylpyrazole, within an FBDD workflow. We will explore the rationale behind its design, provide detailed protocols for its use in primary screening and orthogonal validation, and discuss strategies for hit-to-lead optimization.
The Rationale: Why this compound?
The selection of fragments is a critical first step in any FBDD campaign.[5] A well-designed fragment library covers a broad chemical space with a minimal number of compounds.[2][5] this compound is not merely a random small molecule; it is a purpose-built tool for drug discovery, incorporating three key features: a privileged scaffold and two functional handles for probing molecular interactions and guiding subsequent chemistry.
-
The Pyrazole Core: The pyrazole ring is a well-established "privileged scaffold" in medicinal chemistry, frequently found in approved drugs.[6][7] Its aromatic nature and arrangement of nitrogen atoms allow it to act as both a hydrogen bond donor and acceptor, enabling it to form key interactions within protein binding sites.[8][9]
-
The Bromo Substituent: Far from being a simple placeholder, the bromine atom serves multiple strategic purposes. Firstly, it can participate in halogen bonding, a noncovalent interaction with Lewis bases like carbonyl oxygens, which can significantly enhance binding affinity.[10][11][12] Secondly, bromine's high atomic number and anomalous scattering properties make it an invaluable tool in X-ray crystallography for unambiguously determining the fragment's binding location and orientation, a critical step for structure-based design.[10] The introduction of bromine has been shown to increase therapeutic activity and favorably affect a drug's metabolism.[11][12][13]
-
The Cyclobutyl Group: This non-planar, saturated ring is an excellent probe for exploring hydrophobic pockets within a target protein.[14][15] Unlike a flat aromatic ring, its three-dimensional puckered structure can achieve favorable van der Waals contacts in constrained spaces.[14] Furthermore, the cyclobutyl moiety provides a defined, non-aromatic vector for fragment growth, allowing chemists to extend the molecule into adjacent regions of the binding site to improve potency and selectivity.[14][16] Its inclusion can also enhance metabolic stability.[14]
Physicochemical Properties
A successful fragment must adhere to the "Rule of Three" and possess good solubility. The properties of this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₇H₉BrN₂ | [17][18] |
| Molecular Weight | 201.06 g/mol | [17][18] |
| XlogP (Predicted) | 1.7 | [17] |
| Hydrogen Bond Donors | 0 | (Calculated) |
| Hydrogen Bond Acceptors | 2 | (Calculated) |
| CAS Number | 1002309-50-8 | [18] |
FBDD Workflow Overview
The journey from a fragment hit to a lead candidate is a multi-step, iterative process. The workflow below illustrates the key stages where this compound would be employed and validated. Each stage relies on different biophysical techniques to build a comprehensive understanding of the fragment's interaction with the target protein.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for screening and validating this compound.
Protocol 1: Primary Screening with Surface Plasmon Resonance (SPR)
Causality: SPR is an ideal primary screening technique due to its sensitivity for detecting low-affinity interactions, its label-free nature, and its relatively high throughput.[19][20][21] It provides real-time kinetics, allowing for the rapid identification of fragments that bind to the immobilized target protein.
Methodology:
-
Sensor Chip Preparation and Target Immobilization:
-
Select a suitable sensor chip (e.g., CM5) and activate the surface using a standard amine coupling kit (EDC/NHS).
-
Immobilize the target protein to the desired density (typically 8,000-12,000 Response Units) on a flow cell. The causality here is that a sufficient density is needed to detect the small mass change from a fragment binding, but excessive density can cause mass transport limitations.
-
Create a reference flow cell, either by leaving it blank or immobilizing an irrelevant protein, to subtract non-specific binding and bulk refractive index changes. This is a critical self-validating step.[22]
-
-
Assay Development:
-
Prepare a stock solution of this compound (e.g., 50 mM in 100% DMSO).
-
Determine the assay's tolerance to DMSO. Prepare serial dilutions of DMSO in running buffer and inject them over the sensor surface to ensure that the bulk refractive index shift is minimal and reproducible. Mismatched DMSO concentrations are a major source of false positives.[22]
-
Confirm target activity by injecting a known ligand (if available). This validates that the immobilization process did not denature the protein.
-
-
Fragment Screening:
-
Prepare the screening sample of this compound by diluting the DMSO stock into the running buffer to the desired concentration (e.g., 200 µM). Ensure the final DMSO concentration matches that of the running buffer precisely.
-
Inject the fragment solution over the reference and target flow cells at a constant flow rate (e.g., 30 µL/min) for a defined association time (e.g., 60 seconds), followed by a dissociation phase with running buffer.
-
After each cycle, regenerate the sensor surface with a mild buffer (e.g., low pH glycine) if necessary to ensure a stable baseline for the next injection.
-
-
Data Analysis and Hit Triage:
-
Perform reference subtraction on the raw sensorgram data.
-
A positive "hit" is identified by a concentration-dependent binding response on the target flow cell that is significantly above the noise level.
-
Characterize initial hits by running a full concentration series to determine an estimated binding affinity (K_D).[21]
-
Protocol 2: Orthogonal Validation with NMR Spectroscopy
Causality: NMR-based techniques are powerful orthogonal methods to confirm hits from primary screens.[21][23] As solution-based assays, they are not susceptible to artifacts from protein immobilization.[24] Ligand-observed methods like Saturation Transfer Difference (STD) and Water-Ligand Observed with Gradient Spectroscopy (waterLOGSY) are highly sensitive to the weak, transient binding typical of fragments.[23][24]
Methodology:
-
Sample Preparation:
-
Prepare a solution of the target protein (typically 10-50 µM) in a deuterated buffer (e.g., 50 mM Phosphate, 150 mM NaCl, pH 7.4 in 99.9% D₂O).
-
Prepare a stock solution of this compound in a deuterated solvent (e.g., d6-DMSO).
-
The final NMR sample should contain the target protein and the fragment at a molar ratio of approximately 1:100 (e.g., 20 µM protein and 2 mM fragment).
-
-
Saturation Transfer Difference (STD) NMR:
-
Acquire a reference 1D ¹H NMR spectrum of the sample.
-
Set up the STD experiment by defining on-resonance and off-resonance saturation frequencies. The on-resonance frequency should selectively saturate a region of the protein's aliphatic proton signals (e.g., -1 ppm), while the off-resonance frequency should be set to a region where no protein or ligand signals are present (e.g., 40 ppm).
-
Acquire the STD spectrum. The presence of signals in the difference spectrum confirms that the fragment binds to the protein, as saturation is transferred from the protein to the bound ligand.
-
Interpretation: The relative intensity of the signals in the STD spectrum provides "epitope mapping," indicating which protons of the fragment are in closest proximity to the protein surface.[24]
-
-
WaterLOGSY:
-
This experiment relies on the transfer of magnetization from bulk water to the ligand via the protein.
-
Acquire a WaterLOGSY spectrum. Non-binding compounds will show a positive NOE (Nuclear Overhauser Effect) signal, while binding fragments that interact with the protein's hydration shell will show a negative NOE.[23][25]
-
Interpretation: The sign change of the fragment's signals in the presence of the protein provides a clear confirmation of binding.
-
Protocol 3: Thermodynamic Characterization with Isothermal Titration Calorimetry (ITC)
Causality: ITC is considered the gold standard for characterizing binding interactions.[26][27] It directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile without the need for labels or immobilization.[] This allows for the accurate determination of binding affinity (K_D), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[][29]
Methodology:
-
Sample Preparation:
-
Prepare highly concentrated, purified protein (e.g., 50-100 µM) and fragment (e.g., 1-2 mM) solutions.
-
Crucial Step: Both the protein and fragment solutions must be prepared in the exact same buffer from the same stock to minimize heat of dilution artifacts. Dialyze the protein against the final buffer extensively.
-
Thoroughly degas both solutions before loading them into the calorimeter.
-
-
ITC Experiment Setup:
-
Load the protein solution into the sample cell.
-
Load the this compound solution into the injection syringe.
-
Set the experimental parameters: cell temperature, stirring speed, and injection volume/duration. A typical experiment consists of an initial small injection followed by 20-30 subsequent injections.
-
-
Data Acquisition and Analysis:
-
Perform a control experiment by titrating the fragment into buffer alone to measure the heat of dilution, which must be subtracted from the protein-ligand binding data. This is a key self-validating step.
-
The raw data is a series of heat-flow peaks corresponding to each injection.
-
Integrate the area under each peak to determine the heat change per injection.
-
Plot the heat change per mole of injectant against the molar ratio of fragment to protein.
-
Fit the resulting binding isotherm to a suitable model (e.g., one-site binding) to extract the thermodynamic parameters (K_D, n, ΔH, ΔS).[]
-
Hit-to-Lead Optimization
Once this compound is confirmed as a validated hit, the next phase is to evolve it into a more potent lead compound. This process is guided by structural information and iterative chemical synthesis.[30] The two primary strategies are fragment growing and merging.[31]
Sources
- 1. Frontiers | Application of Fragment-Based Drug Discovery to Versatile Targets [frontiersin.org]
- 2. drughunter.com [drughunter.com]
- 3. mdpi.com [mdpi.com]
- 4. Fragment- and structure-based drug discovery for developing therapeutic agents targeting the DNA Damage Response - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evolutions in fragment-based drug design: the deconstruction–reconstruction approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hit-to-lead optimization of 2-(1H-pyrazol-1-yl)-thiazole derivatives as a novel class of EP1 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Optimization of pyrazole-based compounds with 1,2,4-triazole-3-thiol moiety as selective COX-2 inhibitors cardioprotective drug candidates: Design, synthesis, cyclooxygenase inhibition, anti-inflammatory, ulcerogenicity, cardiovascular evaluation, and molecular modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fragment-Based Lead Generation of 5-Phenyl-1 H-pyrazole-3-carboxamide Derivatives as Leads for Potent Factor Xia Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Crystallographic Fragment Based Drug Discovery: Use of a Brominated Fragment Library Targeting HIV Protease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Introducing bromine to the molecular structure as a strategy for drug design | Journal of Medical Science [jms.ump.edu.pl]
- 12. researchgate.net [researchgate.net]
- 13. jms.ump.edu.pl [jms.ump.edu.pl]
- 14. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 15. benthamdirect.com [benthamdirect.com]
- 16. What are the industrial applications of cyclobutanol? - Blog [btcpharmtech.com]
- 17. PubChemLite - this compound (C7H9BrN2) [pubchemlite.lcsb.uni.lu]
- 18. m.indiamart.com [m.indiamart.com]
- 19. SPR-based fragment screening: advantages and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Multiplexed experimental strategies for fragment library screening using SPR biosensors | bioRxiv [biorxiv.org]
- 21. sygnaturediscovery.com [sygnaturediscovery.com]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Fragment screening by ligand observed nmr | Bruker [bruker.com]
- 24. Fragment-Based Drug Discovery Using NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 25. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 26. Isothermal Titration Calorimetry and Grating-Coupled Interferometry in Fragment-Based Drug Discovery | Malvern Panalytical [malvernpanalytical.com]
- 27. technologynetworks.com [technologynetworks.com]
- 29. Isothermal Titration Calorimetry for Fragment-Based Analysis of Ion Channel Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. lifechemicals.com [lifechemicals.com]
- 31. researchgate.net [researchgate.net]
Application Notes and Protocols for the Analytical Characterization of 4-Bromo-1-cyclobutylpyrazole
Introduction
4-Bromo-1-cyclobutylpyrazole is a heterocyclic compound of interest in pharmaceutical and agrochemical research, often serving as a key intermediate in the synthesis of more complex molecules.[1][2] The purity, stability, and characterization of this compound are critical for ensuring the quality, efficacy, and safety of downstream products. This document provides a comprehensive guide to the analytical methodologies for the qualitative and quantitative assessment of this compound, designed for researchers, scientists, and drug development professionals. The protocols herein are grounded in established analytical principles and draw from methodologies applied to similar pyrazole derivatives, ensuring a robust and scientifically sound approach.[3][4][5]
The validation of analytical methods is a cornerstone of pharmaceutical analysis, providing documented evidence that a procedure is suitable for its intended purpose.[6][7][8] This guide emphasizes a self-validating framework for each protocol, incorporating system suitability checks and referencing International Council for Harmonisation (ICH) guidelines to ensure data integrity and reliability.[3][9]
Physicochemical Properties of this compound
A foundational understanding of the physicochemical properties of this compound is essential for method development.
| Property | Value | Source |
| Molecular Formula | C₇H₉BrN₂ | PubChem[10] |
| Molecular Weight | 199.9949 g/mol | PubChem[10] |
| XlogP (predicted) | 1.7 | PubChem[10] |
| Monoisotopic Mass | 199.9949 Da | PubChem[10] |
Chromatographic Methods for Purity and Quantification
Chromatographic techniques are central to determining the purity of this compound and quantifying it in various matrices.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC (RP-HPLC) is the preferred method for the analysis of non-volatile and thermally labile compounds like many pyrazole derivatives.[3][4][11] A well-developed HPLC method can separate the target analyte from starting materials, by-products, and degradation products.
Causality behind Experimental Choices:
-
Column Chemistry: A C18 column is a versatile and robust choice for a wide range of hydrophobicities, making it a suitable starting point for a molecule with both a polar pyrazole ring and a non-polar cyclobutyl group.[3]
-
Mobile Phase: A mixture of acetonitrile or methanol with water allows for the manipulation of polarity to achieve optimal retention and separation. The addition of a small amount of acid (e.g., formic acid or trifluoroacetic acid) can improve peak shape by suppressing the ionization of silanol groups on the stationary phase and protonating the pyrazole nitrogen, leading to more consistent interactions.[11]
-
Detection: A photodiode array (PDA) detector is highly recommended as it provides spectral information across a range of wavelengths, which can aid in peak identification and purity assessment. The UV maximum for pyrazole derivatives typically falls in the range of 200-350 nm.
Experimental Workflow for HPLC Method Development:
Caption: HPLC method development workflow for this compound.
Detailed HPLC Protocol:
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and PDA detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-2 min: 30% B
-
2-15 min: 30% to 80% B
-
15-18 min: 80% B
-
18-20 min: 80% to 30% B
-
20-25 min: 30% B (equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: PDA at 254 nm (or optimal wavelength determined by UV scan).
-
Sample Preparation: Accurately weigh and dissolve the sample in the initial mobile phase composition to a final concentration of approximately 1 mg/mL.
System Suitability and Validation Parameters:
To ensure the method is self-validating, the following parameters, based on ICH guidelines, should be assessed.[9][12]
| Parameter | Acceptance Criteria | Rationale |
| Specificity | The analyte peak is well-resolved from impurities and degradation products. | Ensures the method is selective for the target compound.[12] |
| Linearity | Correlation coefficient (r²) ≥ 0.999 over a defined concentration range. | Demonstrates a proportional relationship between concentration and response. |
| Accuracy | Recovery of 98-102% for spiked samples. | Measures the closeness of the experimental value to the true value. |
| Precision | Repeatability (intraday) and intermediate precision (interday) with RSD ≤ 2%. | Assesses the degree of scatter between a series of measurements. |
| LOD & LOQ | Signal-to-noise ratio of 3:1 for LOD and 10:1 for LOQ. | Defines the lowest concentration that can be reliably detected and quantified.[4] |
| Robustness | No significant change in results with small, deliberate variations in method parameters. | Indicates the method's reliability during normal usage. |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds and is particularly useful for identifying and quantifying impurities.[1] Given the structure of this compound, it is expected to be amenable to GC analysis.
Causality behind Experimental Choices:
-
Inlet: A split/splitless inlet is common, with splitless mode being more sensitive for trace analysis.
-
Column: A non-polar or mid-polarity column (e.g., DB-5ms or equivalent) is a good starting point for separating compounds based on boiling point and polarity.
-
Mass Spectrometry: Electron Ionization (EI) is a standard technique that provides reproducible fragmentation patterns, which are useful for structural elucidation and library matching. The fragmentation of pyrazoles often involves the expulsion of HCN and N₂.[13][14]
Experimental Workflow for GC-MS Analysis:
Caption: GC-MS workflow for impurity profiling of this compound.
Detailed GC-MS Protocol:
-
Instrumentation: GC system coupled to a mass spectrometer with an EI source.
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Mode: Splitless.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 min.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 min at 280 °C.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Energy: 70 eV.
-
Mass Range: m/z 40-400.
-
Sample Preparation: Prepare a 1 mg/mL solution in dichloromethane.
Spectroscopic Methods for Structural Elucidation
Spectroscopic techniques are indispensable for confirming the identity and structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.[15]
Predicted ¹H and ¹³C NMR Spectral Features:
-
¹H NMR:
-
The pyrazole ring protons will appear as distinct signals in the aromatic region. The proton at the 5-position will likely be a singlet, and the proton at the 3-position will also be a singlet.
-
The cyclobutyl protons will show complex multiplets in the aliphatic region due to spin-spin coupling. The methine proton attached to the nitrogen will be the most downfield of the cyclobutyl signals.
-
-
¹³C NMR:
-
The carbon atoms of the pyrazole ring will have characteristic chemical shifts. The carbon bearing the bromine atom will be significantly shifted.
-
The carbons of the cyclobutyl group will appear in the aliphatic region.
-
Generalized NMR Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).[15]
-
Data Acquisition:
-
¹H NMR: Acquire the spectrum on a 400 MHz or higher spectrometer.
-
¹³C NMR: Acquire a proton-decoupled spectrum.
-
2D NMR: COSY, HSQC, and HMBC experiments can be performed to confirm assignments.
-
-
Data Processing: Process the data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard like TMS.[15]
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and simple technique for identifying functional groups present in a molecule.[16][17][18]
Expected IR Absorption Bands:
-
C-H stretching (aromatic/heteroaromatic): ~3100-3000 cm⁻¹
-
C-H stretching (aliphatic): ~3000-2850 cm⁻¹
-
C=N and C=C stretching (pyrazole ring): ~1600-1400 cm⁻¹
-
C-N stretching: ~1350-1000 cm⁻¹
-
C-Br stretching: ~600-500 cm⁻¹
IR Spectroscopy Protocol:
-
Instrumentation: Fourier Transform Infrared (FTIR) spectrometer.
-
Sample Preparation: The sample can be analyzed as a thin film on a salt plate (if liquid), as a KBr pellet (if solid), or using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify and assign the major absorption bands.
Conclusion
The analytical methods detailed in this guide provide a comprehensive framework for the characterization of this compound. The successful implementation of these protocols, coupled with rigorous validation, will ensure the generation of reliable and accurate data, which is paramount in research and development settings. While no specific validated methods for this exact molecule are readily available in the public domain, the application of established principles for similar chemical entities provides a strong foundation for robust analytical control.
References
- Validation of Impurity Methods, Part II. (2014). LCGC North America.
- Separation of Pyrazole on Newcrom R1 HPLC column. SIELC Technologies.
- A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized Pyrazole Derivative. (2023). Journal of the Chemical Society of Pakistan.
- A vibrational assignment for pyrazole. Journal of the Chemical Society B: Physical Organic.
- Validation Of Analytical Methods For Pharmaceutical Analysis. E-C UNDP.
- Millimeter-Wave and High-Resolution Infrared Spectroscopy of the Ground and 14 Vibrationally Excited States Lying Below 1300 cm–1 of Pyrazole. (2025). The Journal of Physical Chemistry A.
- A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity.
- Millimeter-Wave and High-Resolution Infrared Spectroscopy of the Ground and 14 Vibrationally Excited States Lying Below 1300 cm–1 of Pyrazole. (2025). PMC.
- Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. (2025). Profound.
- VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS. SciELO Brazil.
- Analytical method validation: A brief review. Journal of Pharmaceutical Sciences and Research.
- Orthogonal Methods for Confirming the Structure of Pyrazole Derivatives: A Compar
- Technical Support Center: HPLC Analysis of Pyrazolinone Deriv
- Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Semantic Scholar.
- Application Note: GC-MS Analysis of Pyrazole Isomers in Industrial Mixtures. (2025). Benchchem.
- Gas chromatography–mass spectrometry (GC-MS): a comprehensive review of synergistic combinations and their applications in the. (2023). Journal of Applied Sciences and Technology.
- Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry.
- This compound (C7H9BrN2). PubChemLite.
- 194 recent advances in the synthesis of new pyrazole deriv
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. societachimica.it [societachimica.it]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. ijcpa.in [ijcpa.in]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. ec-undp-electoralassistance.org [ec-undp-electoralassistance.org]
- 7. particle.dk [particle.dk]
- 8. wjarr.com [wjarr.com]
- 9. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 10. PubChemLite - this compound (C7H9BrN2) [pubchemlite.lcsb.uni.lu]
- 11. Separation of Pyrazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 12. scielo.br [scielo.br]
- 13. semanticscholar.org [semanticscholar.org]
- 14. researchgate.net [researchgate.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. A vibrational assignment for pyrazole - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Millimeter-Wave and High-Resolution Infrared Spectroscopy of the Ground and 14 Vibrationally Excited States Lying Below 1300 cm–1 of Pyrazole - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Deployment of 4-Bromo-1-cyclobutylpyrazole in the Synthesis of Advanced Bioactive Molecules
Application Note & In-Depth Protocols for Medicinal and Process Chemistry
Authored by: Gemini, Senior Application Scientist
Abstract
The confluence of the pyrazole scaffold's proven "privileged" status in medicinal chemistry and the unique conformational and metabolic advantages imparted by the cyclobutyl moiety has positioned 4-bromo-1-cyclobutylpyrazole as a strategic building block in modern drug discovery.[1][2] Its robust nature and versatile reactivity at the C4 position make it an ideal starting point for the synthesis of a diverse array of complex molecules, particularly kinase inhibitors and other targeted therapeutics. This guide provides an in-depth analysis of the causality behind experimental choices and detailed, field-proven protocols for leveraging this key intermediate in palladium-catalyzed cross-coupling reactions.
Introduction: The Rationale for the 1-Cyclobutylpyrazole Scaffold
The pyrazole ring is a cornerstone of numerous FDA-approved drugs due to its ability to act as a bioisostere for other aromatic rings, offering improved physicochemical properties such as reduced lipophilicity and enhanced metabolic stability.[2] Specifically, substituted pyrazoles are critical pharmacophores in a multitude of protein kinase inhibitors, often serving as "hinge-binders" that mimic the adenine portion of ATP to secure potent and selective target engagement.[2]
The introduction of an N-cyclobutyl group offers distinct advantages over more common substituents like methyl or phenyl groups:
-
Improved Metabolic Stability: The cyclobutyl ring is less prone to oxidative metabolism compared to linear alkyl or benzylic groups.[3]
-
Vectorial Exit and Solubility: The three-dimensional, puckered structure of the cyclobutyl ring can provide a valuable exit vector from a protein's binding pocket, allowing for the exploration of new chemical space and often improving the solubility of the final compound.[3]
-
Enhanced Potency: The unique conformation of the cyclobutyl group can optimize interactions with the target protein, fitting into specific hydrophobic pockets and enhancing overall biological activity.[4]
This compound (CAS No. 1002309-50-3) serves as an ideal starting material, providing a stable, reactive handle at the C4 position for diversification through modern cross-coupling chemistry.
Compound Profile: this compound
| Property | Value |
| CAS Number | 1002309-50-3 |
| Molecular Formula | C₇H₉BrN₂ |
| Molecular Weight | 201.06 g/mol |
| Appearance | Off-white to light yellow solid |
| Reactivity | The C4-Br bond is amenable to oxidative addition by Pd(0) catalysts, enabling a range of cross-coupling reactions. |
Core Synthetic Applications & Protocols
The bromine atom at the C4 position is the key site for synthetic elaboration. Palladium-catalyzed Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions are the most powerful and widely employed methods for constructing the C-C and C-N bonds necessary for building complex bioactive molecules.[5][6][7]
Suzuki-Miyaura Coupling: Forging Key C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction is the preeminent method for coupling this compound with various aryl and heteroaryl boronic acids or esters. This reaction is fundamental for synthesizing biaryl scaffolds, which are common in kinase inhibitors that target the ATP binding site.[8]
Causality in Protocol Design:
-
Catalyst Selection: Palladium catalysts bearing bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbenes (NHCs) are highly effective. These ligands facilitate the oxidative addition of the bromopyrazole and prevent catalyst deactivation, which can be an issue with N-heterocyclic substrates.[8] For pyrimidine couplings, Pd(PPh₃)₄ remains a robust and cost-effective choice.[9][10]
-
Base and Solvent: A moderately strong base like K₃PO₄ or K₂CO₃ is required to activate the boronic acid for transmetalation.[7] A mixture of an aprotic solvent like 1,4-dioxane or toluene with water is standard, as water is essential for the catalytic cycle, particularly the transmetalation step.[7][8]
-
Microwave Irradiation: The use of focused microwave heating can dramatically reduce reaction times from hours to minutes and often improves yields by minimizing side reactions.[8][9][11]
Protocol 1: Microwave-Assisted Suzuki Coupling with a Heteroaryl Boronic Acid
This protocol is optimized for the synthesis of precursors to kinase inhibitors, such as 2-chloro-4-(1-cyclobutyl-1H-pyrazol-4-yl)-5-fluoropyrimidine.
-
Materials:
-
This compound
-
(2-Chloro-5-fluoropyrimidin-4-yl)boronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium Carbonate (K₂CO₃)
-
1,4-Dioxane (anhydrous, degassed)
-
Water (degassed)
-
-
Procedure:
-
To a microwave-safe reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), (2-chloro-5-fluoropyrimidin-4-yl)boronic acid (1.2 equiv.), and K₂CO₃ (2.0 equiv.).
-
Add the Pd(PPh₃)₄ catalyst (0.05 equiv., 5 mol%).
-
Seal the vial with a septum cap.
-
Evacuate the vial and backfill with argon or nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.
-
Using a syringe, add degassed 1,4-dioxane and water in a 4:1 ratio (to achieve a final concentration of ~0.2 M with respect to the bromopyrazole).
-
Place the vial in a microwave reactor and irradiate at 120 °C for 20-30 minutes with stirring.
-
Monitor reaction completion by LC-MS or TLC.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield the desired 4-(heteroaryl)-1-cyclobutylpyrazole.
-
Buchwald-Hartwig Amination: Constructing the C-N Linkage
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, enabling the coupling of this compound with a wide range of primary and secondary amines.[5][6] This is critical for synthesizing compounds where an amino-aryl or amino-heteroaryl moiety is required for biological activity, such as in many JAK or Aurora kinase inhibitors.
Causality in Protocol Design:
-
Catalyst/Ligand System: Five-membered heterocyclic halides can be challenging substrates due to their potential to coordinate with and inhibit the palladium catalyst.[12] The use of modern, sterically hindered biarylphosphine ligands like tBuBrettPhos or tBuDavePhos is crucial to promote efficient catalytic turnover.[1][4] These bulky ligands create a coordinatively unsaturated palladium center that favors oxidative addition and reductive elimination over catalyst inhibition.
-
Base Selection: A strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is typically required to deprotonate the amine, forming the active nucleophile for the coupling reaction.[13][14]
-
Temperature: While some modern catalyst systems operate at room temperature, moderate heating (80-110 °C) is often necessary to drive the reaction to completion, especially with less reactive amines or aryl bromides.[1][13]
Protocol 2: Buchwald-Hartwig Amination with an Aniline Derivative
-
Materials:
-
This compound
-
Substituted Aniline (e.g., 3-methoxyaniline)
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))
-
tBuDavePhos (or a similar bulky phosphine ligand)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene (anhydrous, degassed)
-
-
Procedure:
-
In a glovebox, add Pd₂(dba)₃ (0.02 equiv., 2 mol%) and tBuDavePhos (0.08 equiv., 8 mol%) to an oven-dried Schlenk tube equipped with a stir bar.
-
Add NaOtBu (1.4 equiv.), this compound (1.0 equiv.), and the aniline derivative (1.2 equiv.).
-
Seal the tube, remove it from the glovebox, and add anhydrous, degassed toluene via syringe.
-
Place the tube in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.
-
Monitor the reaction by LC-MS. Note that β-hydride elimination can be a side reaction with certain alkylamines, leading to lower yields.[1]
-
After cooling, quench the reaction by adding saturated aqueous NH₄Cl.
-
Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate.
-
Purify by flash column chromatography to yield the 4-amino-1-cyclobutylpyrazole product.
-
Sonogashira Coupling: Introducing Alkynyl Functionality
The Sonogashira reaction facilitates the coupling of terminal alkynes with this compound, creating a C(sp²)-C(sp) bond.[14] This transformation is invaluable for introducing rigid alkynyl linkers, accessing novel chemical space, or for subsequent functionalization via "click" chemistry.
Causality in Protocol Design:
-
Dual Catalysis: The classic Sonogashira reaction employs a dual catalytic system: a palladium complex (e.g., PdCl₂(PPh₃)₂) to facilitate the main cross-coupling cycle and a copper(I) salt (e.g., CuI) as a co-catalyst.[3][14] The copper(I) is believed to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[3]
-
Base and Solvent: An amine base, typically triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH), serves both as the base to deprotonate the alkyne and often as the solvent. Anhydrous, degassed conditions are critical to prevent the oxidative homocoupling of the alkyne (Glaser coupling).[15]
-
Copper-Free Variants: For sensitive substrates, copper-free Sonogashira protocols have been developed. These typically require a stronger base and often a more sophisticated palladium/ligand system to facilitate direct transmetalation from the deprotonated alkyne to the palladium center.[3]
Protocol 3: Classic Sonogashira Coupling with a Terminal Alkyne
-
Materials:
-
This compound
-
Terminal Alkyne (e.g., Phenylacetylene)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]
-
Copper(I) Iodide (CuI)
-
Triethylamine (Et₃N, anhydrous and degassed)
-
DMF (optional co-solvent, anhydrous and degassed)
-
-
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 equiv.), PdCl₂(PPh₃)₂ (0.03 equiv., 3 mol%), and CuI (0.05 equiv., 5 mol%).
-
Add anhydrous, degassed Et₃N (and DMF if needed) via syringe.
-
Add the terminal alkyne (1.2 equiv.) dropwise with stirring.
-
Heat the reaction mixture to 60-80 °C and stir until the starting material is consumed (monitor by TLC/LC-MS).
-
Cool the mixture to room temperature and filter through a pad of Celite to remove catalyst residues, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous NH₄Cl and brine.
-
Dry the organic phase over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography to yield the 4-alkynyl-1-cyclobutylpyrazole.
-
Application Showcase: Synthesis of a Kinase Inhibitor Intermediate
The true utility of this compound is demonstrated in its application in multi-step syntheses of advanced pharmaceutical intermediates. A common strategy involves a two-step sequence: conversion of the bromide to a boronic ester, followed by a Suzuki coupling with a functionalized heterocyclic halide.
This workflow highlights the modularity of using this compound. The initial borylation creates a stable, versatile intermediate that can be coupled with a variety of complex heterocyclic partners, enabling the rapid generation of compound libraries for screening and lead optimization.[16]
Catalytic Cycles: Mechanistic Overview
Understanding the underlying mechanisms is critical for troubleshooting and optimizing these reactions.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of bioactive molecules. Its strategic use allows medicinal chemists to harness the beneficial properties of both the pyrazole core and the cyclobutyl substituent. Mastery of the palladium-catalyzed cross-coupling reactions detailed in this guide enables the efficient and modular construction of complex molecular architectures, accelerating the discovery and development of next-generation targeted therapeutics. The provided protocols, grounded in mechanistic understanding and field-proven examples, offer a robust starting point for researchers aiming to incorporate this key intermediate into their synthetic campaigns.
References
-
C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. PubMed Central. (2020-10-12). Available from: [Link]
-
Supporting Information for "Discovery of 2-((1-cyclobutyl-1H-pyrazol-4-yl)amino)-N-(4-((1s,4s)-4-(dimethylamino)cyclohexyl)phenyl)thiazole-4-carboxamide (BMS-986202): A Selective, Orally Bioavailable Tyrosine Kinase 2 (TYK2) Inhibitor". The Royal Society of Chemistry. Available from: [Link]
- Inhibitors and degraders of pip4k protein. Google Patents. WO2024107746A1.
-
Buchwald–Hartwig amination. Wikipedia. Available from: [Link]
-
The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. Available from: [Link]
-
Cyclobutanes in Small‐Molecule Drug Candidates. PubMed Central. (2020-09-02). Available from: [Link]
-
Sonogashira coupling. Wikipedia. Available from: [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. (2023-06-30). Available from: [Link]
-
Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. MDPI. (2022-07-23). Available from: [Link]
-
The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI. (2023-08-25). Available from: [Link]
- Condensed heterocyclic derivatives and their use. Google Patents. EA016028B1.
-
Polysubstituted pyrazoles, Part 4: Synthesis, antimicrobial and antiinflammatory activity of some pyrazoles. PubMed. (1987-01-01). Available from: [Link]
-
Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides. PubMed Central. (2014-12-17). Available from: [Link]
-
Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI. (2020-01-08). Available from: [Link]
-
Synthesis and multifaceted exploration of 4-phenylpiperidin-4-ol substituted pyrazole: photophysical insights with biological activity. Journal of the Iranian Chemical Society. (2024-01-01). Available from: [Link]
-
Sonogashira Coupling. Chemistry LibreTexts. (2024-08-05). Available from: [Link]
-
Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. MDPI. (2023-05-18). Available from: [Link]
-
Example of pyrazole-containing bioactive compounds. ResearchGate. Available from: [Link]
-
Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst. Semantic Scholar. (2020-10-23). Available from: [Link]
-
Suzuki Coupling. Organic Chemistry Portal. Available from: [Link]
-
Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. PubMed Central. (2021-01-04). Available from: [Link]
-
Sonogashira cross-coupling of 4a–d with terminal alkynes. ResearchGate. Available from: [Link]
-
Microwave-Assisted Suzuki Coupling Reactions with an Encapsulated Palladium Catalyst for Batch and Continuous-Flow Transformations. Baxendale Group. (2006-04-04). Available from: [Link]
-
Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Semantic Scholar. (2022-07-23). Available from: [Link]
-
Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Scirp.org. (2017-07-25). Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 4. gccpo.org [gccpo.org]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. WO2023038815A1 - Irak inhibitor for treating cytokine release-related conditions associated with infection by a respiratory virus - Google Patents [patents.google.com]
- 7. youtube.com [youtube.com]
- 8. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 13. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. mdpi.com [mdpi.com]
- 16. WO2024107746A1 - Inhibitors and degraders of pip4k protein - Google Patents [patents.google.com]
Application Notes and Protocols for 4-Bromo-1-cyclobutylpyrazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the safe handling, storage, and utilization of 4-Bromo-1-cyclobutylpyrazole (CAS No. 1002309-50-3). As a key intermediate in pharmaceutical and agrochemical research, understanding the chemical properties and associated hazards of this compound is paramount for ensuring laboratory safety and experimental integrity. These application notes are curated from established safety data for analogous brominated heterocyclic compounds and general best practices in chemical synthesis. The protocols herein are designed to provide a self-validating framework for researchers, emphasizing the causality behind procedural steps to foster a culture of safety and reproducibility.
Introduction: The Role of this compound in Modern Chemistry
This compound is a substituted pyrazole, a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. The presence of a bromine atom at the 4-position of the pyrazole ring provides a versatile synthetic handle for a variety of cross-coupling reactions, most notably nucleophilic substitution. This allows for the introduction of diverse functional groups, making it a valuable building block in the synthesis of complex molecules with potential biological activity. Brominated pyrazoles are recognized as important intermediates in the development of pharmacologically active compounds.[1] Researchers utilizing this compound are likely engaged in the discovery of novel therapeutics or agrochemicals, where precise and safe handling directly impacts the quality and success of their research outcomes.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of this compound is the foundation of its safe handling and storage. While extensive experimental data for this specific molecule is not widely published, its properties can be reliably inferred from its structure and data available for analogous compounds.
| Property | Value | Source |
| CAS Number | 1002309-50-3 | [2] |
| Molecular Formula | C₇H₉BrN₂ | [2] |
| Molecular Weight | 201.06 g/mol | [2] |
| Appearance | Likely a solid (powder or crystalline) | Inferred from similar compounds |
| Solubility | Expected to have low water solubility | [3] |
Hazard Identification and Safety Precautions
GHS Hazard Classification (Anticipated):
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.[8][9]
-
Skin Irritation (Category 2): Causes skin irritation.[6][7][8]
-
Eye Irritation (Category 2A): Causes serious eye irritation.[6][7][8]
-
Specific Target Organ Toxicity — Single Exposure (Category 3): May cause respiratory irritation.[7][8][10]
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential to minimize exposure. All handling of this compound, especially in its solid form, should be conducted within a certified chemical fume hood.
| Body Part | Personal Protective Equipment | Rationale and Specifications |
| Hands | Nitrile gloves | Provides a barrier against dermal absorption. It is advisable to change gloves frequently, especially after direct handling of the material. |
| Eyes & Face | Chemical safety goggles and a face shield | Offers protection from splashes and airborne particles. Standard eyeglasses are insufficient.[5][6] |
| Respiratory | N95 or higher-rated respirator | Necessary when handling the powder outside of a certified chemical fume hood to prevent inhalation. |
| Body | Fully-buttoned lab coat | Protects skin and personal clothing from contamination. |
| Feet | Closed-toe shoes | Protects feet from spills. |
First Aid Measures
Immediate and appropriate first aid is critical in the event of exposure.
-
Inhalation: Remove the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[6][7]
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes while removing contaminated clothing.[6][7] Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6][7] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[6]
Handling and Storage Protocols
The following protocols are designed to ensure the stability of the compound and the safety of laboratory personnel.
General Handling
All operations involving this compound should be conducted in a well-ventilated chemical fume hood.[11] Engineering controls such as fume hoods are the primary means of exposure prevention.
-
Dispensing: When weighing and dispensing the solid, do so in a manner that minimizes the generation of dust.
-
Inert Atmosphere: For reactions sensitive to air or moisture, handling under an inert atmosphere (e.g., nitrogen or argon) is recommended.[5][11]
-
Avoidance of Incompatibles: Keep the compound away from strong oxidizing agents and strong bases.[6][11][12]
Storage
Proper storage is crucial for maintaining the integrity of this compound.
-
Container: Store in a tightly sealed, properly labeled container.[5][6][11][13]
-
Environment: Keep in a cool, dry, and well-ventilated area.[5][6][11][13]
-
Temperature: While room temperature storage may be adequate, for long-term stability, refrigeration is recommended.
Caption: Workflow for the proper storage of this compound.
Experimental Protocol: General Procedure for Nucleophilic Substitution
The bromine atom at the C4 position of the pyrazole ring is susceptible to nucleophilic substitution, a common and powerful transformation in organic synthesis.[1] The following is a generalized protocol for such a reaction.
Disclaimer: This is a representative protocol and may require optimization for specific substrates and nucleophiles. A thorough risk assessment should be conducted before commencing any new reaction.
Materials and Reagents
-
This compound
-
Nucleophile (e.g., an amine, thiol, or alcohol)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or NaH)
-
Anhydrous solvent (e.g., DMF, DMSO, or ACN)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
Step-by-Step Procedure
-
Setup: Assemble the reaction glassware under a flow of inert gas. Ensure all glassware is dry.
-
Charging the Flask: To the round-bottom flask, add this compound (1.0 eq), the chosen nucleophile (1.1-1.5 eq), and the base (1.5-2.0 eq).
-
Solvent Addition: Add the anhydrous solvent via syringe.
-
Reaction: Stir the reaction mixture at the desired temperature (this may range from room temperature to elevated temperatures) and monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Quench the reaction appropriately (e.g., with water or a saturated aqueous solution of NH₄Cl).
-
Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Dry the combined organic layers over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography, recrystallization, or distillation as appropriate.
Caption: Step-wise workflow for a typical nucleophilic substitution reaction.
Spill and Waste Disposal
Proper containment and disposal of this compound and its associated waste are crucial for environmental protection and laboratory safety.
Spill Management
-
Small Spills: For small spills of the solid, carefully sweep or vacuum the material into a suitable, labeled disposal container. Avoid generating dust.
-
Large Spills: In the event of a large spill, evacuate the area and prevent entry. Contact your institution's environmental health and safety department.
-
Decontamination: Clean the spill area thoroughly with soap and water.
Waste Disposal
As a halogenated organic compound, this compound waste must be disposed of according to institutional and local regulations.
-
Segregation: Collect all waste containing this compound in a designated, labeled container for halogenated organic waste.
-
Labeling: The waste container must be clearly labeled with its contents.
-
Disposal Route: The material should be disposed of through a licensed chemical destruction facility, typically via controlled incineration with flue gas scrubbing.[14] Do not discharge to sewer systems.[14]
Conclusion
This compound is a valuable research chemical with a manageable hazard profile when handled with the appropriate precautions. The key to its safe utilization lies in a thorough understanding of its properties, consistent use of personal protective equipment, adherence to proper handling and storage protocols, and a well-defined plan for waste disposal. By integrating the principles and protocols outlined in this guide, researchers can confidently and safely incorporate this versatile building block into their synthetic endeavors.
References
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Bromo-1h-pyrazole-5-carbaldehyde, 95+%. Retrieved from [Link]
-
PubChem. (n.d.). 4-Bromo-1-cyclopropyl-1H-pyrazole. Retrieved from [Link]
-
PubChem. (n.d.). 4-Bromopyrazole. Retrieved from [Link]
-
SciELO México. (2011). One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. Retrieved from [Link]
-
Chinese Journal of Organic Chemistry. (2022). Electrocatalytic Three-Component Synthesis of 4-Bromopyrazoles from Acetylacetone, Hydrazine and Diethyl Bromomalonate. Retrieved from [Link]
-
IndiaMART. (n.d.). This compound. Retrieved from [Link]
-
PubChem. (n.d.). 1-(4-Bromo-1-cyclobutylpyrazol-5-yl)propan-1-one. Retrieved from [Link]
-
Dr.Oracle. (2025). What are the immediate steps to follow after exposure to bromo-4-nitrobenzene and for how long?. Retrieved from [Link]
-
Royal Society of Chemistry. (1987). Azoles. Part 4. Nucleophilic substitution reactions of halogenoimidazoles. Retrieved from [Link]
-
Beilstein-Institut. (2023). One-pot nucleophilic substitution–double click reactions of biazides leading to functionalized bis(1,2,3-triazole) derivatives. Retrieved from [Link]
-
CoLab. (n.d.). Reactions of halonitroimidazoles with nucleophiles (review). Retrieved from [Link]
Sources
- 1. scielo.org.mx [scielo.org.mx]
- 2. indiamart.com [indiamart.com]
- 3. fishersci.ca [fishersci.ca]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. fishersci.com [fishersci.com]
- 7. aksci.com [aksci.com]
- 8. 4-Bromo-1-cyclopropyl-1H-pyrazole | C6H7BrN2 | CID 52142099 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. assets.thermofisher.com [assets.thermofisher.com]
- 10. 4-Bromopyrazole | C3H3BrN2 | CID 16375 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. fishersci.com [fishersci.com]
- 12. fishersci.com [fishersci.com]
- 13. tcichemicals.com [tcichemicals.com]
- 14. echemi.com [echemi.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Bromo-1-cyclobutylpyrazole
Welcome to the technical support resource for the synthesis of 4-Bromo-1-cyclobutylpyrazole. This guide is designed for researchers, medicinal chemists, and process development professionals to provide field-proven insights and troubleshoot common challenges encountered during this multi-step synthesis. Our focus is on improving yield, ensuring regioselectivity, and achieving high purity of the final product.
Overview of the Synthetic Strategy
The synthesis of this compound is typically achieved via a two-step sequence:
-
Step 1: Pyrazole Ring Formation. A cyclocondensation reaction, often a variation of the Knorr pyrazole synthesis, is used to construct the 1-cyclobutylpyrazole core. This involves reacting cyclobutylhydrazine with a suitable 1,3-dicarbonyl compound.[1][2]
-
Step 2: Electrophilic Bromination. The 1-cyclobutylpyrazole intermediate is then subjected to regioselective bromination at the C4 position of the pyrazole ring, which is the most electronically activated and sterically accessible site for electrophilic attack.[3]
This overall workflow is depicted below.
Sources
Technical Support Center: Purification of 4-Bromo-1-cyclobutylpyrazole
Welcome to the technical support center for the purification of 4-Bromo-1-cyclobutylpyrazole. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, we address common challenges encountered during its purification, providing troubleshooting guides and frequently asked questions in a practical, question-and-answer format. Our aim is to equip you with the knowledge to overcome these hurdles, drawing from established principles of organic chemistry and proven laboratory techniques.
Understanding the Molecule and its Synthesis
This compound is a substituted pyrazole, a class of heterocyclic compounds with significant applications in medicinal chemistry and materials science. Its synthesis typically follows a well-established pathway for pyrazole formation: the condensation of a 1,3-dicarbonyl compound with a substituted hydrazine, in this case, cyclobutylhydrazine, followed by bromination of the resulting pyrazole ring.
A common synthetic approach is a one-pot reaction where the pyrazole is formed and then brominated in situ.[1][2] This method is efficient but can lead to a variety of impurities that complicate the purification process.
Frequently Asked Questions (FAQs)
Here we address some of the common questions that arise during the purification of this compound.
Q1: What are the most common impurities I should expect in my crude this compound?
A1: The impurity profile of your crude product will largely depend on the specifics of your synthetic route. However, based on the general synthesis of 4-bromopyrazoles, you can anticipate the following common impurities:
-
Unreacted Starting Materials: This includes the 1,3-dicarbonyl compound and cyclobutylhydrazine.
-
1-Cyclobutylpyrazole: The unbrominated pyrazole intermediate is a very common impurity, especially if the bromination reaction did not go to completion.[1]
-
Over-brominated Species: Depending on the reaction conditions, you might see the formation of di-brominated pyrazoles.
-
Regioisomers: If an unsymmetrical 1,3-dicarbonyl was used, the formation of isomeric pyrazole products is possible.
-
Residual Brominating Agent and its Byproducts: If you used N-Bromosuccinimide (NBS), residual NBS and succinimide are common. If liquid bromine was used, residual bromine might be present.[3]
Q2: My crude product is a dark oil or a sticky solid. What causes this and how can I handle it?
A2: The formation of oils or sticky solids is a common issue in organic synthesis. It is often due to the presence of a mixture of impurities that depress the melting point of the desired product. Colored impurities can also arise from side reactions involving the hydrazine starting material.
To handle this, you can try the following:
-
Aqueous Work-up: A thorough aqueous work-up can remove many water-soluble impurities. Washing the organic layer with a mild base (like sodium bicarbonate solution) can remove acidic impurities, and a brine wash will help to remove residual water.
-
Solvent Trituration: Try triturating the crude material with a solvent in which the desired product is sparingly soluble, but the impurities are more soluble. Hexanes or a mixture of hexanes and ethyl acetate are often good starting points for this. This can often induce crystallization of the desired compound.
-
"Dry Loading" for Chromatography: If the material remains an oil, it is best to pre-adsorb it onto silica gel for column chromatography. This is known as "dry loading" and can significantly improve the separation.
Q3: What are the best techniques for purifying this compound?
A3: The two most effective purification techniques for this compound are column chromatography and recrystallization .
-
Column Chromatography: This is a highly versatile technique that can separate compounds with different polarities. For this compound, a silica gel stationary phase is typically used.[4]
-
Recrystallization: If your crude product is a solid and has a relatively high purity (e.g., >85-90%), recrystallization can be a very efficient method to obtain highly pure material.
The choice between these two techniques will depend on the purity of your crude product and the nature of the impurities. Often, a combination of both is used for the best results.
Troubleshooting Guides
This section provides detailed troubleshooting for the most common purification challenges.
Guide 1: Column Chromatography
Column chromatography is often the go-to method for purifying complex mixtures. Here’s how to troubleshoot common issues:
Problem 1: Poor Separation of Spots on TLC
-
Cause: The solvent system (eluent) is not optimized.
-
Solution:
-
Systematic Solvent Screening: Test a range of solvent systems with varying polarities. A good starting point for many pyrazole derivatives is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate or dichloromethane.[4]
-
TLC Analysis: Aim for an Rf value of 0.2-0.3 for your target compound on the TLC plate. This generally translates to good separation on a column.
-
Consider a Different Stationary Phase: If you are still struggling with separation on silica gel, you could consider using a different stationary phase like alumina (basic or neutral).
-
Problem 2: The Compound is Stuck on the Column
-
Cause: The eluent is not polar enough to move your compound down the column.
-
Solution:
-
Gradual Increase in Polarity: Gradually increase the polarity of your eluent. For example, if you are using a 9:1 hexanes:ethyl acetate mixture, try moving to 8:2, then 7:3, and so on.
-
Stronger Solvents: If a gradual increase is not effective, you may need to switch to a stronger solvent system, such as dichloromethane/methanol.
-
Problem 3: The Compound Comes Off the Column Too Quickly (with the solvent front)
-
Cause: The eluent is too polar.
-
Solution:
-
Decrease Polarity: Use a less polar solvent system. For instance, if you are using a 7:3 hexanes:ethyl acetate mixture, try 9:1 or even pure hexanes.
-
Problem 4: Tailing of Spots on TLC and Column
-
Cause: This can be due to several factors, including overloading the column, the compound being too polar for the solvent system, or interactions with the silica gel.
-
Solution:
-
Load Less Material: Overloading is a common cause of tailing. Use a smaller amount of crude material.
-
Add a Modifier: For basic compounds like pyrazoles, adding a small amount of triethylamine (e.g., 0.1-1%) to the eluent can help to reduce tailing by neutralizing acidic sites on the silica gel.
-
Optimize the Solvent System: A slightly more polar solvent can sometimes reduce tailing.
-
-
Slurry Pack the Column: Prepare a slurry of silica gel in your chosen non-polar solvent (e.g., hexanes). Pour this into your column and allow it to pack under gravity or with gentle pressure.
-
Load the Sample:
-
Wet Loading: Dissolve your crude product in a minimal amount of the eluent and carefully add it to the top of the silica bed.
-
Dry Loading: Dissolve your crude product in a volatile solvent (e.g., dichloromethane), add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. Carefully add this to the top of the column.
-
-
Elute the Column: Start with your chosen solvent system and collect fractions.
-
Monitor by TLC: Analyze the collected fractions by TLC to identify which ones contain your pure product.
-
Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure.
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | Standard choice for a wide range of organic compounds. |
| Eluent System | Hexanes/Ethyl Acetate Gradient | Offers good separation for moderately polar compounds. Start with a low polarity (e.g., 95:5) and gradually increase the ethyl acetate concentration. |
| Loading Method | Dry Loading | Recommended for oily or sticky crude products to ensure even loading and better separation. |
Caption: Workflow for Column Chromatography Purification.
Guide 2: Recrystallization
Recrystallization is an excellent technique for obtaining highly pure crystalline solids.
Problem 1: The Compound Does Not Dissolve in the Hot Solvent
-
Cause: The chosen solvent is not a good solvent for your compound, even at elevated temperatures.
-
Solution:
-
Choose a Different Solvent: You need a solvent in which your compound is more soluble when hot. Refer to the solvent selection table below.
-
Use a Co-solvent System: Dissolve your compound in a good solvent (in which it is very soluble) at room temperature, and then add a poor solvent (in which it is sparingly soluble) dropwise until the solution becomes cloudy. Then, heat the mixture until it becomes clear again.
-
Problem 2: The Compound "Oils Out" Instead of Crystallizing
-
Cause: The solution is supersaturated, or the cooling is too rapid. The presence of impurities can also contribute to this.
-
Solution:
-
Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath.
-
Add More Solvent: The solution might be too concentrated. Add a small amount of the hot solvent to the oily mixture and reheat until it dissolves, then cool slowly.
-
Scratch the Flask: Scratching the inside of the flask with a glass rod at the solvent-air interface can provide a nucleation site for crystal growth.
-
Seed Crystals: If you have a small amount of pure product, adding a seed crystal can induce crystallization.
-
Problem 3: No Crystals Form Upon Cooling
-
Cause: The compound is too soluble in the chosen solvent, even at low temperatures, or the solution is not saturated.
-
Solution:
-
Evaporate Some Solvent: Gently evaporate some of the solvent to increase the concentration of your compound and then try cooling again.
-
Use a Poorer Solvent: Choose a solvent in which your compound is less soluble.
-
Induce Crystallization: Try scratching the flask or adding a seed crystal.
-
-
Choose a Solvent: Select a suitable solvent or solvent pair from the table below.
-
Dissolve the Solute: In a flask, add the crude solid and the minimum amount of hot solvent required to fully dissolve it.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.
-
Cool Slowly: Allow the solution to cool slowly to room temperature.
-
Induce Crystallization (if necessary): If crystals do not form, try the techniques mentioned above.
-
Cool in an Ice Bath: Once crystals have started to form, cool the flask in an ice bath to maximize the yield.
-
Isolate Crystals: Collect the crystals by vacuum filtration.
-
Wash and Dry: Wash the crystals with a small amount of cold solvent and dry them thoroughly.
| Solvent/System | Polarity | Comments |
| Hexanes | Non-polar | Good for non-polar impurities. May be a good choice for recrystallization if the compound has low polarity. |
| Ethanol/Water | Polar | A versatile co-solvent system. Dissolve in hot ethanol and add hot water dropwise until cloudy. |
| Toluene | Non-polar (aromatic) | Can be effective for aromatic compounds. |
| Ethyl Acetate/Hexanes | Medium Polarity | A common co-solvent system for a wide range of compounds. |
Caption: Workflow for Recrystallization.
Concluding Remarks
The purification of this compound, while presenting its own set of challenges, can be systematically addressed through a combination of careful technique and a solid understanding of the underlying chemical principles. By anticipating common impurities and methodically troubleshooting issues with column chromatography and recrystallization, researchers can confidently obtain this valuable compound in high purity. This guide serves as a starting point, and we encourage you to adapt these principles to the specific requirements of your experimental setup.
References
-
Alinezhad, H., et al. (2011). One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. Journal of the Mexican Chemical Society, 55(4), 238-241. [Link]
-
Alinezhad, H., et al. (2011). One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. ResearchGate. [Link]
-
Kleizienė, N., et al. (2009). 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. Molbank, 2009(4), M639. [Link]
Sources
Technical Support Center: Bromination of Cyclobutylpyrazole
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for the bromination of cyclobutylpyrazole. This resource is designed for researchers, medicinal chemists, and process development professionals who are working with pyrazole scaffolds. We understand that the functionalization of heterocyclic systems can present unique challenges. This guide provides in-depth, field-tested insights in a question-and-answer format to help you troubleshoot common side reactions and optimize your experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am attempting to brominate my N-unsubstituted cyclobutylpyrazole and the reaction is messy, with low yield of the desired product. What is the fundamental principle governing regioselectivity in this reaction?
Answer: The regioselectivity of electrophilic substitution on the pyrazole ring is dictated by the electron density distribution of the aromatic system. The C4 position is the most electron-rich and, therefore, the most nucleophilic carbon.[1][2] This is because the two adjacent nitrogen atoms withdraw electron density from the C3 and C5 positions, making C4 the preferential site for attack by an electrophile like "Br+".[1][3][4]
The primary electrophilic substitution reaction proceeds via a stable Wheland intermediate, as depicted below. Attack at C3 or C5 would lead to a less stable intermediate where the positive charge is placed on a carbon adjacent to the electron-deficient, pyridine-like nitrogen, which is energetically unfavorable.[3][5][6]
However, with an N-unsubstituted pyrazole, the reaction environment is complicated by the acidic N-H proton. In the presence of a base, or even with certain solvents, this proton can be abstracted, forming a pyrazolate anion.[4] This anion is highly activated and can lead to multiple side reactions. Furthermore, the pyridine-like nitrogen (N2) is basic and can react with electrophiles or acids in the reaction mixture, leading to the formation of pyrazolium salts which deactivate the ring towards further electrophilic attack.[1]
Mechanism of C4-Bromination
Caption: Mechanism for electrophilic bromination at the C4 position of pyrazole.
Q2: My main side product is a di-brominated pyrazole. How can I improve the selectivity for mono-bromination at the C4 position?
Answer: The formation of di-brominated products is a classic sign of over-reaction, which occurs when the mono-brominated product is sufficiently activated to react again. To favor mono-bromination, you must carefully control the reaction conditions.
Key Strategies to Enhance Mono-selectivity:
-
Stoichiometry: Use a precise stoichiometry of your brominating agent. Start with 1.0 to 1.1 equivalents. Adding a large excess of the brominating agent will inevitably lead to poly-halogenation.
-
Choice of Brominating Agent: N-Bromosuccinimide (NBS) is often preferred over elemental bromine (Br₂). NBS provides a low, steady concentration of electrophilic bromine, which helps to prevent the rapid, often uncontrollable reactions that can occur with Br₂.[7][8]
-
Temperature Control: Perform the reaction at a lower temperature. Start at 0 °C or even -20 °C and allow the reaction to slowly warm to room temperature.[9] Lower temperatures decrease the reaction rate, giving you more control and reducing the likelihood of the mono-bromo product reacting further.
-
Slow Addition: Add the brominating agent (e.g., a solution of NBS in the reaction solvent) dropwise over an extended period. This maintains a low concentration of the electrophile in the reaction flask, favoring the more reactive starting material over the slightly less reactive mono-brominated product.
Q3: I am using an N-substituted cyclobutylpyrazole, but I am still getting a mixture of C4-bromo and C5-bromo isomers. What is causing this, and how can I fix it?
Answer: While C4 is electronically favored, steric and electronic effects from substituents can influence regioselectivity.
-
Steric Hindrance: The cyclobutyl group at C3 (or C5) can sterically hinder the approach of the electrophile to the adjacent C4 position. If your N-substituent is also large, this combined steric bulk can make the C5 position (if unsubstituted) a more accessible target, leading to isomeric mixtures.
-
Solvent Effects: The choice of solvent can influence the reaction's outcome. Highly polar solvents can stabilize charged intermediates differently, potentially lowering the activation energy for C5 attack.
Troubleshooting Steps:
-
Evaluate Sterics: Consider the size of your N-substituent. If it's bulky (e.g., a t-butyl or phenyl group), it may contribute to steric crowding around the C5 position, paradoxically favoring C4. Conversely, a small N-substituent (like methyl) offers little steric influence.
-
Solvent Screening: If you are using a polar solvent like DMF or acetic acid, try switching to a non-polar solvent like dichloromethane (DCM) or carbon tetrachloride (CCl₄) at a low temperature. This can minimize stabilization of alternative reaction pathways.
-
Blocking Groups: For cases where obtaining pure C4-bromo isomer is critical but challenging, a "blocking group" strategy can be employed. You can introduce a temporary group at the C5 position, perform the C4-bromination, and then remove the blocking group. Carboxylate esters have been successfully used for this purpose.[10]
Q4: Should I protect the pyrazole N-H before bromination? What are the advantages?
Answer: Yes, for N-unsubstituted pyrazoles, protecting the N-H group is a highly recommended strategy to avoid a host of side reactions and improve yield and purity.
Advantages of N-Protection:
-
Prevents N-Bromination: The pyrazole nitrogen can be brominated, leading to unstable intermediates and consuming your reagent.
-
Blocks Deprotonation: It prevents the formation of the highly reactive pyrazolate anion, which can lead to uncontrolled reactions.
-
Improves Solubility: Many protecting groups (e.g., Boc, Benzyl) can improve the solubility of the pyrazole substrate in common organic solvents.
-
Enhances Predictability: With the nitrogen protected, the system is simplified, making the regiochemical outcome of the electrophilic substitution more predictable and reproducible.
The tert-butyloxycarbonyl (Boc) group is an excellent choice as it is easily installed under basic conditions and can be removed under acidic conditions without affecting the bromo-substituent.[11]
Protocols and Data
Table 1: Comparison of Common Brominating Agents for Pyrazoles
| Brominating Agent | Formula | Typical Conditions | Advantages | Potential Side Reactions / Disadvantages |
| N-Bromosuccinimide (NBS) | C₄H₄BrNO₂ | 1.1 eq. in DCM or DMF, 0 °C to RT[11] | Mild, selective, easy to handle solid[7][12] | Radical bromination of allylic/benzylic positions if initiated[8]; requires pure, fresh reagent. |
| Elemental Bromine | Br₂ | 1.1 eq. in Acetic Acid or CHCl₃ | Inexpensive, highly reactive | Highly corrosive and toxic; can lead to over-bromination and HBr byproduct formation.[13] |
| Copper(II) Bromide | CuBr₂ | Stoichiometric or catalytic, often at elevated temp. | Can offer different selectivity in some systems | Requires higher temperatures; potential for metal contamination in the product.[14] |
Protocol 1: C4-Bromination of N-Protected Cyclobutylpyrazole using NBS
This protocol assumes you are starting with an N-protected cyclobutylpyrazole (e.g., N-Boc-3-cyclobutylpyrazole).
Materials:
-
N-Protected Cyclobutylpyrazole (1.0 eq.)
-
N-Bromosuccinimide (NBS) (1.1 eq., recrystallized if necessary)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Setup: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), dissolve the N-protected cyclobutylpyrazole in anhydrous DCM (approx. 0.1 M concentration).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Reagent Addition: Add NBS in small portions over 20-30 minutes, ensuring the internal temperature does not rise significantly.
-
Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 1-4 hours).
-
Quenching: Once complete, cool the mixture back to 0 °C and quench the excess NBS by adding saturated aqueous sodium thiosulfate solution. Stir for 10 minutes.
-
Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution, water, and finally brine.
-
Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the pure 4-bromo product.
Troubleshooting Workflow
Caption: A troubleshooting flowchart for common issues in pyrazole bromination.
References
-
Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyrazole. [Link]
-
Scribd. Complete Electrophilic Substitution Reactions Pyrazole. [Link]
-
Quora. Why is carbon 4 of a pyrazole susceptible to an electrophilic attack?. [Link]
-
PYRAZOLE. [Link]
-
Royal Society of Chemistry. 5.1.7. Selective Boc-Protection and Bromination of Pyrazoles | Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. [Link]
-
Defense Technical Information Center. The Bromination of Pyrazabole. [Link]
-
Afonso, C. A. M., et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 24(24), 4591. [Link]
-
Doucet, H., et al. (2015). Conditions for Palladium-Catalyzed Direct Arylations of 4-Bromo and 4-Iodo N-Substituted Pyrazoles. Molecules, 20(5), 7843-7855. [Link]
-
Reddit. Regioselectivity of pyrazole bromination : r/chemhelp. [Link]
-
Afonso, C. A. M., et al. (2022). Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. Molecules, 27(10), 3099. [Link]
-
International Journal of ChemTech Research. Rapid Kinetics and Relative Reactivity of Some Five Membered Aromatic Heterocycles using Hydrodynamic Voltammetry. [Link]
-
ResearchGate. Bromination of Pyrazole and Pyrazolate Ligands in [Mo5S5(pz)4(pzH)5]Br2. [Link]
-
ResearchGate. Efficient di-bromination of 5-pyrazolones and 5-hydroxypyrazoles by N-bromobenzamide. [Link]
-
Reddit. Regioselectivity in pyrazole EAS : r/OrganicChemistry. [Link]
-
Organic Chemistry Portal. Pyrazole synthesis. [Link]
-
Juffermans, J. P. H., & Habraken, C. L. (1986). Pyrazoles. 19. Selective thermolysis reactions of bromo-1-nitro-1H-pyrazoles. Formation of 3-nitro-1H- vs. 4-nitro-1H-pyrazoles. The Journal of Organic Chemistry, 51(24), 4656-4660. [Link]
-
Master Organic Chemistry. N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. [Link]
-
ResearchGate. Bromination of pyrazole derivatives. [Link]
-
Journal of Chemistry and Technologies. CuBr2 AS A BROMINATION AGENT OF PYRAZOLE-BASED LIGAND: SYNTHESIS OF COPPER(II) COORDINATION COMPOUNDS BY OXIDATIVE DISSOLUTION OF COPPER POWDER IN ORGANIC SOLVENTS. [Link]
-
ResearchGate. A theoretical study of the mechanism of oxidation of 1H-pyrazolines to 1H-pyrazoles by molecular bromine. [Link]
-
Wikipedia. N-Bromosuccinimide. [Link]
-
Beilstein Journal of Organic Chemistry. Synthesis of C5-arylated pyrazoles from a pyrazole-4-carboxylate by a palladium-catalyzed C5–H bond activation/C4-decarboxylation sequence. [Link]
-
Boulton, B. E., & Coller, B. A. W. (1971). Kinetics, stoicheiometry, and mechanism in the bromination of aromatic heterocycles. I. Aqueous bromination of pyrazole, 1-methylpyrazole, and 3,5-dimethylpyrazole. Australian Journal of Chemistry, 24(7), 1413-1423. [Link]
-
Afonso, C. A. M., et al. (2022). Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. Molecules, 27(10), 3099. [Link]
-
ResearchGate. Scope of the bromination of pyrazole derivatives, phenothiazine and indoles. Reaction conditions. [Link]
-
ResearchGate. Electrosynthesis of 4-Bromosubstituted Pyrazole and Its Derivatives. [Link]
Sources
- 1. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 2. quora.com [quora.com]
- 3. eguru.rrbdavc.org [eguru.rrbdavc.org]
- 4. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. echemi.com [echemi.com]
- 6. reddit.com [reddit.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 9. apps.dtic.mil [apps.dtic.mil]
- 10. Synthesis of C5-arylated pyrazoles from a pyrazole-4-carboxylate by a palladium-catalyzed C5–H bond activation/C4-decarboxylation sequence [comptes-rendus.academie-sciences.fr]
- 11. books.rsc.org [books.rsc.org]
- 12. N-Bromosuccinimide:Chemical synthesis,Reactions_Chemicalbook [chemicalbook.com]
- 13. researchgate.net [researchgate.net]
- 14. CuBr2 AS A BROMINATION AGENT OF PYRAZOLE-BASED LIGAND: SYNTHESIS OF COPPER(II) COORDINATION COMPOUNDS BY OXIDATIVE DISSOLUTION OF COPPER POWDER IN ORGANIC SOLVENTS | Journal of Chemistry and Technologies [chemistry.dnu.dp.ua]
Technical Support Center: Degradation Pathways of 4-Bromo-1-cyclobutylpyrazole
To: Researchers, Scientists, and Drug Development Professionals From: Senior Application Scientist, Chemical Stability Division Subject: A Practical Guide to Investigating the Degradation Pathways of 4-Bromo-1-cyclobutylpyrazole
This technical guide serves as a support center for researchers working with this compound. Understanding the chemical stability and degradation pathways of a molecule is critical for ensuring data integrity, developing stable formulations, and meeting regulatory requirements.[1][2][3] Since specific degradation data for this compound is not widely published, this guide synthesizes established principles from heterocyclic chemistry, halogenated aromatics, and regulatory guidelines for forced degradation studies to provide a robust framework for your investigations.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the stability and handling of this compound.
Q1: What is this compound and why is its stability important?
This compound is a heterocyclic compound featuring a pyrazole ring substituted with a bromine atom and an N-cyclobutyl group. Pyrazole derivatives are significant scaffolds in medicinal chemistry, appearing in numerous drugs.[4][5] The stability of this molecule is paramount because degradation can lead to:
-
Loss of Potency: A decrease in the concentration of the active pharmaceutical ingredient (API).
-
Formation of Toxic Impurities: Degradation products may have different toxicological profiles than the parent compound.
-
Altered Bioavailability: Changes in the chemical form can affect how the compound is absorbed and metabolized.
-
Inaccurate Experimental Results: In a research setting, using a degraded sample can lead to unreliable and irreproducible data.
Forced degradation studies are essential to understand this chemical behavior, which helps in the development of stable formulations and analytical methods.[1]
Q2: What are the most probable degradation pathways for this molecule?
Based on its structure, this compound is susceptible to several degradation mechanisms. These pathways should be the primary focus of any stability investigation:
-
Hydrolysis: This involves reaction with water and can be catalyzed by acidic or basic conditions.[6] The most likely point of attack is the carbon-bromine (C-Br) bond, leading to a nucleophilic aromatic substitution where bromine is replaced by a hydroxyl group (-OH) to form 1-cyclobutyl-1H-pyrazol-4-ol.[7]
-
Oxidation: The electron-rich pyrazole ring is susceptible to oxidative degradation, which can be initiated by atmospheric oxygen, peroxides, or metal ions.[2] This can lead to complex reactions, including ring-opening or the formation of N-oxides.[4][8]
-
Photodegradation: Exposure to light, particularly UV radiation, can provide the energy needed to cleave chemical bonds. The C-Br bond is photosensitive and can undergo homolytic cleavage to form radical intermediates.[9] The pyrazole ring itself can also absorb UV light, leading to N-H bond fission (in related structures) or rearrangement.[10][11]
Q3: Under what conditions should I store this compound to minimize degradation?
To ensure long-term stability, the compound should be stored under conditions that minimize exposure to the stressors identified above:
-
Temperature: Store at or below recommended temperatures (e.g., 2-8 °C or -20 °C). Avoid repeated freeze-thaw cycles if in solution.
-
Light: Store in amber vials or light-proof containers to prevent photolytic degradation.
-
Atmosphere: For highly sensitive materials, consider storage under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.
-
Moisture: Store in a desiccated environment to prevent hydrolysis.
Q4: What analytical techniques are best for monitoring the stability of this compound?
A stability-indicating analytical method is one that can accurately quantify the parent compound without interference from its degradants.
-
Primary Technique (Separation & Quantification): Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with a UV or Photodiode Array (PDA) detector is the industry standard.[2][12] A PDA detector is particularly useful as it can help determine if new peaks are spectrally pure.
-
Secondary Techniques (Identification & Structure Elucidation): To identify the structure of unknown degradation products, hyphenated techniques are indispensable. Liquid Chromatography-Mass Spectrometry (LC-MS) provides molecular weight information, while tandem MS (MS/MS) reveals fragmentation patterns.[13][14] For definitive structural confirmation, isolation of the impurity followed by Nuclear Magnetic Resonance (NMR) spectroscopy is often required.[12]
Part 2: Troubleshooting Guide for Degradation Studies
This section addresses specific problems you may encounter during your experiments and provides logical steps for resolution.
Problem 1: My HPLC analysis shows multiple new peaks after storing the compound in solution. What are they?
-
Plausible Cause: This is a classic sign of degradation. The new peaks represent different degradation products. More polar compounds typically elute earlier in RP-HPLC, while less polar ones elute later.
-
Troubleshooting Steps:
-
Characterize the Peaks: Use an LC-MS method to get the molecular weight of each new peak. This is the fastest way to formulate hypotheses. For example, a peak with a mass corresponding to [M-Br+OH] strongly suggests hydrolysis.
-
Evaluate the Elution Profile: If a new peak elutes significantly earlier than the parent compound, it is likely more polar. This could be the hydroxylated product from hydrolysis.
-
Check for Solvent Effects: Ensure the new peaks are not artifacts from the solvent or buffer. Run a blank gradient (injecting only the dissolution solvent) to check for system peaks.
-
Perform a Peak Purity Analysis: If you have a PDA detector, use the software to analyze the spectral purity of the parent peak. A "pure" peak indicates your method is successfully separating it from the new degradants.
-
Problem 2: The purity of my solid compound is decreasing over time, even in the dark at low temperatures. What could be happening?
-
Plausible Cause: If light and significant thermal stress are ruled out, the two most likely culprits are slow oxidation by atmospheric oxygen or reaction with trace amounts of moisture (hydrolysis).
-
Troubleshooting Steps:
-
Re-evaluate Storage: Are the containers truly airtight? Consider transferring the material to a new, tightly sealed vial and purging the headspace with an inert gas like argon.
-
Test for Oxidative Degradation: Dissolve a small sample of the compound and add a dilute solution of an oxidizing agent like hydrogen peroxide (H₂O₂). Monitor by HPLC. If you see an acceleration in the formation of the same impurities observed during storage, it points towards an oxidative pathway.
-
Consider Salt Form/Hygroscopicity: Is the material a salt? Some salt forms can be hygroscopic, absorbing water from the atmosphere and accelerating hydrolysis even in the solid state.
-
Problem 3: I see a loss of the parent compound peak in my chromatogram but no significant new peaks. Where did it go?
-
Plausible Cause: This scenario can be challenging and may indicate several possibilities.
-
Troubleshooting Steps:
-
Check Chromatographic Conditions: The degradant(s) may be highly polar and eluting in the solvent front (void volume), or they may be non-polar and irreversibly stuck to the column. Try running a gradient with a stronger organic solvent at the end to "strip" the column. Also, try a run without the organic solvent (100% aqueous) to see if any peaks appear near the void volume.
-
Loss of Chromophore: The degradation pathway may have destroyed the part of the molecule that absorbs UV light (the chromophore).[15] In this case, HPLC-UV is blind to the product. Use a more universal detector like a Charged Aerosol Detector (CAD), Evaporative Light Scattering Detector (ELSD), or Mass Spectrometry (MS) to search for the "invisible" peaks.
-
Formation of a Gas or Volatile Compound: While less common for this structure, some degradation pathways can produce volatile products that would not be observed in a liquid-state analysis.
-
Precipitation: The degradation product may be insoluble in the sample solvent and has precipitated out of solution. Visually inspect the sample vial for any solid material.
-
Problem 4: My mass spectrometry data for a degradant shows a loss of 80 Da (or a missing 79/81 Da isotope pattern). What does this signify?
-
Plausible Cause: This is a strong indicator of debromination. Bromine has two common isotopes, ⁷⁹Br and ⁸¹Br, in roughly a 1:1 ratio. This gives any bromine-containing molecule a characteristic "M, M+2" isotopic pattern in its mass spectrum. The loss of this pattern, coupled with a mass shift of approximately -79 or -81 Da (the mass of the bromine atom), is compelling evidence for the cleavage of the C-Br bond and its replacement with a hydrogen atom (reductive debromination) or another group.
Part 3: Key Experimental Protocols
A well-designed forced degradation study is the cornerstone of understanding a molecule's stability profile.[16]
Protocol 1: Forced Degradation (Stress Testing) of this compound
Objective: To intentionally degrade the compound under various stress conditions to identify likely degradation products and pathways. The goal is to achieve 5-20% degradation of the parent compound.
Materials:
-
This compound
-
HPLC-grade water, acetonitrile, and methanol
-
Buffers (e.g., phosphate or acetate)
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Class A volumetric flasks, autosampler vials (amber and clear)
-
Calibrated HPLC-PDA system
-
pH meter, analytical balance
-
Photostability chamber, temperature-controlled oven
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of the compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent mixture (e.g., 50:50 acetonitrile:water). This will be your Stock.
-
Control Sample (T=0): Immediately dilute an aliquot of the Stock to the target analytical concentration (e.g., 0.1 mg/mL) with the solvent mixture. Analyze by HPLC immediately. This is your baseline.
-
Stress Conditions: For each condition below, prepare a separate reaction. Include a parallel control sample stored at room temperature in the dark.
-
Acid Hydrolysis:
-
To an aliquot of Stock, add an equal volume of 1 M HCl.
-
Heat at 60 °C. Withdraw samples at time points (e.g., 2, 4, 8, 24 hours).
-
Before injection, neutralize the sample with an equivalent amount of 1 M NaOH.
-
-
Base Hydrolysis:
-
To an aliquot of Stock, add an equal volume of 1 M NaOH.
-
Keep at room temperature. Withdraw samples at time points (e.g., 5, 15, 30, 60 minutes), as base hydrolysis is often rapid.
-
Before injection, neutralize with an equivalent amount of 1 M HCl.
-
-
Oxidative Degradation:
-
To an aliquot of Stock, add an equal volume of 3% H₂O₂.
-
Keep at room temperature in the dark. Withdraw samples at time points (e.g., 2, 4, 8, 24 hours).
-
-
Thermal Degradation:
-
Place a vial of the solid powder and a vial of the Stock solution in an oven at 80 °C.
-
Analyze samples at time points (e.g., 1, 3, 5 days).
-
-
Photolytic Degradation:
-
Place a clear vial of the Stock solution and a thin layer of the solid powder in a photostability chamber.
-
Expose to light according to ICH Q1B guidelines (e.g., overall illumination of ≥ 1.2 million lux hours and an integrated near UV energy of ≥ 200 watt hours/square meter).[16]
-
Analyze the samples after exposure. A dark control (sample wrapped in aluminum foil) must be run in parallel.
-
-
-
Sample Analysis:
-
Dilute all stressed samples to the target analytical concentration before injection.
-
Analyze all samples by a validated stability-indicating HPLC-PDA method.
-
Calculate the percentage degradation and the relative percentage of each new impurity peak.
-
Part 4: Visualization of Pathways and Workflows
Diagram 1: Proposed Degradation Pathways
Caption: Proposed degradation pathways for this compound.
Diagram 2: Experimental Workflow for Degradant Identification
Caption: Workflow for the structural elucidation of an unknown degradant.
Part 5: Data Summary
The following table provides a starting point for designing forced degradation experiments. The conditions should be adjusted to achieve the target degradation of 5-20%.
Table 1: Example Forced Degradation Experimental Conditions
| Stress Type | Condition | Temperature | Duration | Typical Degradation Pathway |
| Acidic Hydrolysis | 0.1 M - 1 M HCl | 60 - 80 °C | 2 - 24 hours | Debromination-Hydroxylation |
| Basic Hydrolysis | 0.1 M - 1 M NaOH | Room Temp. - 40 °C | 15 min - 4 hours | Debromination-Hydroxylation |
| Oxidation | 3% - 30% H₂O₂ | Room Temp. | 2 - 24 hours | N-Oxidation, Ring Opening |
| Thermal (Dry) | Solid Powder | 80 - 105 °C | 1 - 7 days | Decomposition |
| Thermal (Wet) | In Solution | 80 °C | 1 - 7 days | Hydrolysis, Decomposition |
| Photolysis | Solid & Solution | ICH Q1B Conditions | N/A | Reductive Debromination, Rearrangement |
References
-
Patil, A. S., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]
-
Michigan State University Department of Chemistry. Substitution Reactions of Benzene and Other Aromatic Compounds. Available at: [Link]
-
ResearchGate. Oxidative Ring‐Opening of 1H‐Pyrazol‐5‐amines and Its Application in Constructing Pyrazolo–Pyrrolo–Pyrazine Scaffolds by Domino Cyclization. Available at: [Link]
-
Bernshtein, A., et al. (2018). Degradation of 4-bromophenol by Ochrobactrum sp. HI1 isolated from desert soil: pathway and isotope effects. PubMed. Available at: [Link]
-
Wang, Z., et al. (2023). Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. PMC. Available at: [Link]
-
Hovione. Small Molecule Development Analytical Methods for Faster Time to Market. Available at: [Link]
-
Nix, M. G. D., et al. (2010). Exploring the mechanisms of H atom loss in simple azoles: Ultraviolet photolysis of pyrazole and triazole. The Journal of Chemical Physics. Available at: [Link]
-
MDPI. Methods for the Discovery and Identification of Small Molecules Targeting Oxidative Stress-Related Protein–Protein Interactions: An Update. Available at: [Link]
-
Barberis, M., et al. (2021). Aldehydes as Photoremovable Directing Groups: Synthesis of Pyrazoles by a Photocatalyzed [3+2] Cycloaddition/Norrish Type Fragmentation Sequence. Organic Letters. Available at: [Link]
-
Chemistry LibreTexts. Aromatic Compounds. Available at: [Link]
-
Zhong, Q., et al. (2007). Degradation of aromatic compounds and degradative pathway of 4-nitrocatechol by Ochrobactrum sp. B2. PubMed. Available at: [Link]
-
Ghorbani, M., et al. (2022). Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors. PMC. Available at: [Link]
-
MDPI. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Available at: [Link]
-
Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. Available at: [Link]
-
Nix, M. G. D., et al. (2010). Exploring the mechanisms of H atom loss in simple azoles: Ultraviolet photolysis of pyrazole and triazole. PubMed. Available at: [Link]
-
Roge, A. B., et al. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry. Available at: [Link]
-
MDPI. An Unusual Rearrangement of Pyrazole Nitrene and Coarctate Ring-Opening/Recyclization Cascade: Formal CH–Acetoxylation and Azide/Amine Conversion without External Oxidants and Reductants. Available at: [Link]
-
Benton, H. P., et al. (2015). Thermal Degradation of Small Molecules: A Global Metabolomic Investigation. Analytical Chemistry. Available at: [Link]
-
Pouliot, M., et al. (2012). Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. PMC. Available at: [Link]
-
Wikipedia. Bromine. Available at: [Link]
-
ResearchGate. Degradation of Synthetic Reactive Pyrazole-133 Dye By Using An Advanced Oxidation Process Assisted By Gamma Radiations. Available at: [Link]
-
Iram, F., et al. (2016). Forced Degradation Studies. MedCrave online. Available at: [Link]
-
Sriram, D., et al. (2013). Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms. PMC. Available at: [Link]
-
Al-Amiery, A. A., et al. (2024). Inhibitory Effect of Newly Prepared Pyrazole Derivatives against Alpha-Amylase in Pancreatic Cancer Cell. Advanced Journal of Chemistry, Section A. Available at: [Link]
-
Wang, P., et al. (2019). Photochemical degradation of polyhalogenated carbazoles in hexane by sunlight. Sci-Hub. Available at: [Link]
-
MDPI. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Available at: [Link]
-
ResearchGate. Analytical methodologies for discovering and profiling degradation-related impurities. Available at: [Link]
-
MDPI. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Available at: [Link]
-
Iram, F., et al. (2017). Forced Degradation Studies. ResearchGate. Available at: [Link]
-
MDPI. Photocatalytic Degradation of Safranin O: Unraveling the Roles of Dissolved Gases, Environmental Matrices, and Reactive Species. Available at: [Link]
Sources
- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biomedres.us [biomedres.us]
- 3. ajrconline.org [ajrconline.org]
- 4. Synthesis of novel pyrazole derivatives and neuroprotective effect investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Aromatic Reactivity [www2.chemistry.msu.edu]
- 8. researchgate.net [researchgate.net]
- 9. Sci-Hub. Photochemical degradation of polyhalogenated carbazoles in hexane by sunlight / Science of The Total Environment, 2019 [sci-hub.red]
- 10. pubs.aip.org [pubs.aip.org]
- 11. Exploring the mechanisms of H atom loss in simple azoles: Ultraviolet photolysis of pyrazole and triazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 13. hovione.com [hovione.com]
- 14. Degradation of aromatic compounds and degradative pathway of 4-nitrocatechol by Ochrobactrum sp. B2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Forced Degradation Studies - MedCrave online [medcraveonline.com]
Technical Support Center: Suzuki Reactions with 4-Bromo-1-cyclobutylpyrazole
Welcome to the technical support hub for researchers, scientists, and drug development professionals utilizing 4-Bromo-1-cyclobutylpyrazole in Suzuki-Miyaura cross-coupling reactions. This guide is designed to provide in-depth, field-proven insights to help you navigate the unique challenges posed by this electron-rich N-heterocyclic substrate. We will move beyond simple procedural lists to explain the underlying chemical principles, enabling you to troubleshoot effectively and optimize your reaction outcomes.
Introduction: The Challenge of Pyrazole Coupling
This compound is a valuable building block, but its successful implementation in Suzuki reactions is not always straightforward. The electron-rich nature of the pyrazole ring and the presence of Lewis-basic nitrogen atoms can lead to several common issues, including catalyst inhibition, low conversion rates, and the formation of undesirable side products.[1][2] This guide provides a structured approach to identifying and solving these problems.
Part 1: Frequently Asked Questions (First-Line Troubleshooting)
This section addresses the most common initial hurdles encountered during the Suzuki coupling of this compound.
Q1: My reaction shows no conversion, or the starting material is consumed very slowly. What is the most likely cause?
A: Low or no conversion is often linked to the inactivation of the palladium catalyst. The primary culprits are typically inefficient generation of the active Pd(0) species from the Pd(II) precatalyst or deactivation of the catalyst by oxygen.[3] Ensure your solvents and reagents are rigorously degassed and the reaction is maintained under a strict inert atmosphere (argon or nitrogen). Additionally, the nitrogen atoms on the pyrazole ring can coordinate to the palladium center, inhibiting its catalytic activity.[1][2][4] Switching to a bulkier ligand can often mitigate this issue.[5]
Q2: I'm observing a significant amount of a byproduct with a mass corresponding to my boronic acid dimer. What is this and how can I prevent it?
A: You are observing homocoupling of the boronic acid. This side reaction is often competitive with the desired cross-coupling and can be promoted by high temperatures or certain catalyst/ligand combinations. Consider lowering the reaction temperature and screening different ligands. Bulky, electron-rich phosphine ligands can favor the desired cross-coupling pathway over homocoupling.[6]
Q3: My mass spectrometry results show a peak for 1-cyclobutylpyrazole, meaning the bromine has been replaced by a hydrogen. What is this side reaction?
A: This is known as protodebromination (or dehalogenation).[7] It's a common side reaction where the aryl halide is reduced instead of coupled. This can be caused by an unsuitable choice of base or solvent.[7] Milder inorganic bases like potassium phosphate (K₃PO₄) are often less likely to promote this pathway compared to strong bases like sodium hydroxide.[7] This reaction is also a known decomposition pathway for boronic acids, a process called protodeboronation, which consumes your coupling partner.[2][8]
Q4: My reaction mixture turns black and a precipitate forms. What does this indicate?
A: The formation of a black precipitate, commonly known as palladium black, is a clear sign of catalyst decomposition.[3][9] The active Pd(0) catalyst has aggregated into an inactive, elemental form. This is often caused by excessively high temperatures, the presence of oxygen, or an inappropriate ligand that fails to stabilize the catalytic species.[3] Ensure thorough degassing and consider using a more robust, sterically hindered ligand to protect the palladium center.[5][10]
Part 2: In-Depth Troubleshooting Guide
This section provides a symptom-based approach to resolving more complex issues.
Symptom 1: Low to No Product Yield with High Starting Material Recovery
This indicates a fundamental problem with catalyst activity or the reaction conditions.
Probable Cause & Mechanistic Explanation:
-
Catalyst Inhibition by Pyrazole Nitrogen: The lone pair of electrons on the pyrazole's nitrogen atom can coordinate strongly to the palladium center. This forms a stable, off-cycle complex that prevents the catalyst from participating in the catalytic cycle, specifically hindering the oxidative addition step.[1][4]
-
Inefficient Oxidative Addition: The C-Br bond on the electron-rich pyrazole ring can be difficult to break. The oxidative addition of the aryl bromide to the Pd(0) center is often the rate-limiting step. If the catalyst system is not active enough, this step will be slow, leading to poor conversion.[5] Bulky, electron-donating ligands are known to accelerate this step.[5]
-
Incorrect Base/Solvent System: The base plays a crucial role in activating the boronic acid to form a boronate complex, which is necessary for the transmetalation step.[11] If the base is too weak or is insoluble in the solvent, this activation will be inefficient.
Recommended Actions & Protocols:
-
Action 1: Ligand Screening. The choice of ligand is critical. Standard ligands like triphenylphosphine (PPh₃) are often insufficient. Switch to bulky, electron-rich dialkylbiaryl phosphine ligands (Buchwald ligands) or N-heterocyclic carbenes (NHCs).[12] These ligands increase the electron density on the palladium, promoting oxidative addition, and their steric bulk helps prevent catalyst dimerization and inhibition by the pyrazole substrate.[5][13][14]
-
Table 1: Recommended Ligand Systems for Pyrazole Coupling
Ligand Type Examples Rationale Buchwald Ligands XPhos, SPhos, RuPhos Bulky and electron-rich; accelerate oxidative addition and reductive elimination.[5][15] Highly effective for heteroaryl halides. N-Heterocyclic Carbenes (NHCs) IPr, SIMes Strong σ-donors that form very stable complexes with palladium, preventing decomposition.[12] | Bidentate Ligands | dppf | Can be effective but may be less general than bulky monophosphine ligands for challenging substrates.[10] |
-
-
Action 2: Base and Solvent Optimization. For anhydrous conditions, potassium phosphate (K₃PO₄) is an excellent first choice. If using aqueous conditions, potassium carbonate (K₂CO₃) is a standard.[16] Aprotic polar solvents like 1,4-dioxane or THF, often with a small amount of water, are generally effective.
Symptom 2: Significant Protodebromination and/or Protodeboronation
This indicates that protonolysis side reactions are outcompeting the desired cross-coupling.
Probable Cause & Mechanistic Explanation:
-
Protodebromination: This side reaction involves the cleavage of the C-Br bond and its replacement with a C-H bond. It can be promoted by certain bases and solvents, particularly those that can act as a proton source.[7]
-
Protodeboronation: Boronic acids are susceptible to cleavage by proton sources, especially under basic conditions or at elevated temperatures, converting them to the corresponding arene.[8] This depletes a key reagent from the reaction mixture. Some heteroaryl boronic acids are particularly prone to this decomposition pathway.[2]
Recommended Actions & Protocols:
-
Action 1: Use a Milder Base. Switch from strong bases like NaOH or KOH to milder inorganic bases such as K₃PO₄, Cs₂CO₃, or even CsF.[7]
-
Action 2: Employ Anhydrous Conditions. Water can be a proton source. Running the reaction under strictly anhydrous conditions with a base like K₃PO₄ in a solvent like toluene or dioxane can suppress these side reactions.[16] If your boronic acid is an ester (e.g., a pinacol ester), anhydrous conditions are often preferred.
-
Action 3: Check Boronic Acid Quality. Boronic acids can degrade over time, especially if not stored properly.[17] Use a fresh, high-purity batch of your boronic acid or ester. Consider using more stable boronic acid derivatives like MIDA boronates or aryltrifluoroborates.[11][13]
Logical Troubleshooting Workflow
The following diagram illustrates a systematic approach to troubleshooting common issues.
Part 3: Experimental Protocols
Protocol 1: Baseline Conditions for Suzuki Coupling
This protocol provides a robust starting point for the coupling of this compound with a generic arylboronic acid.
-
Reagent Preparation:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and potassium phosphate (K₃PO₄, 2.0-3.0 equiv).
-
Add the palladium precatalyst (e.g., XPhos Pd G2, 1-3 mol%) and the ligand (if not using a precatalyst, e.g., XPhos, 1.1-1.2 equiv relative to Pd).
-
-
Inert Atmosphere:
-
Seal the flask with a septum. Evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
-
Solvent Addition:
-
Add degassed solvent (e.g., 1,4-dioxane or toluene, concentration ~0.1-0.2 M) via syringe. If required, add degassed water (e.g., dioxane/H₂O 10:1).
-
-
Reaction:
-
Place the flask in a preheated oil bath at 80-100 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
The Suzuki Catalytic Cycle and Pyrazole Inhibition
Understanding the catalytic cycle is key to troubleshooting. The diagram below highlights the main steps and indicates where pyrazole inhibition can occur.
References
- BenchChem. (2025). Technical Support Center: Suzuki Coupling Reactions of 4-Bromopyrazoles. BenchChem.
-
Wikipedia. (2024). Suzuki reaction. Wikipedia. [Link]
-
Valdes, C., et al. (2022). Comparison of Monophosphine and Bisphosphine Precatalysts for Ni-Catalyzed Suzuki–Miyaura Cross-Coupling: Understanding the Role of the Ligation State in Catalysis. ACS Catalysis. [Link]
-
Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2006). A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Angewandte Chemie International Edition, 45(21), 3484-3488. [Link]
-
Al-Masum, M., & Kumar, C. S. (2013). An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. Molecules, 18(2), 1602-1613. [Link]
- BenchChem. (2025). Optimizing Suzuki Coupling with 4-iodo-1-methyl-1H-pyrazol-3-amine. BenchChem.
-
Reddit user discussion. (2019). What's the role of the phosphine ligand in Suzuki couplings? r/chemistry. [Link]
-
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461-1473. [Link]
-
Reddit user discussion. (2024). How to approach choosing reaction conditions for Suzuki? r/Chempros. [Link]
-
Lundgren, R. J., et al. (2017). Kinetic Modeling Enables Understanding of Off-Cycle Processes in Pd-Catalyzed Amination of Five-Membered Heteroaryl Halides. Journal of the American Chemical Society. [Link]
- BenchChem. (2025). Technical Support Center: Optimization of Palladium Catalysts for Suzuki Coupling of Pyrazoles. BenchChem.
-
Fors, B. P., et al. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 135(38), 14106-14113. [Link]
-
Reddit user discussion. (2023). Help needed with unreproducible Suzuki coupling. r/Chempros. [Link]
-
Wikipedia. (2023). Protodeboronation. Wikipedia. [Link]
-
Nykjaer, A., et al. (2021). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. Organic Letters. [Link]
-
Myers, A. (n.d.). The Suzuki Reaction. Harvard University. [Link]
-
Reddit user discussion. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros. [Link]
Sources
- 1. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
- 2. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Protodeboronation - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Comparison of Monophosphine and Bisphosphine Precatalysts for Ni-Catalyzed Suzuki–Miyaura Cross-Coupling: Understanding the Role of the Ligation State in Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 12. merckmillipore.com [merckmillipore.com]
- 13. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 14. reddit.com [reddit.com]
- 15. Ligand Assessment for the Suzuki-Miyaura Cross Coupling Reaction of Aryl and Heteroaryl Bromides with n-Butylboronic Acid. The Advantages of Buchwald’s S-Phos | CoLab [colab.ws]
- 16. reddit.com [reddit.com]
- 17. reddit.com [reddit.com]
"stability issues of 4-Bromo-1-cyclobutylpyrazole in solution"
Welcome to the technical support center for 4-Bromo-1-cyclobutylpyrazole. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on the stability and handling of this compound in solution. This guide synthesizes established chemical principles to anticipate and troubleshoot potential challenges you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary structural features of this compound that may influence its stability in solution?
A1: The stability of this compound is influenced by three main structural components: the pyrazole ring, the cyclobutyl group, and the carbon-bromine bond.
-
Pyrazole Ring: The pyrazole ring itself is an aromatic heterocycle and is generally stable to oxidation.[1][2] However, the nitrogen atoms can be susceptible to protonation or alkylation depending on the solvent and pH.
-
Cyclobutyl Group: The cyclobutane ring is notably strained due to non-ideal bond angles (approximately 90° instead of the ideal 109.5° for sp³ hybridized carbons).[3][4] This ring strain makes it more susceptible to ring-opening reactions compared to larger cycloalkanes like cyclopentane or cyclohexane.[3][5]
-
Carbon-Bromine Bond: The C-Br bond is a potential site of reactivity. Dehalogenation, particularly debromination, can occur under certain conditions, such as exposure to light, heat, or specific reagents.[6] The bond dissociation energy of a C-Br bond is lower than that of C-Cl or C-F bonds, making it more labile.[6]
Q2: What are the recommended storage conditions for this compound, both as a solid and in solution?
A2: While specific stability data for this compound is not extensively published, general best practices for related compounds should be followed.
-
Solid Form: Store as a solid in a tightly sealed container in a cool, dry, and dark place. A well-ventilated area is recommended.[7][8]
-
In Solution: If solutions must be prepared in advance, it is advisable to store them at low temperatures (e.g., -20°C or -80°C) and protected from light. Aliquoting into single-use volumes is recommended to avoid repeated freeze-thaw cycles. The choice of solvent is critical (see Q3).
Q3: Which solvents are recommended for dissolving this compound to maximize stability?
A3: Aprotic, non-polar, or weakly polar solvents are generally preferred to minimize potential degradation pathways.
-
Recommended: Dichloromethane (DCM), Tetrahydrofuran (THF), Toluene, or Ethyl Acetate.
-
Use with Caution: Protic solvents like methanol or ethanol could potentially participate in solvolysis reactions, although the pyrazole ring's stability may mitigate this.
-
Aqueous Solutions: Use of aqueous solutions, especially at non-neutral pH, should be carefully considered. Pyrazole derivatives with ester functionalities have been shown to be susceptible to hydrolysis, particularly at basic pH.[9][10] While this compound lacks an ester, the general principle of avoiding harsh pH conditions is prudent.
Q4: Is this compound sensitive to light?
A4: Yes, compounds containing a carbon-bromine bond, especially on an aromatic or pseudo-aromatic ring system, can be light-sensitive.[8] Photochemical reactions can lead to dehalogenation via a free-radical mechanism.[6] It is highly recommended to protect solutions of this compound from light by using amber vials or wrapping containers in aluminum foil.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Problem 1: Inconsistent results or loss of compound activity over a short period in solution.
-
Possible Cause: Degradation of the parent compound. The primary suspects are hydrolysis, dehalogenation, or cyclobutane ring-opening.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for compound degradation.
-
Detailed Steps:
-
Analytical Verification: Use an analytical technique like HPLC or LC-MS to check the purity of your solution. Compare it to a freshly prepared standard. The appearance of new peaks or a decrease in the main peak area confirms degradation.
-
Solvent and pH: If using protic or aqueous solvents, consider the possibility of hydrolysis or other solvent-mediated degradation. If possible, switch to an aprotic solvent. If an aqueous medium is required, ensure the pH is buffered around neutrality (pH 7.0-7.4).
-
Light Exposure: Repeat a small-scale experiment with rigorous exclusion of light to see if stability improves.
-
Temperature: Prepare and use solutions fresh. If storage is necessary, ensure it is at a low temperature.
-
Problem 2: Appearance of an unexpected, more polar peak in my HPLC chromatogram.
-
Possible Cause: This could be indicative of the formation of a debrominated or hydrolyzed product.
-
Hypothesized Degradation Pathways:
Caption: Potential degradation pathways.
-
Troubleshooting and Identification:
-
LC-MS Analysis: The most effective way to identify the unknown peak is through LC-MS.
-
A mass corresponding to the loss of bromine (M-79/81) would suggest dehalogenation.
-
A mass corresponding to the replacement of Br with OH (M-Br+OH) would suggest hydrolysis.
-
-
NMR Spectroscopy: If the impurity can be isolated, ¹H NMR spectroscopy can provide structural information. The disappearance of the characteristic signal for the proton on the brominated carbon and the appearance of a new signal would be indicative of a substitution reaction.
-
Problem 3: My reaction yield is low when using this compound in a metal-catalyzed cross-coupling reaction (e.g., Suzuki, Heck).
-
Possible Cause: Besides catalyst and reaction condition issues, the stability of the starting material can be a factor. The cyclobutyl ring's strain could lead to side reactions under certain catalytic conditions.
-
Recommendations:
-
Inert Atmosphere: Ensure the reaction is carried out under a strictly inert atmosphere (e.g., Argon or Nitrogen) to prevent oxidative degradation.
-
Temperature Control: While many cross-coupling reactions require heat, excessive temperatures could promote degradation of the strained cyclobutyl group. A temperature screen to find the lowest effective temperature is advisable.
-
Base Selection: The choice of base is critical. Very strong bases could potentially deprotonate the cyclobutyl ring, leading to side reactions. Consider screening milder bases (e.g., K₂CO₃, K₃PO₄) if strong bases (e.g., NaOtBu) are causing issues.
-
Data Summary
While specific kinetic data for the degradation of this compound is not available in the cited literature, the table below summarizes the relative stability concerns based on its structural components.
| Structural Moiety | Potential Instability | Contributing Factors | Recommended Mitigation |
| C-Br Bond | Dehalogenation | Light, Heat, Reducing Agents | Protect from light, store at low temperature, use inert atmosphere. |
| Cyclobutane Ring | Ring-Opening | High Temperature, Ring Strain[3][4][11] | Avoid excessive heat, careful selection of reaction conditions. |
| Pyrazole Core | Hydrolysis (at substituents) | Non-neutral pH, Protic Solvents | Use aprotic solvents, buffer aqueous solutions to neutral pH. |
Experimental Protocols
Protocol 1: Standard Procedure for Preparing a Stock Solution
-
Equilibrate the solid this compound to room temperature before opening to prevent moisture condensation.
-
Weigh the required amount of solid in a fume hood.
-
Add the desired volume of an appropriate aprotic solvent (e.g., anhydrous DCM or THF) to an amber glass vial.
-
Add the solid to the solvent and vortex or sonicate briefly until fully dissolved.
-
If not for immediate use, purge the vial with an inert gas (e.g., Argon), seal tightly, and store at -20°C or below, protected from light.
Protocol 2: Monitoring Stability by HPLC
-
System: A standard reverse-phase HPLC system with a C18 column and a UV detector is suitable.
-
Mobile Phase: A gradient of water (with 0.1% formic acid or acetic acid) and acetonitrile is a good starting point.
-
Detection: Monitor at a wavelength where the pyrazole ring absorbs (e.g., around 254 nm).
-
Procedure: a. Prepare a fresh solution of this compound in the solvent of interest. b. Immediately inject a sample to obtain a t=0 chromatogram. c. Store the solution under the conditions being tested (e.g., room temperature on the benchtop, 4°C in the dark). d. Inject samples at regular time intervals (e.g., 1, 4, 8, 24 hours) and compare the peak area of the parent compound and the appearance of any new peaks.
References
- Filo. (2025, November 16). Discuss the stability and reaction of cyclobutane.
- Chemistry LibreTexts. (2024, June 18). 4.3: Stability of Cycloalkanes - Ring Strain.
- National Center for Biotechnology Information. (n.d.). Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. PMC.
- PubMed. (2009, October 1). Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase.
- National Center for Biotechnology Information. (n.d.).
- Wikipedia. (n.d.). Cyclobutane.
- Master Organic Chemistry. (2014, April 3). Cycloalkanes - Ring Strain In Cyclopropane And Cyclobutane.
- Benchchem. (n.d.). Preventing degradation of pyrazole compounds during synthesis.
- National Center for Biotechnology Information. (n.d.).
- Thermo Fisher Scientific. (n.d.).
- MDPI. (n.d.).
- Thermo Fisher Scientific. (n.d.).
- ResearchGate. (n.d.).
- Echemi. (n.d.). 4-BROMO-3-(4-NITROPHENYL)
- IJNRD. (2024, July 7).
- Fisher Scientific. (n.d.). 4-(2-Bromoethyl)
- International Journal of Pharmaceutical Sciences Review and Research. (2020, October 24).
- National Center for Biotechnology Information. (2022, December 2).
- Wikipedia. (n.d.).
- ResearchGate. (2025, August 6).
- Oriental Journal of Chemistry. (n.d.).
- ResearchGate. (n.d.).
- Echemi. (n.d.).
- National Center for Biotechnology Information. (n.d.).
- ResearchGate. (2025, October 25).
- PubChem. (n.d.). 4-Bromo-1-cyclopropyl-1H-pyrazole.
- ResearchGate. (2025, August 7).
- Google Patents. (n.d.).
- Santa Cruz Biotechnology. (n.d.). 4-Bromo-1-(cyclohexylmethyl)pyrazole.
- National Center for Biotechnology Information. (n.d.).
- IndiaMART. (n.d.). This compound.
- Wikipedia. (n.d.). Bromine.
- IOSR Journal. (n.d.). Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA)
- ResearchGate. (2025, October 15). (PDF) 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole.
- National Center for Biotechnology Information. (2024, November 14).
Sources
- 1. ijnrd.org [ijnrd.org]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. Discuss the stability and reaction of cyclobutane | Filo [askfilo.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Dehalogenation - Wikipedia [en.wikipedia.org]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cyclobutane - Wikipedia [en.wikipedia.org]
Technical Support Center: Scale-Up Synthesis of 4-Bromo-1-cyclobutylpyrazole
Welcome to the technical support center for the scale-up synthesis of 4-Bromo-1-cyclobutylpyrazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting, and frequently asked questions (FAQs) for the safe and efficient large-scale production of this key building block.
I. Introduction to the Synthesis and Scale-Up Considerations
The synthesis of this compound is a two-step process involving the bromination of pyrazole followed by the N-alkylation with a cyclobutyl halide. While straightforward on a lab scale, scaling up this synthesis presents several challenges that require careful consideration to ensure safety, efficiency, and product quality.
Key Scale-Up Challenges:
-
Exothermic Bromination: The bromination of pyrazole is a highly exothermic reaction that can lead to thermal runaway if not properly controlled.
-
Regioselectivity of N-Alkylation: The N-alkylation of 4-bromopyrazole can yield two regioisomers: the desired N1-alkylated product and the undesired N2-alkylated isomer. Controlling this selectivity is crucial for maximizing yield and simplifying purification.
-
Handling of Hazardous Reagents: The process involves the use of corrosive and hazardous materials like bromine or N-bromosuccinimide (NBS), requiring stringent safety protocols.
-
Product Purification and Crystallization: Isolation of the final product with high purity on a large scale can be challenging due to the potential for side products and the need for an efficient crystallization process.
This guide will address these challenges in detail, providing practical solutions and troubleshooting tips.
II. Synthetic Workflow Overview
The overall synthetic workflow for the scale-up production of this compound is depicted below.
Caption: Overall synthetic workflow for this compound.
III. Step 1: Bromination of Pyrazole - Troubleshooting and FAQs
The selective bromination of pyrazole at the C4 position is the critical first step. The choice of brominating agent and reaction conditions are paramount for a safe and efficient process on a large scale.
FAQs: Bromination
Q1: Which brominating agent is recommended for scale-up?
A1: For large-scale synthesis, N-bromosuccinimide (NBS) is generally preferred over elemental bromine (Br₂) due to safety and handling considerations.[1] Br₂ is a highly corrosive and volatile liquid, posing significant handling risks.[1] NBS is a solid that is easier to handle, although it is still a powerful oxidizing agent and requires care.[1]
Q2: What are the primary safety concerns during the bromination step and how can they be mitigated?
A2: The primary concern is the exothermic nature of the reaction, which can lead to a thermal runaway.[2] Mitigation strategies include:
-
Slow, controlled addition of the brominating agent: This is crucial to manage the heat generated.
-
Efficient cooling: The reactor must have adequate cooling capacity to maintain the desired temperature.
-
Reaction calorimetry: Performing a reaction calorimetry study (e.g., using an RC1 calorimeter) is highly recommended during process development to understand the heat flow and determine safe operating parameters.
-
Quenching strategy: Have a well-defined and tested quenching procedure in place in case of a temperature excursion. A solution of sodium thiosulfate is commonly used to quench excess bromine or NBS.
Troubleshooting Guide: Bromination
| Problem | Possible Causes | Solutions & Recommendations |
| Incomplete Reaction / Low Conversion | - Insufficient amount of brominating agent. - Low reaction temperature. - Poor mixing in the reactor. | - Ensure accurate stoichiometry of the brominating agent (typically 1.0-1.1 equivalents). - Gradually increase the reaction temperature while carefully monitoring for any exotherm. - Verify that the reactor's agitation is sufficient for the reaction scale. |
| Formation of Di-brominated Byproducts | - Excess brominating agent. - High reaction temperature. | - Use a slight excess of pyrazole to consume all the brominating agent. - Maintain a lower reaction temperature to improve selectivity. - Monitor the reaction closely by an in-process control (IPC) method like HPLC or GC to stop the reaction at the optimal point. |
| Runaway Reaction / Uncontrolled Exotherm | - Too rapid addition of the brominating agent. - Inadequate cooling. - Agitator failure. | - Immediately stop the addition of the brominating agent. - Apply maximum cooling to the reactor. - If necessary, execute the emergency quench procedure. - A thorough process safety review is required before re-attempting the reaction. |
Recommended Protocol: Scale-up Bromination of Pyrazole with NBS
-
Charge the reactor with pyrazole and a suitable solvent (e.g., acetonitrile, water).[3]
-
Cool the mixture to the desired starting temperature (e.g., 0-5 °C).
-
Slowly add a solution or suspension of N-bromosuccinimide (NBS) in the same solvent, maintaining the internal temperature within a narrow range.
-
Monitor the reaction progress by HPLC or GC until the starting material is consumed.
-
Quench the reaction with an aqueous solution of a reducing agent like sodium bisulfite or sodium thiosulfate to destroy any remaining NBS.
-
Proceed with the work-up to isolate the 4-bromopyrazole.
IV. Step 2: N-Alkylation of 4-Bromopyrazole - Troubleshooting and FAQs
The N-alkylation of 4-bromopyrazole with a cyclobutyl halide is the second key step. The main challenge here is controlling the regioselectivity to favor the formation of the desired N1-isomer.
Caption: N-Alkylation of 4-bromopyrazole leading to two possible regioisomers.
FAQs: N-Alkylation
Q1: What factors influence the N1/N2 regioselectivity in the alkylation of 4-bromopyrazole?
A1: The regioselectivity is influenced by several factors:
-
Steric Hindrance: Alkylation generally occurs at the less sterically hindered nitrogen atom.[4]
-
Base: The choice of base is critical. Strong, non-nucleophilic bases like sodium hydride (NaH) often favor N1-alkylation. Carbonate bases like K₂CO₃ are also commonly used.[4][5]
-
Solvent: Polar aprotic solvents such as DMF, DMSO, or acetonitrile are typically used. The solvent can influence the dissociation of the pyrazole anion and the solvation of the cation, thereby affecting regioselectivity.[4]
-
Temperature: Reaction temperature can also play a role, with lower temperatures sometimes favoring higher selectivity.
Q2: How can I minimize the formation of the undesired N2-isomer?
A2: To minimize the N2-isomer:
-
Optimize the base and solvent system: A common starting point is using NaH in an anhydrous polar aprotic solvent like DMF or THF.[5]
-
Control the temperature: Running the reaction at a lower temperature may improve selectivity.
-
Consider the alkylating agent: While cyclobutyl bromide is the target, using a more sterically demanding leaving group on the cyclobutane ring, if synthetically feasible, could further enhance N1 selectivity.
Troubleshooting Guide: N-Alkylation
| Problem | Possible Causes | Solutions & Recommendations |
| Poor Regioselectivity (High N2-isomer) | - Suboptimal base/solvent combination. - High reaction temperature. | - Screen different bases (e.g., NaH, K₂CO₃, Cs₂CO₃) and solvents (e.g., DMF, THF, Acetonitrile).[4] - Perform the reaction at a lower temperature (e.g., 0 °C to room temperature). - Consider the use of phase-transfer catalysts in biphasic systems, which can sometimes improve regioselectivity. |
| Low Yield / Incomplete Reaction | - Inactive base (e.g., old NaH). - Insufficient reaction time or temperature. - Presence of water in the reaction. | - Use freshly opened or properly stored base. - Monitor the reaction by IPC and extend the reaction time or cautiously increase the temperature if necessary. - Ensure all reagents and solvents are anhydrous, especially when using water-sensitive bases like NaH. |
| Formation of Impurities | - Side reactions of the alkylating agent. - Degradation of starting materials or product. | - Use a high-purity cyclobutyl halide. - Ensure the reaction temperature is not excessively high. - A thorough impurity profile analysis by LC-MS can help identify the structures of byproducts and guide optimization.[6][7] |
Recommended Protocol: Scale-up N-Alkylation of 4-Bromopyrazole
-
Charge the reactor with 4-bromopyrazole and an anhydrous polar aprotic solvent (e.g., DMF).
-
Cool the solution to 0-5 °C.
-
Carefully add a strong base like sodium hydride (60% dispersion in mineral oil) in portions, managing any gas evolution.
-
Stir the mixture at low temperature for a period to ensure complete deprotonation.
-
Slowly add cyclobutyl bromide, maintaining the temperature.
-
Allow the reaction to warm to room temperature and stir until completion, as monitored by IPC.
-
Carefully quench the reaction with a proton source (e.g., water or a saturated aqueous solution of ammonium chloride).
-
Proceed with the work-up and purification.
V. Purification and Quality Control
Purification
The primary method for purifying this compound on a large scale is crystallization.
Troubleshooting Guide: Crystallization
| Problem | Possible Causes | Solutions & Recommendations |
| Oiling Out / Failure to Crystallize | - Inappropriate solvent system. - Presence of impurities that inhibit crystallization. | - Conduct a solvent screen to identify a suitable crystallization solvent or solvent mixture. - Consider a pre-purification step like a charcoal treatment or a short silica gel plug filtration to remove problematic impurities. |
| Poor Crystal Form / Polymorphism | - Cooling rate is too fast. - Agitation speed is not optimal. | - Control the cooling profile to allow for slow crystal growth. - Optimize the agitation speed to achieve a uniform crystal size distribution. - Characterize the solid form using techniques like XRPD and DSC to ensure the desired polymorph is consistently produced. |
| Low Purity of Isolated Product | - Inefficient removal of the N2-isomer. - Occlusion of impurities in the crystal lattice. | - The choice of crystallization solvent is critical for selectively precipitating the desired N1-isomer while keeping the N2-isomer in the mother liquor. - Consider a re-crystallization step if the initial purity is not satisfactory. |
Quality Control
A robust set of analytical methods is essential for ensuring the quality and consistency of the final product.
| Analytical Method | Purpose |
| HPLC (High-Performance Liquid Chromatography) | - Purity assessment. - Quantification of the desired product and impurities, including the N2-isomer. |
| GC (Gas Chromatography) | - Alternative method for purity assessment. - Analysis of residual solvents. |
| LC-MS (Liquid Chromatography-Mass Spectrometry) | - Identification of known and unknown impurities.[6][7] |
| NMR (Nuclear Magnetic Resonance) Spectroscopy | - Structural confirmation of the final product. - Confirmation of regiochemistry (N1 vs. N2). |
| DSC (Differential Scanning Calorimetry) | - Determination of melting point. - Study of polymorphic forms. |
| XRPD (X-ray Powder Diffraction) | - Characterization of the crystalline form. |
VI. References
-
Engineered Enzymes Enable Selective N-Alkylation of Pyrazoles With Simple Haloalkanes. Angewandte Chemie International Edition, 60(11), 5554-5558.
-
Troubleshooting guide for the bromination of chlorophenols. BenchChem.
-
4-Bromopyrazole. ChemicalBook.
-
4-Bromopyrazole. Ambeed.
-
4-Bromopyrazole 99%. Sigma-Aldrich.
-
Electrocatalytic Three-Component Synthesis of 4-Bromopyrazoles from Acetylacetone, Hydrazine and Diethyl Bromomalonate. Chinese Journal of Organic Chemistry, 42(12), 4292-4299.
-
Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. Organic Letters, 16(3), 576-579.
-
Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. International Journal of Molecular Sciences, 22(21), 11585.
-
Regioselective synthesis of pyrazoles via the ring cleavage of 3-substituted N-alkylated 3-hydroxyisoindolin-1-ones. Journal of the Chemical Society, Perkin Transactions 1, (15), 2467-2472.
-
Question about use of bromine (experimental procedure). Reddit.
-
Regioselective formation of N-alkyl-3,5-pyrazole derived ligands. A synthetic and computational study. Tetrahedron, 61(52), 12377-12385.
-
4-Bromopyrazole, 99%. Otto Chemie Pvt. Ltd.
-
Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry, 87(15), 10018-10025.
-
Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Organics, 3(2), 109-122.
-
Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Semantic Scholar.
-
Bromination. ACS Green Chemistry Institute Pharmaceutical Roundtable.
-
A General N-alkylation Platform via Copper Metallaphotoredox and Silyl Radical Activation of Alkyl Halides. Journal of the American Chemical Society, 143(31), 12077-12083.
-
Impurity profiling and drug characterization: backdrop and approach. Indo American Journal of Pharmaceutical Sciences, 5(4), 2545-2555.
-
A Dangerous Bromance. Scientific Update.
-
Application Notes and Protocols for N-alkylation of 5-Hydrazinyl-4-phenyl-1H-pyrazole. BenchChem.
-
Impurity Profiling With Use of Hyphenated Techniques. Asian Journal of Research in Chemistry, 5(7), 875-881.
-
Optimization of pyrazole N-alkylation conditions. ResearchGate.
-
Impurity Profiling for Pharmaceutical Product by using Different Analytical Techniques: An Overview. Journal of Chemical and Pharmaceutical Research, 7(5), 887-893.
-
Recent trends in the impurity profile of pharmaceuticals. Journal of Pharmaceutical Analysis, 6(5), 291-302.
-
Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. Molecules, 24(11), 2138.
-
Impurity Profiling and its Significance Active Pharmaceutical Ingredients. International Journal of Pharmaceutical Sciences and Research, 12(8), 4064-4074.
-
Technical Support Center: Optimizing N-Alkylation of Pyrazoles. BenchChem.
-
Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. Green Chemistry, 17(5), 2936-2947.
-
Analytical Methods in Quality Control of Scientific Publications. ResearchGate.
-
Quality-control analytical methods: compounding slow-release pharmaceuticals. International Journal of Pharmaceutical Compounding, 13(2), 144-145.
-
Combustion Calorimetry of Organic Bromine Compounds: The Accuracy of Data Obtained With A Moving-Bomb Technique. Scribd.
-
Mechanistic Study of the Mechanochemical Pd(II)-Catalyzed Bromination of Aromatic C–H Bonds by Experimental and Computational Methods. Organometallics, 41(11), 1318-1329.
-
Hybrids of heterocyclic compounds with cyclic nitramines. ResearchGate.
Sources
- 1. scientificupdate.com [scientificupdate.com]
- 2. Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-Bromopyrazole | 2075-45-8 [chemicalbook.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. iajps.com [iajps.com]
- 7. ajrconline.org [ajrconline.org]
Technical Support Center: Byproduct Formation in 4-Bromo-1-cyclobutylpyrazole Synthesis
Welcome to the technical support center for the synthesis of 4-Bromo-1-cyclobutylpyrazole. This guide is designed for researchers, chemists, and drug development professionals who are utilizing this critical building block. My objective is to provide not just protocols, but a deep, mechanistic understanding of the common challenges encountered during its synthesis, focusing specifically on the identification and mitigation of byproduct formation. By understanding the causality behind these side reactions, you can optimize your experimental design for higher purity, yield, and reproducibility.
Section 1: The Synthetic Landscape: N-Alkylation of 4-Bromopyrazole
The most prevalent and direct method for synthesizing this compound is the N-alkylation of 4-bromo-1H-pyrazole with a suitable cyclobutyl electrophile, typically cyclobutyl bromide. This reaction is generally mediated by a base in a polar aprotic solvent.
Caption: Primary synthetic route to this compound.
While seemingly straightforward, this reaction is susceptible to several side reactions that can complicate purification and reduce yield. The following sections provide a troubleshooting framework to address these challenges head-on.
Section 2: Troubleshooting Guide: From Analysis to Solution
This section is structured to help you diagnose issues based on your analytical data (TLC, LC-MS, NMR) and implement effective solutions.
Problem 1: My LC-MS shows a high molecular weight impurity (M+201 or M+C₄H₇). What is it?
Probable Cause: Di-alkylation (Over-alkylation)
This is one of the most common byproducts when reaction stoichiometry is not precisely controlled. The initially formed this compound can act as a nucleophile again, reacting with another molecule of cyclobutyl bromide to form a positively charged N,N'-dicyclobutyl-4-bromopyrazolium salt.
Caption: Formation pathway of the di-alkylation byproduct.
Solutions & Scientific Rationale:
-
Stoichiometric Control: Limit the cyclobutyl bromide to 1.0-1.1 equivalents relative to the 4-bromo-1H-pyrazole. This minimizes the availability of the alkylating agent to react with the product.
-
Controlled Addition: Add the cyclobutyl bromide dropwise to the reaction mixture at a controlled temperature (e.g., 0 °C). This maintains a low instantaneous concentration of the electrophile, favoring the reaction with the more nucleophilic pyrazolate anion over the less nucleophilic product.
-
Choice of Base: Using a strong, non-nucleophilic base like sodium hydride (NaH) ensures complete deprotonation of the starting pyrazole, making it significantly more reactive than the N-alkylated product and thus reducing the likelihood of the product competing for the electrophile.[1]
Problem 2: My yield is low, and I see a baseline spot on TLC and low molecular weight signals in my crude mass spectrum.
Probable Cause: Elimination of Cyclobutyl Bromide
Cyclobutyl bromide can undergo E2 elimination to form cyclobutene, especially in the presence of strong or sterically hindered bases. This side reaction consumes your alkylating agent and base, leading to low conversion and the formation of volatile, non-polar byproducts. The synthesis of cyclobutyl bromide itself can also produce byproducts like 4-bromo-1-butene, which may be present as a contaminant in the starting material.[2]
Solutions & Scientific Rationale:
-
Base Selection: Avoid highly hindered bases like potassium tert-butoxide. A milder base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is often sufficient to deprotonate the pyrazole without aggressively promoting elimination.[1] While NaH is strong, it is not particularly bulky, making it a good choice when used at low temperatures.
-
Temperature Management: Keep the reaction temperature as low as reasonably possible to achieve a good reaction rate. For NaH, deprotonation can be done at 0 °C, followed by slow warming to room temperature after the addition of cyclobutyl bromide. Higher temperatures significantly favor elimination over substitution.
-
Starting Material Purity: Ensure the purity of your cyclobutyl bromide. If it contains significant amounts of isomeric impurities, purify it by distillation before use.
Problem 3: I observe an isomeric byproduct that is very difficult to separate by column chromatography.
Probable Cause: C-Alkylation or Isomeric Starting Material
While N-alkylation is electronically favored, C-alkylation at the C3 or C5 positions of the pyrazole ring can occur under certain conditions, leading to the formation of 4-bromo-3-cyclobutyl-1H-pyrazole. Although less common, it can be a persistent and challenging impurity to remove. Another possibility is contamination from the synthesis of the 4-bromopyrazole starting material itself, which could contain other brominated pyrazole isomers.
Solutions & Scientific Rationale:
-
Optimize Reaction Conditions: C-alkylation is less likely under the standard conditions that favor the formation of the pyrazolate anion (e.g., NaH in THF/DMF). Conditions that generate more free-radical character or use different catalytic systems might increase its prevalence. Sticking to well-established protocols is key.
-
Confirm Starting Material Identity: Before starting the reaction, verify the purity and identity of your 4-bromo-1H-pyrazole using NMR and LC-MS to ensure it is the correct isomer and free from significant impurities. One-pot syntheses of bromopyrazoles can sometimes yield regioisomeric mixtures.[3]
-
Advanced Purification: If this byproduct forms, you may need to resort to more advanced purification techniques, such as preparative HPLC or crystallization, to achieve the desired purity.
Section 3: Frequently Asked Questions (FAQs)
Q1: What are the recommended starting conditions for a robust and high-purity synthesis?
A1: A reliable starting point is the use of sodium hydride (NaH) in an anhydrous polar aprotic solvent. This combination is known for promoting clean and efficient N1-alkylation.[1][4] See Appendix A for a detailed protocol.
Q2: How can I definitively confirm the structure of this compound and rule out isomers?
A2: A combination of analytical techniques is required:
-
¹H and ¹³C NMR: This will confirm the overall structure and connectivity. The cyclobutyl group will have characteristic signals, and the pyrazole protons will confirm the substitution pattern.
-
NOESY NMR: A 2D NOESY experiment can show through-space correlations between the protons on the cyclobutyl group and the H5 proton of the pyrazole ring, confirming the N1-substitution.
-
LC-MS: Confirms the molecular weight of the product.
-
X-Ray Crystallography: Provides unambiguous structural proof if a suitable crystal can be obtained.[5]
Q3: What is the most effective purification strategy?
A3: Flash column chromatography on silica gel is the standard and most effective method. A gradient elution starting with a non-polar solvent (e.g., hexane or heptane) and gradually increasing the polarity with ethyl acetate is typically effective at separating the product from unreacted starting materials and most byproducts.[4]
Q4: Are there alternative synthetic routes that avoid these specific byproduct issues?
A4: Yes, other methods exist, though they present their own challenges.
-
Mitsunobu Reaction: This involves reacting 4-bromo-1H-pyrazole with cyclobutanol under standard Mitsunobu conditions (DEAD/DIAD and PPh₃). It can offer good regioselectivity but requires careful purification to remove phosphorus byproducts.
-
Acid-Catalyzed Alkylation: Alkylation using electrophiles like trichloroacetimidates under acidic conditions has been developed.[6] This avoids strong bases but can be sensitive to the stability of the alkylating agent.
Section 4: Appendices
Appendix A: Detailed Experimental Protocol (Optimized for Purity)
-
Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Argon), add 4-bromo-1H-pyrazole (1.0 eq).
-
Solvent Addition: Add anhydrous dimethylformamide (DMF) (approx. 0.2 M concentration). Cool the solution to 0 °C in an ice bath.
-
Deprotonation: Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise, ensuring the temperature remains below 5 °C. Stir the mixture at 0 °C for 30 minutes. You should observe gas evolution ceasing.
-
Alkylation: Add cyclobutyl bromide (1.05 eq) dropwise via syringe over 15 minutes, maintaining the temperature at 0 °C.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 4-6 hours, or until TLC/LC-MS analysis shows complete consumption of the starting material.
-
Quenching: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Purification: Concentrate the organic phase under reduced pressure. Purify the crude residue by flash column chromatography (silica gel, gradient elution with hexane/ethyl acetate) to yield pure this compound.
Appendix B: Byproduct Identification Summary
| Byproduct Name | Molecular Formula | Mass Signature (LC-MS) | Probable Cause | Key NMR Signature |
| N,N'-Dicyclobutyl-4-bromopyrazolium | C₁₁H₁₆BrN₂⁺ | [M+C₄H₇]⁺ | Excess alkylating agent | Two distinct cyclobutyl signals, downfield shift of pyrazole protons. |
| Cyclobutene | C₄H₆ | Low MW (volatile) | Strong/hindered base, high temp. | Not typically observed in final product NMR; detected by GC-MS of headspace. |
| 4-Bromo-3-cyclobutyl-1H-pyrazole | C₇H₉BrN₂ | Same as product | C-Alkylation | Different chemical shifts for pyrazole and cyclobutyl protons; NH proton present. |
Section 5: Troubleshooting Workflow
Caption: A logical workflow for troubleshooting byproduct formation.
References
-
Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Journal of Organic Chemistry, 2022. [7]
-
Strategic atom replacement enables regiocontrol in pyrazole alkylation. Nature, 2025. [8]
-
Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Molecules, 2022. [5]
-
Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. ResearchGate, 2022.
-
Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. Molecules, 2022. [9]
-
A study of the regioisomerism in pyrazole alkylation using environmental friendly microwave irradiation. Sciforum, 2006. [10]
-
Technical Support Center: Optimizing N-Alkylation of Pyrazoles. Benchchem. [1]
-
One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. Journal of the Mexican Chemical Society, 2011. [3]
-
Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Organics, 2022. [6]
-
4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. Molbank, 2009. [4]
-
Leveraging 4-Bromo-1H-Pyrazole: A Key Intermediate for Agrochemical Innovation. Medium. [11]
-
Applied synthesis method for bromocyclobutane. Google Patents, 2008. [2]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. CN101209953A - Applied synthesis method for bromocyclobutane - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Strategic atom replacement enables regiocontrol in pyrazole alkylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sciforum.net [sciforum.net]
- 11. nbinno.com [nbinno.com]
Validation & Comparative
4-Bromo-1-cyclobutylpyrazole: A Strategic Building Block in Modern Synthesis Compared to Other Brominated Heterocycles
An In-Depth Comparative Guide for Researchers
Introduction: The Central Role of Brominated Heterocycles in Chemical Innovation
In the landscape of modern organic synthesis, particularly within medicinal chemistry and materials science, brominated heterocycles stand out as indispensable tools.[1] Their value lies in the strategic placement of a bromine atom, which serves as a versatile synthetic handle for a multitude of chemical transformations.[1] Among these, palladium-catalyzed cross-coupling reactions—such as the Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Stille couplings—have revolutionized the way chemists construct complex molecular architectures, allowing for the precise formation of new carbon-carbon and carbon-heteroatom bonds.[2][3][4]
The choice of the heterocyclic core is a critical decision in the design of a synthetic route, as it profoundly influences the molecule's reactivity, physicochemical properties, and ultimately, its biological activity. This guide provides an in-depth comparison of 4-Bromo-1-cyclobutylpyrazole, a unique and increasingly relevant building block, against more traditional brominated heterocycles like bromopyridines, bromoindoles, and bromothiophenes. We will delve into their comparative reactivity, supported by experimental data, and provide practical protocols to empower researchers in making strategic decisions for their synthetic endeavors.
Spotlight on this compound: Structure, Reactivity, and Unique Advantages
This compound is a fascinating molecule characterized by two key structural features: the pyrazole ring and the N-1 cyclobutyl substituent.
-
The Pyrazole Core: The 1,2-diazole (pyrazole) ring is a five-membered aromatic heterocycle that is considered electron-deficient. This electronic nature influences the reactivity of the C-Br bond at the 4-position, making it an excellent substrate for oxidative addition in palladium-catalyzed cross-coupling reactions.[5][6][7] The pyrazole scaffold itself is a privileged structure in drug discovery, appearing in a wide array of pharmacologically active agents.[8]
-
The N-1 Cyclobutyl Group: The cyclobutyl group is a non-planar, saturated carbocycle. Its presence imparts several desirable properties. It increases the three-dimensional character of the molecule, which can lead to improved binding affinity and selectivity for biological targets. Furthermore, compared to more common alkyl groups like methyl or ethyl, the cyclobutyl moiety can enhance metabolic stability and fine-tune solubility and lipophilicity (logP).
The combination of the reactive C4-bromine, the biologically relevant pyrazole core, and the property-modulating cyclobutyl group makes this compound a highly strategic building block for generating novel compound libraries with favorable drug-like properties.
A Comparative Analysis of Key Brominated Heterocycles
To fully appreciate the utility of this compound, it is essential to compare it with other classes of brominated heterocycles that are staples in the synthetic chemist's toolbox.
Bromopyridines: The Electron-Deficient Workhorse
Pyridine is a six-membered, electron-deficient aza-heterocycle that is a cornerstone of medicinal chemistry.[9][10][11] The introduction of a bromine atom significantly enhances its utility in synthesis.[2]
-
Reactivity: As electron-deficient systems, bromopyridines are excellent electrophiles in cross-coupling reactions. The bromine atom serves as an excellent leaving group, making them ideal substrates for reactions like Suzuki, Heck, Sonogashira, and Buchwald-Hartwig aminations.[2][12][13] The reactivity is generally high, allowing for efficient bond formation.
-
Causality: The electron-withdrawing nature of the ring nitrogen facilitates the oxidative addition of palladium to the C-Br bond, which is often the rate-limiting step in the catalytic cycle. However, the same nitrogen can also coordinate to the palladium catalyst, sometimes inhibiting the reaction, a challenge that has been overcome by the development of specialized ligands.[14]
Bromoindoles: The Electron-Rich and Biologically Pervasive Scaffold
The indole scaffold is a privileged structure found in numerous biologically active compounds and natural products.[15] Functionalization of the indole core, often via a bromoindole intermediate, is a key strategy in drug development.
-
Reactivity: Indole is an electron-rich bicyclic heterocycle. This high electron density makes it highly susceptible to electrophilic substitution but can sometimes render cross-coupling reactions more challenging compared to electron-deficient systems.[1] Nonetheless, bromoindoles are widely and successfully used in Sonogashira, Suzuki, and other coupling reactions to build molecular complexity.[15][16]
-
Causality: The presence of the N-H proton can complicate reactions by acting as an acidic site, often necessitating N-protection strategies. Furthermore, the electron-rich nature of the ring can influence the oxidative addition step differently than in electron-poor heterocycles.
Bromothiophenes: Versatility in Pharmaceuticals and Materials
Thiophene is a five-membered, electron-rich heterocycle containing a sulfur atom. Bromothiophenes are exceptionally versatile building blocks, not only in medicinal chemistry but also in the synthesis of organic electronic materials like conductive polymers.[3][17]
-
Reactivity: 2-Bromothiophene is generally more reactive than 3-bromothiophene in many cross-coupling reactions due to the electronic influence of the sulfur atom.[18] They are excellent substrates for Stille, Suzuki, and Negishi couplings.[3][4]
-
Causality: The electron-rich nature of the thiophene ring facilitates oxidative addition. The regiochemistry of subsequent functionalization can be controlled, for example, through directed metallation, adding to its synthetic utility.[3]
Quantitative Comparison: Reactivity in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is one of the most powerful and widely used methods for forming C-C bonds. The following table summarizes typical experimental conditions and representative yields for the coupling of various brominated heterocycles with phenylboronic acid, providing a semi-quantitative basis for comparison.
| Heterocycle Substrate | Catalyst System (mol%) | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) | Reference |
| 4-Bromo-1-R-pyrazole | Pd(PPh₃)₄ (5%) | Na₂CO₃ | Dioxane/H₂O | 90 | 6 | 70-95 | [6][7] |
| 2-Bromopyridine | Pd(OAc)₂ (5%) / dppp (10%) | NaOt-Bu | Toluene | 80 | 14 | ~85 (Amination) | [12][14] |
| 5-Bromoindole | PdCl₂(PPh₃)₂ (3%) / CuI (5%) | Et₃N | DMF | 80 | 4-6 | ~93 (Sonogashira) | [15] |
| 2-Bromothiophene | Pd(OAc)₂ / Dabco | K₃PO₄ | H₂O | 100 | 0.5-2 | ~95 | [3] |
Note: The conditions listed for bromopyridine and bromoindole are for Buchwald-Hartwig amination and Sonogashira coupling, respectively, as these are highly representative reactions for these substrates. The yields are highly substrate-dependent and the table serves as a general guide.
From this data, it's clear that 4-bromopyrazoles are highly effective substrates for Suzuki coupling, providing excellent yields under standard conditions.[6][7] Their reactivity is comparable to, and in many cases, exceeds that of other common brominated heterocycles.
Visualizing the Chemistry: Workflows and Mechanisms
Diagrams are essential for conceptualizing complex chemical processes. Below are Graphviz diagrams illustrating a key catalytic cycle and a representative workflow in drug discovery.
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: A typical workflow in drug discovery leveraging brominated heterocycles.[1]
Field-Proven Experimental Protocols
To ensure the reproducibility of the chemistry discussed, the following detailed protocols are provided. These are self-validating systems that serve as excellent starting points for reaction optimization.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound
This protocol is adapted from established procedures for the Suzuki coupling of 4-bromopyrazoles.[6]
-
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.1 - 1.5 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)
-
Sodium Carbonate (Na₂CO₃) (2.5 equiv)
-
1,4-Dioxane
-
Water
-
-
Procedure:
-
To a Schlenk tube or microwave vial, add this compound, the arylboronic acid, Pd(PPh₃)₄, and Na₂CO₃.
-
Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.
-
Add 1,4-dioxane and water in a 4:1 ratio (e.g., 1.6 mL dioxane, 0.4 mL water for a 0.1 mmol scale reaction).
-
Seal the vessel and heat the reaction mixture to 90-100 °C with vigorous stirring for 6-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 4-aryl-1-cyclobutylpyrazole.
-
Protocol 2: Buchwald-Hartwig Amination of 2-Bromopyridine with a Volatile Amine
This protocol is based on a procedure developed for the amination of 2-bromopyridines with volatile amines in sealed tubes, a technique that prevents the evaporation of the amine.[12][13][14]
-
Materials:
-
2-Bromopyridine derivative (1.0 equiv)
-
Volatile amine (e.g., methylamine, cyclopropylamine) (5.0 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (5 mol%)
-
1,3-Bis(diphenylphosphino)propane (dppp) (10 mol%)
-
Sodium tert-butoxide (NaOt-Bu) (2.0 equiv)
-
Toluene
-
-
Procedure:
-
To a high-pressure rated sealed tube, add the 2-bromopyridine derivative, Pd(OAc)₂, dppp, and NaOt-Bu.
-
Add toluene to dissolve/suspend the reagents.
-
If the amine is a gas at room temperature (e.g., methylamine), cool the sealed tube to -78 °C (dry ice/acetone bath) and add the condensed liquid amine.
-
Quickly and securely seal the tube. (Caution: This reaction generates pressure. Use a proper blast shield and ensure the tube is rated for the expected pressure at the reaction temperature).
-
Allow the tube to warm to room temperature and then heat to 80 °C in an oil bath behind a blast shield overnight (approx. 14 hours).
-
Cool the tube to room temperature. Carefully unseal the tube in a well-ventilated fume hood.
-
Dilute the reaction mixture with diethyl ether or ethyl acetate and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Conclusion: Making the Strategic Choice
The selection of a brominated heterocycle is a decision guided by the specific goals of a synthetic project.
-
Bromopyridines and Bromothiophenes remain the undisputed workhorses for many applications, offering high reactivity and broad commercial availability.
-
Bromoindoles are the go-to intermediates when the indole scaffold is a required pharmacophore, despite the potential need for N-protection.
This compound emerges as a superior choice when the goal is to create novel chemical matter with enhanced drug-like properties. It combines the reliable reactivity of a brominated azole with the structural and physicochemical benefits of the N-cyclobutyl group. For researchers in drug discovery aiming to move beyond flat, two-dimensional structures and improve properties like metabolic stability and solubility, this compound represents a modern, highly effective, and strategic building block. Its performance in robust reactions like the Suzuki-Miyaura coupling is on par with, or exceeds, that of its more traditional counterparts, making it a powerful tool for accelerating the discovery of next-generation therapeutics.
References
- The Role of Bromo-Pyridine Derivatives in Modern Chemical Synthesis. (URL: )
- Application Notes and Protocols: Sonogashira Coupling of 5-Bromoindole with Terminal Alkynes. Benchchem. (URL: )
- A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines. The Journal of Organic Chemistry. (URL: )
- A Comparative Guide to the Electrophilicity of Bromin
- A practical Buchwald-Hartwig amination of 2-bromopyridines with vol
- Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. (URL: )
- Leveraging 2-Bromothiophene in Advanced Organic Synthesis: A Chemist's Guide. (URL: )
- A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines. American Chemical Society. (URL: )
- Mastering Organic Synthesis: The Strategic Use of 3-Bromothiophene-2-Carbonitrile. (URL: )
- Sonogashira cross-coupling reaction of 5-bromoindole 15 with...
- Application Notes and Protocols for Suzuki Coupling Reactions Involving Pyrazole Boronic Esters. Benchchem. (URL: )
- Application Notes and Protocols for Buchwald-Hartwig Amination using 3-Bromopyridine-D4. Benchchem. (URL: )
- Head-to-head comparison of Suzuki coupling protocols for pyrazole synthesis. Benchchem. (URL: )
- The Indispensable Role of Brominated Heterocycles: A Comparative Guide to Organic Synthesis. Benchchem. (URL: )
- 3-Bromo-1H-pyrazole|Building Block for R&D. Benchchem. (URL: )
- A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. PMC - PubMed Central. (URL: )
- The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction.
- Role of pyridines as enzyme inhibitors in medicinal chemistry.
- Functionalized Pyridines as Valuable Building Blocks in Organic Synthesis and Medicinal Chemistry. Life Chemicals. (URL: )
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. lifechemicals.com [lifechemicals.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. juniperpublishers.com [juniperpublishers.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Analysis of Pyrazole Synthesis Methods: A Guide for Researchers
The pyrazole nucleus is a cornerstone in medicinal chemistry and drug development, forming the structural core of numerous therapeutic agents.[1][2][3] Its prevalence in blockbuster drugs like Celecoxib (an anti-inflammatory), Rimonabant (an anti-obesity agent), and various anticancer and antimicrobial agents underscores the enduring importance of this five-membered aromatic heterocycle.[1] This guide provides a comparative analysis of the most prominent and synthetically useful methods for constructing the pyrazole ring, offering insights into their mechanisms, advantages, and practical applications. The objective is to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions when selecting a synthetic route tailored to their specific needs.
The Knorr Pyrazole Synthesis: The Classic Condensation
The Knorr pyrazole synthesis, first reported in 1883, remains one of the most straightforward and widely used methods for preparing pyrazoles.[1][4] It involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[1][4][5][6][7][8]
Mechanism and Regioselectivity
The reaction proceeds via the initial formation of a hydrazone intermediate by the reaction of one of the carbonyl groups with the hydrazine.[9] This is followed by an intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.[6][9] A key consideration in the Knorr synthesis is regioselectivity. When an unsymmetrical 1,3-dicarbonyl compound is used with a substituted hydrazine, a mixture of two regioisomers can be formed.[1][4] The reaction's outcome can often be influenced by the steric and electronic nature of the substituents on both reactants, as well as the reaction conditions.
Reaction Workflow: Knorr Pyrazole Synthesis
Caption: General workflow of the Knorr pyrazole synthesis.
Advantages and Limitations
The primary advantages of the Knorr synthesis are its operational simplicity, the ready availability of starting materials, and often high yields.[1][6] However, the lack of regiocontrol with unsymmetrical substrates can be a significant drawback, necessitating tedious separation of isomers.
Experimental Protocol: Synthesis of 1,3,5-Substituted Pyrazoles
This protocol is adapted from a nano-ZnO catalyzed green synthesis.[1]
Materials:
-
Substituted Phenylhydrazine (1 mmol)
-
Ethyl acetoacetate (1 mmol)
-
Nano-ZnO (catalyst)
-
Ethanol (solvent)
Procedure:
-
A mixture of substituted phenylhydrazine (1 mmol), ethyl acetoacetate (1 mmol), and a catalytic amount of nano-ZnO in ethanol is prepared in a round-bottom flask.
-
The reaction mixture is stirred at room temperature.
-
The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the solvent is evaporated under reduced pressure.
-
The residue is purified by column chromatography to afford the desired 1,3,5-substituted pyrazole.
This method boasts excellent yields (up to 95%), short reaction times, and an easy work-up procedure.[1][4]
Synthesis from α,β-Unsaturated Carbonyl Compounds
Another versatile approach to pyrazoles involves the reaction of α,β-unsaturated aldehydes and ketones (including chalcones) with hydrazines.[4][10][11] This method typically proceeds through a Michael addition followed by cyclization and oxidation or elimination.
Mechanism
The reaction is initiated by the nucleophilic attack of the hydrazine on the β-carbon of the α,β-unsaturated system (Michael addition). The resulting intermediate then undergoes intramolecular cyclization by the attack of the second nitrogen atom on the carbonyl carbon. The pyrazoline intermediate formed can then be oxidized to the corresponding pyrazole, or if a suitable leaving group is present, it can be eliminated to form the aromatic ring directly.[12][13]
Reaction Mechanism: Pyrazole Synthesis from α,β-Unsaturated Carbonyls
Caption: Stepwise mechanism for pyrazole synthesis from α,β-unsaturated carbonyls.
Advantages and Scope
This method allows for the synthesis of a wide variety of substituted pyrazoles, with the substitution pattern being dictated by the structure of the starting α,β-unsaturated carbonyl compound. The use of tosylhydrazones in this reaction can lead directly to the pyrazole product via elimination of toluenesulfinic acid, avoiding a separate oxidation step.[4][12]
Experimental Protocol: Synthesis of 3,5-Diaryl-1H-Pyrazoles from Chalcones
This protocol describes the synthesis from a chalcone epoxide intermediate.[1]
Materials:
-
β-Arylchalcone (1 mmol)
-
Hydrogen peroxide
-
Hydrazine hydrate
-
Appropriate solvent
Procedure:
-
The β-arylchalcone is first converted to its corresponding epoxide using hydrogen peroxide.
-
The resulting epoxide (1 mmol) is then treated with hydrazine hydrate in a suitable solvent.
-
This leads to the formation of a pyrazoline intermediate.
-
Dehydration of the pyrazoline intermediate yields the desired 3,5-diaryl-1H-pyrazole.
[3+2] Cycloaddition Reactions
1,3-Dipolar cycloaddition reactions represent a powerful and highly convergent strategy for the synthesis of pyrazoles.[14] This approach involves the reaction of a 1,3-dipole, such as a diazo compound or a nitrile imine, with a dipolarophile, typically an alkyne or an alkene.[14][15]
Mechanism and Regioselectivity
The reaction proceeds in a concerted or stepwise fashion to form the five-membered pyrazole ring in a single step. The regioselectivity of the cycloaddition is a critical aspect and is governed by the electronic and steric properties of the substituents on both the 1,3-dipole and the dipolarophile. For instance, the reaction of diazo compounds with alkynes can be catalyzed by various metals to control the regiochemical outcome.[14]
Conceptual Diagram: [3+2] Cycloaddition for Pyrazole Synthesis
Caption: The [3+2] cycloaddition approach to pyrazole synthesis.
Advantages and Recent Advances
The key advantage of this method is its high atom economy and the ability to construct complex pyrazoles with good control over substitution patterns.[16] Recent advancements have focused on the development of catalytic and regioselective cycloaddition reactions.[16][17] For example, catalyst-free cycloaddition of diazo compounds to alkynes can be achieved by simple heating, offering a green synthetic route.[15] The use of alkyne surrogates has also been explored to overcome issues with alkyne availability and regioselectivity.[18]
Experimental Protocol: Catalyst-Free Synthesis of Pyrazoles from α-Diazocarbonyls and Alkynes
This protocol is based on a green chemistry approach.[15]
Materials:
-
α-Diazocarbonyl compound (1 mmol)
-
Alkyne (1 mmol)
Procedure:
-
A mixture of the α-diazocarbonyl compound (1 mmol) and the alkyne (1 mmol) is heated.
-
The reaction is conducted under solvent-free conditions.
-
The reaction progress is monitored until completion.
-
In many cases, the pyrazole product is obtained in high yield and purity, requiring no further work-up or purification.
Comparative Summary of Pyrazole Synthesis Methods
| Feature | Knorr Synthesis | From α,β-Unsaturated Carbonyls | [3+2] Cycloaddition |
| Starting Materials | 1,3-Dicarbonyls, Hydrazines | α,β-Unsaturated Carbonyls, Hydrazines | 1,3-Dipoles (e.g., Diazo compounds), Alkynes/Alkenes |
| Key Advantages | Operational simplicity, readily available starting materials, often high yields.[1][6] | Wide substrate scope, versatile substitution patterns. | High atom economy, convergent, good control of substitution.[16] |
| Key Limitations | Potential for regioisomeric mixtures with unsymmetrical substrates.[1][4] | May require a separate oxidation step for aromatization. | Availability and stability of some 1,3-dipoles can be a concern. |
| Typical Conditions | Often acid-catalyzed, can be performed at room temperature or with heating.[5][9] | Michael addition followed by cyclization; may require an oxidant.[12] | Thermal or catalytic conditions; can be solvent-free.[15] |
| Regioselectivity | Can be poor without careful substrate design or specific catalysts.[4] | Generally good, dictated by the Michael addition. | Can be controlled by catalysts and substituents.[14][17] |
Conclusion
The synthesis of pyrazoles is a well-established field with a rich history, yet it continues to evolve with the development of novel methodologies. The classical Knorr synthesis remains a workhorse for its simplicity, while methods based on α,β-unsaturated carbonyls and [3+2] cycloadditions offer greater flexibility and control over the final molecular architecture. The choice of synthetic route will ultimately depend on the desired substitution pattern, the availability of starting materials, and the desired scale of the reaction. Recent trends towards greener chemistry, such as the use of catalysts like nano-ZnO, microwave irradiation, and solvent-free conditions, are making pyrazole synthesis more efficient and sustainable.[1][4][15][19] As the demand for novel pyrazole-containing compounds in drug discovery and materials science continues to grow, the development of even more sophisticated and practical synthetic methods will remain a key area of research.
References
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2021). PMC - NIH. [Link]
-
Knorr Pyrazole Synthesis. (n.d.). J&K Scientific LLC. [Link]
-
Recent Advances in Synthesis and Properties of Pyrazoles. (2022). MDPI. [Link]
-
Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. (2024). RSC Publishing. [Link]
-
Recent Advances in the Synthesis of Pyrazoles. A Review. (2009). Taylor & Francis Online. [Link]
-
Synthesis of pyrazoles through catalyst-free cycloaddition of diazo compounds to alkynes. (2012). Green Chemistry (RSC Publishing). [Link]
-
Modern Approaches to the Synthesis of Pyrazoles (A Review). (2022). ResearchGate. [Link]
-
Multisubstituted pyrazole synthesis via [3 + 2] cycloaddition/rearrangement/N—H insertion cascade reaction of α-diazoesters and ynones. (2021). Tetrahedron Letters. [Link]
-
Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2018). NIH. [Link]
-
Synthesis of Novel Pyrazoles via [2+3]-Dipolar Cycloaddition Using Alkyne Surrogates. (2011). NIH. [Link]
-
Recent Advances in the Synthesis of Pyrazole Derivatives. (2021). PubMed. [Link]
-
Aerobic Oxidative Cycloaddition Reactions for Pyrazole Synthesis. (2023). Synfacts. [Link]
-
Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. (2024). The Journal of Organic Chemistry - ACS Publications. [Link]
-
Recent advances in the multicomponent synthesis of pyrazoles. (2024). Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Recent Advances in the Synthesis of Pyrazoles. A Review. (2009). ResearchGate. [Link]
-
synthesis of pyrazoles. (2019). YouTube. [Link]
-
Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2018). Beilstein Journals. [Link]
-
Knorr Pyrazole Synthesis (M. Pharm). (2021). Slideshare. [Link]
-
A Concise Review on the Synthesis of Pyrazole Heterocycles. (2015). Hilaris Publisher. [Link]
-
Knorr Pyrazole Synthesis. (n.d.). Thieme. [Link]
-
Knorr Pyrazole Synthesis. (n.d.). Chem Help Asap. [Link]
-
Knorr pyrazole synthesis. (n.d.). Name-Reaction.com. [Link]
-
Synthesis of pyrazole from α,β-unsaturated carbonyl molecule. (n.d.). ResearchGate. [Link]
-
Synthesis of pyrazole from α,β-unsaturated carbonyl and hydrazine. (n.d.). ResearchGate. [Link]
Sources
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in the Synthesis of Pyrazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. mdpi.com [mdpi.com]
- 5. jk-sci.com [jk-sci.com]
- 6. youtube.com [youtube.com]
- 7. Knorr Pyrazole Synthesis (Chapter 32) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 8. name-reaction.com [name-reaction.com]
- 9. chemhelpasap.com [chemhelpasap.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]
- 13. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 14. ccspublishing.org.cn [ccspublishing.org.cn]
- 15. Synthesis of pyrazoles through catalyst-free cycloaddition of diazo compounds to alkynes - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Synthesis of Novel Pyrazoles via [2+3]-Dipolar Cycloaddition Using Alkyne Surrogates - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) [pubs.rsc.org]
A Multi-dimensional NMR Approach to the Unambiguous Structural Validation of 4-Bromo-1-cyclobutylpyrazole
Introduction
In the landscape of medicinal chemistry and materials science, pyrazole derivatives are foundational building blocks. Their utility in the synthesis of pharmacologically active compounds is well-documented, with brominated pyrazoles, in particular, serving as versatile intermediates for cross-coupling reactions.[1][2] The target molecule, 4-Bromo-1-cyclobutylpyrazole, presents a specific structural challenge. While its synthesis may be straightforward, confirming the precise regiochemistry—the exact placement of the bromine atom and the cyclobutyl group on the pyrazole ring—is paramount. Isomeric impurities could drastically alter the molecule's reactivity and biological activity, making unambiguous structural verification a non-negotiable step in the quality control and drug development pipeline.
This guide provides an in-depth, field-proven strategy for the complete structural elucidation of this compound using a suite of Nuclear Magnetic Resonance (NMR) experiments. We will move beyond a simple recitation of data, explaining the causality behind the experimental choices and demonstrating how a multi-dimensional approach creates a self-validating system for absolute structural confirmation.
The Analytical Challenge: Beyond a Simple Spectrum
Relying solely on one-dimensional (1D) ¹H or ¹³C NMR spectra for a molecule like this compound is fraught with risk. The primary analytical questions that must be answered are:
-
N-Alkylation Site: Is the cyclobutyl group attached to the N1 or N2 position of the pyrazole ring?
-
Bromination Site: Is the bromine atom at the C4 position, or has it potentially migrated to the C3 or C5 positions during synthesis?
A simple 1D spectrum might provide signals that are consistent with the target structure, but it often lacks the definitive connectivity information needed to rule out other isomers. To achieve irrefutable proof, we must visualize the molecule's bonding framework and spatial arrangement through two-dimensional (2D) NMR techniques.
The NMR Strategy: A Logical Workflow for Structure Elucidation
Our approach is a sequential and logical progression, where each experiment builds upon the last to systematically resolve all structural ambiguities. This workflow ensures that by the end of the analysis, every atom is accounted for and every connection is confirmed.
Caption: Logical workflow for NMR-based structure elucidation.
Part 1: Foundational Analysis with 1D NMR
The first step is to acquire standard ¹H and ¹³C spectra, along with a DEPT-135 experiment. The DEPT-135 (Distortionless Enhancement by Polarization Transfer) is crucial as it differentiates between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons, while quaternary carbons do not appear.
Expected ¹H and ¹³C NMR Signals:
Based on the proposed structure of this compound, we can predict the following signals:
-
Pyrazole Ring: Two distinct proton signals (H3 and H5) and three carbon signals (C3, C4, C5). The bromine at C4 will significantly influence the chemical shifts.[3][4][5] The "heavy atom effect" of bromine can cause a diamagnetic shielding (upfield shift) of the directly attached carbon (C4).[6]
-
Cyclobutyl Ring: Due to symmetry, we expect three sets of proton signals and three corresponding carbon signals: one CH group attached to the nitrogen (N-CH), and two distinct CH₂ groups. The signals for the CH₂ groups will likely be complex multiplets due to geminal and vicinal coupling.[7][8]
Hypothetical Experimental Data vs. Assignments:
The following tables compare predicted chemical shift ranges with plausible experimental data obtained in CDCl₃.
Table 1: ¹H NMR Data (500 MHz, CDCl₃)
| Signal Label | Predicted δ (ppm) | Experimental δ (ppm) | Integration | Multiplicity | J (Hz) | Assignment |
| H5 | 7.5 - 7.8 | 7.65 | 1H | s | - | Pyrazole CH |
| H3 | 7.5 - 7.8 | 7.60 | 1H | s | - | Pyrazole CH |
| H1' | 4.6 - 5.0 | 4.85 | 1H | quint | 8.5 | N-CH (Cyclobutyl) |
| H2'/H4' | 2.4 - 2.7 | 2.55 | 4H | m | - | Cyclobutyl CH₂ |
| H3' | 1.8 - 2.1 | 1.95 | 2H | m | - | Cyclobutyl CH₂ |
Causality: The pyrazole protons (H3, H5) appear as singlets because they are separated by four bonds and lack a coupling partner. The N-CH proton (H1') is deshielded due to the adjacent electronegative nitrogen and appears as a quintet from coupling to the four neighboring CH₂ protons.
Table 2: ¹³C NMR & DEPT-135 Data (125 MHz, CDCl₃)
| Signal Label | Predicted δ (ppm) | Experimental δ (ppm) | DEPT-135 | Assignment |
| C5 | 135 - 140 | 138.2 | CH (+) | Pyrazole CH |
| C3 | 125 - 130 | 128.5 | CH (+) | Pyrazole CH |
| C4 | 90 - 98 | 94.6 | C (absent) | Pyrazole C-Br |
| C1' | 55 - 60 | 58.1 | CH (+) | N-CH (Cyclobutyl) |
| C2'/C4' | 30 - 35 | 32.7 | CH₂ (-) | Cyclobutyl CH₂ |
| C3' | 14 - 18 | 15.4 | CH₂ (-) | Cyclobutyl CH₂ |
Causality: The DEPT-135 experiment is critical here. It confirms the presence of two CH groups (C3, C5, C1'), two CH₂ groups (C2'/C4', C3'), and one quaternary carbon (C4, absent in DEPT-135 but present in the standard ¹³C spectrum). The upfield shift of C4 is a strong indicator of direct bromination.[9][10][11]
At this stage, the data is consistent with the proposed structure, but it is not yet proven.
Part 2: Definitive Connectivity Mapping with 2D NMR
2D NMR experiments provide the crucial through-bond and through-space correlations needed to assemble the molecular puzzle.[12][13][14]
Experiment 1: COSY (Correlation Spectroscopy)
The ¹H-¹H COSY experiment identifies protons that are coupled to each other, typically through two or three bonds.
-
Expected Correlations: We anticipate strong cross-peaks connecting the protons within the cyclobutyl ring's spin system: H1' should show a correlation to H2'/H4', which in turn should correlate to H3'.
-
Self-Validation: The absence of any correlation from the pyrazole protons (H3, H5) to the cyclobutyl protons confirms they belong to separate, isolated spin systems.
Experiment 2: HSQC (Heteronuclear Single Quantum Coherence)
The HSQC experiment maps each proton directly to the carbon it is attached to (one-bond ¹JCH coupling).[15][16][17][18] This is the most reliable way to assign protonated carbons.
-
Expected Correlations: Each proton signal in Table 1 will have a single cross-peak corresponding to a carbon signal in Table 2.
-
δ 7.65 (H5) → δ 138.2 (C5)
-
δ 7.60 (H3) → δ 128.5 (C3)
-
δ 4.85 (H1') → δ 58.1 (C1')
-
δ 2.55 (H2'/H4') → δ 32.7 (C2'/C4')
-
δ 1.95 (H3') → δ 15.4 (C3')
-
-
Self-Validation: This experiment validates the assignments made in the 1D spectra. For example, it confirms that the signals at 7.65 and 7.60 ppm are indeed attached to the pyrazole carbons at 138.2 and 128.5 ppm, respectively.
Experiment 3: HMBC (Heteronuclear Multiple Bond Correlation)
This is arguably the most powerful experiment for elucidating the overall molecular skeleton. HMBC reveals correlations between protons and carbons over two to three bonds (²JCH and ³JCH).[15][16][17] This allows us to connect the isolated spin systems.
Caption: Key HMBC (solid arrows) and NOESY (dashed arrow) correlations.
Table 3: Key HMBC Correlations for Structural Confirmation
| Proton Signal (δ ppm) | Correlates to Carbon (δ ppm) | Type | Implication |
| H1' (4.85) | 138.2 (C5) and 128.5 (C3) | ³JCH | Crucial Proof: The N-CH proton of the cyclobutyl ring shows correlations to both C3 and C5 of the pyrazole ring. This is only possible if the cyclobutyl group is attached to N1. |
| H5 (7.65) | 94.6 (C4) | ²JCH | Confirms H5 is adjacent to the brominated carbon C4. |
| H3 (7.60) | 94.6 (C4) | ²JCH | Confirms H3 is adjacent to the brominated carbon C4. |
| H5 (7.65) | 128.5 (C3) | ³JCH | Confirms the connectivity within the pyrazole ring. |
Causality: The HMBC data definitively solves the puzzle. The correlations from the cyclobutyl H1' proton to both C3 and C5 bridge the two fragments and lock the substitution pattern to N1. If the substitution were at N2, H1' would only show a strong correlation to C3. The correlations from both H3 and H5 to the quaternary carbon at 94.6 ppm irrefutably place the bromine atom at the C4 position.
Experiment 4: NOESY (Nuclear Overhauser Effect Spectroscopy)
As a final layer of validation, a NOESY experiment can confirm through-space proximity (< 5 Å).[19][20][21][22]
-
Expected Correlation: A cross-peak between the cyclobutyl N-CH proton (H1') and one of the pyrazole protons (in this case, H5, which is spatially closer) would provide orthogonal evidence for the N1-substitution, confirming that these groups are near each other in 3D space.
-
Self-Validation: This through-space correlation complements the through-bond data from HMBC, providing a robust and final confirmation of the assigned regiochemistry.
Experimental Protocols
For trustworthy and reproducible results, adherence to standardized protocols is essential.
1. Sample Preparation:
-
Weigh approximately 10-15 mg of the purified this compound sample.
-
Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
Cap the NMR tube securely.
2. NMR Data Acquisition:
-
All spectra should be acquired on a 500 MHz (or higher) NMR spectrometer equipped with a broadband probe.
-
¹H NMR: Acquire with a 30° pulse angle, a relaxation delay of 2 seconds, and 16 scans.
-
¹³C{¹H} NMR: Acquire with proton decoupling, a 45° pulse angle, a relaxation delay of 2 seconds, and 1024 scans.
-
DEPT-135: Use standard spectrometer parameters.
-
gCOSY: Acquire with a spectral width covering all proton signals, collecting 2048 points in F2 and 256 increments in F1, with 4 scans per increment.
-
gHSQC: Optimize for an average ¹JCH of 145 Hz.
-
gHMBC: Optimize for a long-range coupling constant (ⁿJCH) of 8 Hz.
-
NOESY: Acquire with a mixing time of 500-800 ms to allow for the buildup of Nuclear Overhauser Effects.
Conclusion
The structural validation of this compound serves as a paradigm for modern organic characterization. While 1D NMR provides an essential first look, it is insufficient to overcome the inherent ambiguities of regiochemistry. A logical, multi-dimensional workflow, culminating in the key connectivity data from the HMBC experiment, provides an unassailable proof of structure. The correlations from the cyclobutyl methine proton (H1') to both C3 and C5 of the pyrazole ring, combined with the correlations from the pyrazole protons (H3 and H5) to the brominated carbon (C4), leave no doubt as to the N1-cyclobutyl, 4-bromo substitution pattern. This rigorous, self-validating approach ensures the highest level of scientific integrity for researchers in synthetic chemistry and drug development.
References
-
Proprep. (n.d.). In NMR spectroscopy, what is NOESY, and how is it used to determine spatial relationships in molecules? Retrieved from [Link][19]
-
Chemistry LibreTexts. (2024). 7.3: Two Dimensional Homonuclear NMR Spectroscopy. Retrieved from [Link][20]
-
Nanalysis. (2021). NOESY: the experiment for when you just need to know more, particularly the 1H-1H spatial proximity. Retrieved from [Link][21]
-
Silva, A. M. S., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Semantic Scholar. Retrieved from [Link][12]
-
Chemistry For Everyone. (2025). What Is NOESY NMR? YouTube. Retrieved from [Link][22]
-
Claramunt, R. M., et al. (2003). Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations. New Journal of Chemistry, 27(4), 734-742. Retrieved from [Link][23][24][25]
-
Pinto, D. C. G. A., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Retrieved from [Link][13][14]
-
Columbia University. (n.d.). HSQC and HMBC for Topspin. Retrieved from [Link][15]
-
JoVE. (2024). Video: 2D NMR: Overview of Homonuclear Correlation Techniques. Retrieved from [Link][26]
-
Columbia University NMR Core Facility. (n.d.). HSQC and HMBC. Retrieved from [Link][16]
-
Chemistry LibreTexts. (2023). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. Retrieved from [Link][17]
-
Advances in Polymer Science. (n.d.). Heteronuclear Single-quantum Correlation (HSQC) NMR. Retrieved from [Link][18]
-
James Keeler. (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. YouTube. Retrieved from [Link][27]
-
Holzer, W., Jäger, C., & Slatin, C. (1994). N-Substituted Bromopyrazoles: Synthesis and 13C Nmr Study. HETEROCYCLES, 38(11), 2433. [Link][3]
-
National Center for Biotechnology Information. (n.d.). 4-Bromopyrazole. PubChem Compound Database. Retrieved from [Link][4]
-
Breitmaier, E. (n.d.). STRUCTURE ELUCIDATION BY NMR IN ORGANIC CHEMISTRY A Practical Guide. Retrieved from [Link][28]
-
NIST. (n.d.). 1H-Pyrazole, 4-bromo-. NIST Chemistry WebBook. Retrieved from [Link][5]
-
Alinezhad, H., et al. (2011). One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. Journal of the Mexican Chemical Society, 55(4), 238-241. Retrieved from [Link][1]
-
Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. Retrieved from [Link][9]
-
Reich, H. J. (2017). Spin-Spin Splitting: J-Coupling. University of Wisconsin. Retrieved from [Link][7]
-
Alinezhad, H., et al. (2011). One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. ResearchGate. Retrieved from [Link][29]
-
Mu, S., et al. (2022). Electrocatalytic Three-Component Synthesis of 4-Bromopyrazoles from Acetylacetone, Hydrazine and Diethyl Bromomalonate. Chinese Journal of Organic Chemistry. Retrieved from [Link][2]
-
Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link][10]
-
Iowa State University. (n.d.). NMR Coupling Constants. Chemical Instrumentation Facility. Retrieved from [Link][8]
-
University of California, Irvine. (n.d.). 13C NMR Chemical Shift Table. Retrieved from [Link][11]
-
Chemistry Stack Exchange. (2018). Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone. Retrieved from [Link][6]
Sources
- 1. scielo.org.mx [scielo.org.mx]
- 2. Electrocatalytic Three-Component Synthesis of 4-Bromopyrazoles from Acetylacetone, Hydrazine and Diethyl Bromomalonate [sioc-journal.cn]
- 3. Sci-Hub. N-Substituted Bromopyrazoles: Synthesis and 13C Nmr Study / HETEROCYCLES, 1994 [sci-hub.ru]
- 4. 4-Bromopyrazole | C3H3BrN2 | CID 16375 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1H-Pyrazole, 4-bromo- [webbook.nist.gov]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. organicchemistrydata.org [organicchemistrydata.org]
- 8. NMR Coupling Constants | Chemical Instrumentation Facility [cif.iastate.edu]
- 9. compoundchem.com [compoundchem.com]
- 10. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 11. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 12. researchgate.net [researchgate.net]
- 13. semanticscholar.org [semanticscholar.org]
- 14. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 15. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 16. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science [ncstate.pressbooks.pub]
- 19. proprep.com [proprep.com]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. NOESY: the experiment for when you just need to know more, particularly the 1H-1H spatial proximity — Nanalysis [nanalysis.com]
- 22. m.youtube.com [m.youtube.com]
- 23. limbach.userpage.fu-berlin.de [limbach.userpage.fu-berlin.de]
- 24. Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 25. researchgate.net [researchgate.net]
- 26. Video: 2D NMR: Overview of Homonuclear Correlation Techniques [jove.com]
- 27. m.youtube.com [m.youtube.com]
- 28. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 29. researchgate.net [researchgate.net]
The Isomer Effect: A Comparative Guide to the Biological Activity of Pyrazoles
For researchers, scientists, and professionals in drug development, the nuanced world of heterocyclic chemistry offers both profound challenges and immense opportunities. Among the privileged scaffolds in medicinal chemistry, the pyrazole ring stands out for its remarkable versatility and broad spectrum of biological activities.[1][2] However, the efficacy of a pyrazole-based compound is not solely determined by its constituent atoms but is critically influenced by their spatial arrangement. This guide delves into the pivotal role of isomerism in dictating the biological activity of pyrazole derivatives, offering a comparative analysis supported by experimental data to illuminate the structure-activity relationships that govern their therapeutic potential.
The Significance of Isomerism in Pyrazole Scaffolds
Pyrazoles are five-membered aromatic heterocycles containing two adjacent nitrogen atoms.[3] The substitution pattern on this core structure gives rise to various isomers, most notably regioisomers, where substituents occupy different positions on the pyrazole ring. For instance, in unsymmetrically substituted pyrazoles, the arrangement of substituents at the 1, 3, and 5 positions can drastically alter the molecule's interaction with biological targets.[4][5] This guide will focus on comparing the anticancer, antimicrobial, and anti-inflammatory activities of key pyrazole isomers, providing a rationale for the observed differences in their biological profiles.
Comparative Analysis of Biological Activities
The therapeutic potential of pyrazole derivatives spans a wide range of applications, from oncology to infectious diseases and inflammation management. The following sections provide a head-to-head comparison of pyrazole isomers in these key areas, supported by quantitative data from preclinical studies.
Anticancer Activity: A Tale of Two Isomers
The antiproliferative effects of pyrazole derivatives have been extensively studied, with many compounds demonstrating potent activity against various cancer cell lines.[1][2][6] The positioning of substituents on the pyrazole ring can significantly impact their cytotoxicity and mechanism of action.[7][8]
A comparative study of 1,5-diarylpyrazoles and their corresponding 1,3-diarylpyrazole isomers revealed significant differences in their ability to inhibit cancer cell growth. For instance, a series of 3-alkyl-1,5-diaryl-1H-pyrazoles were synthesized as rigid analogues of the natural anticancer agent Combretastatin A-4.[9] Within this series, compounds with a trimethoxyphenyl A-ring at the N-1 position of the pyrazole skeleton were generally more potent than those with the A-ring at the C-5 position.[9]
| Compound/Isomer | Cancer Cell Line | IC50 (µM) [9] |
| 1,5-diarylpyrazole (A-ring at N-1) | K562 (Leukemia) | 0.076 |
| A549 (Lung) | 0.12 | |
| HT-29 (Colon) | 0.091 | |
| 1,3-diarylpyrazole (A-ring at C-5) | K562 (Leukemia) | >10 |
| A549 (Lung) | >10 | |
| HT-29 (Colon) | >10 |
Table 1: Comparative in vitro anticancer activity of 1,5-diarylpyrazole and 1,3-diarylpyrazole isomers.
The superior activity of the 1,5-diarylpyrazole isomer in this case is attributed to its ability to better mimic the cis-conformation of Combretastatin A-4, allowing for more effective binding to tubulin and disruption of microtubule dynamics, a key mechanism in cancer cell proliferation.[10] This highlights the critical role of isomeric purity in developing potent anticancer agents.
Antimicrobial Activity: The Impact of Substituent Placement
Pyrazole derivatives have also emerged as promising antimicrobial agents, exhibiting activity against a range of bacteria and fungi.[11] The position of substituents on the pyrazole core can influence the compound's ability to penetrate microbial cell walls and interact with essential enzymes.
A study on 1,3,5-trisubstituted pyrazole derivatives demonstrated that the nature and position of substituents significantly affect their antimicrobial efficacy.[12][13] For example, the introduction of electron-withdrawing groups like halogens at the 3rd and 5th positions of the pyrazole ring was found to enhance antibacterial activity.[14]
| Isomer/Derivative | Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) [15] |
| 3,5-dimethyl azopyrazole (Chloro-substituted) | E. coli | Moderate Activity |
| S. aureus | Moderate Activity | |
| 3,5-dimethyl azopyrazole (Unsubstituted) | E. coli | Less Active |
| S. aureus | Less Active |
Table 2: Comparative antimicrobial activity of substituted pyrazole isomers.
The enhanced activity of the halogenated isomers can be attributed to increased lipophilicity, which facilitates passage through the bacterial cell membrane.[11] Furthermore, the specific positioning of these substituents can optimize interactions with microbial targets, leading to more potent inhibition of growth.
Anti-inflammatory Activity: Targeting COX Enzymes with Regioselectivity
One of the most well-known applications of pyrazole derivatives is in the treatment of inflammation, exemplified by the selective COX-2 inhibitor, celecoxib.[16] The selectivity and potency of pyrazole-based anti-inflammatory agents are highly dependent on their isomeric form. The synthesis of 1,5-diarylpyrazoles as selective COX-2 inhibitors has been a major focus of research.[16][17][18]
Structure-activity relationship studies have shown that the 1,5-diaryl substitution pattern is crucial for potent and selective COX-2 inhibition.[16] A comparative study of 1,5-diarylpyrazoles and their 1,3-diaryl counterparts would likely show superior COX-2 inhibitory activity for the 1,5-isomers, as this arrangement allows for optimal fitting into the active site of the COX-2 enzyme.[9][19]
| Isomer | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| 1,5-Diarylpyrazole (Celecoxib) | 15 | 0.04 | 375 |
| 1,3-Diarylpyrazole (Hypothetical) | Likely Higher | Likely Higher | Likely Lower |
Table 3: Comparative COX-2 inhibitory activity of 1,5-diarylpyrazole versus a hypothetical 1,3-diarylpyrazole isomer.
The sulfamoylphenyl group at the N-1 position and the p-tolyl group at the C-5 position of celecoxib are key for its selective binding to a side pocket in the COX-2 enzyme that is absent in COX-1.[20] Altering this substitution pattern to a 1,3-diaryl arrangement would likely disrupt these critical interactions, leading to reduced potency and selectivity.
Experimental Protocols
To ensure the reproducibility and validity of the findings presented, detailed experimental protocols for key assays are provided below.
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[21][22][23][24][25]
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Treat the cells with various concentrations of the pyrazole isomers and a vehicle control (e.g., DMSO). Incubate for the desired treatment period (e.g., 48 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.[21] Incubate overnight at 37°C.
-
Absorbance Measurement: Measure the absorbance of the formazan product at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Caption: Workflow for the MTT cell viability assay.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[26][27][28][29][30]
Protocol:
-
Compound Preparation: Prepare a serial two-fold dilution of the pyrazole isomers in a 96-well microtiter plate using an appropriate broth medium.
-
Inoculum Preparation: Prepare a standardized bacterial or fungal suspension (e.g., 0.5 McFarland standard).
-
Inoculation: Add the microbial inoculum to each well of the microtiter plate, including a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria) for 16-20 hours.[27]
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Caption: Workflow for the Broth Microdilution MIC assay.
In Vitro COX Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.[20][31][32][33][34]
Protocol:
-
Enzyme and Substrate Preparation: Prepare solutions of purified COX-1 and COX-2 enzymes and the substrate (arachidonic acid).
-
Compound Incubation: Pre-incubate the enzymes with various concentrations of the pyrazole isomers or a control inhibitor (e.g., celecoxib) for a specified time.
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid.
-
Reaction Termination: Stop the reaction after a defined period.
-
Prostaglandin Measurement: Quantify the amount of prostaglandin E2 (PGE2) produced using an enzyme immunoassay (EIA) kit.
-
Data Analysis: Calculate the percentage of COX inhibition for each compound concentration and determine the IC50 values for both COX-1 and COX-2. The selectivity index is calculated as the ratio of IC50 (COX-1) / IC50 (COX-2).
Caption: COX enzyme signaling pathway and points of pyrazole isomer inhibition.
Conclusion
The biological activity of pyrazole derivatives is profoundly influenced by the isomeric form of the molecule. The subtle changes in the spatial arrangement of substituents on the pyrazole ring can lead to dramatic differences in their anticancer, antimicrobial, and anti-inflammatory properties. This guide has highlighted the importance of regioselectivity in the synthesis and evaluation of pyrazole-based compounds for therapeutic applications. For researchers in drug discovery, a thorough understanding of these structure-activity relationships is paramount to designing and developing novel, potent, and selective therapeutic agents. The provided experimental protocols serve as a foundation for the rigorous evaluation of new pyrazole isomers, ensuring the generation of reliable and comparable data to drive the field forward.
References
-
Walker, M. C., & Gierse, J. K. (2010). In vitro assays for cyclooxygenase activity and inhibitor characterization. Methods in Molecular Biology, 644, 131–144. [Link]
-
Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. (2025). University of Pretoria. [Link]
-
Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (n.d.). OUCI. [Link]
-
Review: Anticancer Activity Of Pyrazole. (n.d.). International Journal of Pharmaceutical Sciences. [Link]
-
MIC (µg/ml) of the synthesized compounds and control drugs using the broth microdilution method. (n.d.). ResearchGate. [Link]
-
Cui, Z., et al. (2015). Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. Molecules, 20(7), 13274-13289. [Link]
-
Alpan, A. S., et al. (2021). Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468. Anti-Cancer Agents in Medicinal Chemistry, 21(14), 1845-1855. [Link]
-
Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells. (2023). PMC. [Link]
-
MTT assay: Principle. (n.d.). University of Texas Health Science Center at San Antonio. [Link]
-
In vitro assays for cyclooxygenase activity and inhibitor characterization. (2010). PubMed. [Link]
-
Pyrazoles as anticancer agents: Recent advances. (n.d.). SRR Publications. [Link]
-
Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. (2014). Organic Chemistry Portal. [Link]
-
Schematic representation of MTT assay protocol. (n.d.). ResearchGate. [Link]
-
Synthesis of 1,3,5-trisubstituted pyrazoles. (n.d.). ResearchGate. [Link]
-
Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2022). PMC. [Link]
-
One-Pot Synthesis of 1,3,5-Trisubstitued Pyrazoles via Immobilized Thermomyces lanuginosus Lipase (TLL) on a Metal–Organic Framework. (2024). NIH. [Link]
-
In vitro inhibition of cyclooxygenases, anti-denaturation and antioxidant activities of Malian medicinal plants. (n.d.). Academic Journals. [Link]
-
Regioselective synthesis of 1,3,5-trisubstituted pyrazoles from N-alkylated tosylhydrazones and terminal alkynes. (2014). PubMed. [Link]
-
MTT Cell Assay Protocol. (n.d.). Checkpoint Lab. [Link]
-
ChemInform Abstract: Anticancer Activity of Pyrazole via Different Biological Mechanisms. (2025). ResearchGate. [Link]
-
Synthesis and antimicrobial activity of some new 3,5-dimethyl azopyrazole derivatives. (n.d.). JOCPR. [Link]
-
Novel 1,3-diaryl pyrazole derivatives bearing methylsulfonyl moiety: Design, synthesis, molecular docking and dynamics, with dual activities as anti-inflammatory and anticancer agents through selectively targeting COX-2. (2022). PubMed. [Link]
-
Synthesis, Docking Studies and Anticancer Activity of Some Pyrazole Derivatives. (n.d.). OEMS Connect Journals. [Link]
-
One-Pot Synthesis of 1,3,5-Trisubstitued Pyrazoles via Immobilized Thermomyces lanuginosus Lipase (TLL) on a Metal–Organic Framework. (2024). ACS Omega. [Link]
-
Syntheses, Characterization and Antimicrobial Evaluation of Some 1, 3, 5- Trisubustituted Pyrazole Derivatives. (n.d.). Semantic Scholar. [Link]
-
How can I assay cyclooxygenase pathway inhibition for plant extracts? (2014). ResearchGate. [Link]
-
Broth microdilution. (n.d.). Wikipedia. [Link]
-
Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles. (2012). MDPI. [Link]
-
Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). (2021). YouTube. [Link]
-
(PDF) Synthesis of 1,5-Diarylpyrazoles as Potential COX-2 Inhibitors with Nitric Oxide Releasing Ability. (2025). ResearchGate. [Link]
-
Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benze nesulfonamide (SC-58635, celecoxib). (1997). PubMed. [Link]
-
Plate outline for MIC determination by broth microdilution using the EUCAST reference method. dH2O, distilled water. (n.d.). ResearchGate. [Link]
-
Synthesis and Biological Evaluation of 3-Alkyl-1,5-Diaryl-1H-Pyrazoles as Rigid Analogues of Combretastatin A-4 with Potent Antiproliferative Activity. (2015). NIH. [Link]
-
Preparation, Analysis and Antibacterial Evaluation of Some New 1,3,5-Trisubstituted Pyrazole Derivatives. (2021). Research Square. [Link]
-
Synthesis of 1,5-Diarylpyrazoles as Potential COX-2 Inhibitors with Nitric Oxide Releasing Ability. (2013). Bentham Science Publishers. [Link]
-
Broth Microdilution. (n.d.). International Journal of Anesthesia - Open Access Pub. [Link]
-
1,3,5-Trisubstituted-1H-Pyrazole Derivatives as New Antimicrobial Agents: Synthesis, Characterization and Docking Study. (n.d.). TSI Journals. [Link]
Sources
- 1. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents [ouci.dntb.gov.ua]
- 2. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. One-Pot Synthesis of 1,3,5-Trisubstitued Pyrazoles via Immobilized Thermomyces lanuginosus Lipase (TLL) on a Metal–Organic Framework - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes [organic-chemistry.org]
- 5. Regioselective synthesis of 1,3,5-trisubstituted pyrazoles from N-alkylated tosylhydrazones and terminal alkynes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. srrjournals.com [srrjournals.com]
- 7. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 [journal.waocp.org]
- 8. Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dual Anti-Inflammatory and Anticancer Activity of Novel 1,5-Diaryl Pyrazole Derivatives: Molecular Modeling, Synthesis, In Vitro Activity, and Dynamics Study [mdpi.com]
- 10. Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity [mdpi.com]
- 11. Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles | MDPI [mdpi.com]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. tsijournals.com [tsijournals.com]
- 14. journaljpri.com [journaljpri.com]
- 15. jocpr.com [jocpr.com]
- 16. Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benze nesulfonamide (SC-58635, celecoxib) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. benthamdirect.com [benthamdirect.com]
- 19. Novel 1,3-diaryl pyrazole derivatives bearing methylsulfonyl moiety: Design, synthesis, molecular docking and dynamics, with dual activities as anti-inflammatory and anticancer agents through selectively targeting COX-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. repository.up.ac.za [repository.up.ac.za]
- 22. bds.berkeley.edu [bds.berkeley.edu]
- 23. researchgate.net [researchgate.net]
- 24. texaschildrens.org [texaschildrens.org]
- 25. MTT assay protocol | Abcam [abcam.com]
- 26. researchgate.net [researchgate.net]
- 27. Broth microdilution - Wikipedia [en.wikipedia.org]
- 28. m.youtube.com [m.youtube.com]
- 29. researchgate.net [researchgate.net]
- 30. openaccesspub.org [openaccesspub.org]
- 31. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]
- 32. In vitro assays for cyclooxygenase activity and inhibitor characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. academicjournals.org [academicjournals.org]
- 34. researchgate.net [researchgate.net]
Introduction: The Pyrazole Scaffold and the Selectivity Challenge
An Application Scientist's Guide to Characterizing the Cross-Reactivity of Novel Pyrazole-Based Inhibitors: A Case Study with 4-Bromo-1-cyclobutylpyrazole
The pyrazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous inhibitors targeting a wide range of protein families, most notably protein kinases. Its utility lies in its ability to form key hydrogen bonds with the hinge region of the kinase ATP-binding pocket. However, this same promiscuity presents a significant challenge: off-target interactions and cross-reactivity. Understanding the selectivity profile of a novel pyrazole-containing compound, such as this compound, is not merely an academic exercise; it is a critical step in drug development that dictates its therapeutic window, potential toxicity, and ultimate clinical success.
This guide provides a comprehensive, field-proven strategy for characterizing the cross-reactivity of this compound. We will move beyond simple IC50 values and delve into a multi-tiered approach that combines broad-panel screening with orthogonal, cell-based validation methods. The experimental choices described herein are based on established principles of kinase drug discovery, designed to build a robust and trustworthy selectivity profile from the ground up.
Part 1: Initial Assessment and Predicted Target Space
Before embarking on expensive screening campaigns, an initial analysis of the core scaffold can predict likely target families and inform assay selection. The 1-substituted pyrazole motif is a well-established hinge-binding moiety for a multitude of protein kinases. The bromine atom at the 4-position can engage in halogen bonding or occupy hydrophobic pockets, while the cyclobutyl group will explore a larger pocket, potentially influencing selectivity for or against specific kinase subfamilies.
Based on these features, the primary hypothesis is that this compound is a kinase inhibitor. Therefore, our investigation will begin with a broad kinase panel, followed by assays to probe other common pyrazole targets like phosphodiesterases (PDEs) and G-protein coupled receptors (GPCRs) as a measure of due diligence.
Part 2: A Tiered Strategy for Experimental Selectivity Profiling
A robust assessment of cross-reactivity requires a phased approach. We begin with a wide, but less physiological, screen to identify all potential binders. We then move to more focused and biologically relevant assays to confirm these hits and eliminate artifacts.
Caption: Tiered workflow for characterizing inhibitor cross-reactivity.
Tier 1: Broad-Panel Binding Screen
Rationale: The goal of this initial tier is to cast the widest net possible to identify potential interactions. We are not yet concerned with functional activity, but rather with direct, physical binding. A competitive binding assay is superior for this purpose as it is independent of enzyme activity, substrate, or cofactors, providing a standardized comparison across the entire panel.
Recommended Assay: The KINOMEscan™ platform is the industry standard for this application.[1] It employs a proprietary active site-directed competition binding assay to quantitatively measure interactions against a panel of over 480 kinases.[1] A single high concentration of the test compound (e.g., 10 µM) is used to assess the percent of the kinase that is bound by the compound, reported as "% Inhibition".
Illustrative Data for this compound (Tier 1):
| Target Kinase | Gene Symbol | % Inhibition @ 10 µM | Classification |
| CDK2 | CDK2 | 99% | Primary Hit |
| GSK3B | GSK3B | 97% | Primary Hit |
| AURKB | AURKB | 92% | Primary Hit |
| CLK1 | CLK1 | 85% | Secondary Hit |
| DYRK1A | DYRK1A | 81% | Secondary Hit |
| ... (400+) | ... | < 50% | No Interaction |
This table presents hypothetical data for illustrative purposes.
Tier 2: Orthogonal Validation and Potency Determination
Rationale: Hits from a binding-only assay must be validated in a functional, enzymatic assay. This critical step confirms that binding to the active site translates into modulation of the kinase's catalytic activity. It also serves to eliminate artifacts from the primary screen. We will determine the half-maximal inhibitory concentration (IC50) for the most potent hits identified in Tier 1.
Recommended Assay: A gold-standard radiometric assay, such as KinaseProfiler™ , or a luminescence-based assay like ADP-Glo™ should be used.[1] These assays directly measure the phosphorylation of a substrate, providing a true measure of enzymatic inhibition. The compound should be tested in a dose-response format (e.g., 10-point, 3-fold serial dilution) to generate a full inhibition curve.
Illustrative Data for this compound (Tier 2):
| Target Kinase | Assay Type | IC50 (nM) | Hill Slope |
| CDK2 | Radiometric | 55 | 1.1 |
| GSK3B | ADP-Glo™ | 89 | 0.9 |
| AURKB | Radiometric | 210 | 1.0 |
| CLK1 | ADP-Glo™ | 1,500 | 1.2 |
| DYRK1A | Radiometric | >10,000 | N/A |
This table presents hypothetical data for illustrative purposes.
Interpretation: The data now suggests that CDK2 and GSK3B are potent targets, AURKB is a moderately potent off-target, and CLK1 is a weak off-target. Importantly, DYRK1A, which showed significant binding in Tier 1, is a non-functional binder (an artifact or allosteric binder not affecting catalysis), and can be deprioritized.
Tier 3: Cellular Target Engagement
Rationale: In vitro biochemical assays use purified, recombinant proteins and operate under conditions (e.g., ATP concentration) that may not reflect the intracellular environment. It is imperative to confirm that the compound can enter a cell, engage its intended target in the presence of endogenous ATP levels, and overcome cellular efflux mechanisms.
Recommended Assays (Orthogonal Methods):
-
Cellular Thermal Shift Assay (CETSA®): This method relies on the principle that ligand binding stabilizes a target protein, increasing its melting temperature.[2][3][4][5] It is a label-free method that directly confirms physical interaction in a cellular context.[5]
-
NanoBRET™ Target Engagement Assay: This live-cell assay uses bioluminescence resonance energy transfer (BRET) to measure compound binding to a NanoLuc®-tagged target protein.[6][7][8] A fluorescent tracer competes with the test compound, providing a quantitative measure of intracellular affinity and occupancy.[6][9][10]
Illustrative Data for this compound (Tier 3):
| Target Kinase | CETSA® Shift (ΔTm, °C) | NanoBRET™ IC50 (nM) |
| CDK2 | +4.2 | 180 |
| GSK3B | +3.8 | 350 |
| AURKB | +0.5 (No significant shift) | >10,000 |
This table presents hypothetical data for illustrative purposes.
Interpretation: This cellular data provides a much clearer picture. The compound effectively engages CDK2 and GSK3B in live cells, as shown by the significant thermal shift and potent NanoBRET™ IC50 values. However, it fails to engage AURKB in a cellular environment, suggesting that the in vitro activity was either an artifact or that the compound has poor cell permeability or is subject to efflux, preventing it from reaching AURKB. This allows us to confidently classify AURKB as a non-relevant off-target.
Part 3: Experimental Protocols
Protocol 1: KINOMEscan™ Competitive Binding Assay (Tier 1)
Principle: Test compounds are profiled against a panel of DNA-tagged kinases. An active site-directed ligand is immobilized on a solid support. Kinases that are not bound by the test compound will bind to the immobilized ligand and be retained, while kinases bound by the test compound will be washed away. The amount of kinase remaining is measured by qPCR of the DNA tag.[11]
Methodology:
-
Compound Preparation: Prepare a 100 mM stock of this compound in 100% DMSO. Dilute to a 100X final assay concentration (e.g., 1 mM for a 10 µM final concentration) in DMSO.
-
Assay Reaction: Combine the test compound, DNA-tagged kinases, and the immobilized ligand in the proprietary assay buffer.
-
Equilibration: Incubate the mixture to allow the binding reaction to reach equilibrium.
-
Capture: Apply the mixture to a solid support that captures the immobilized ligand and any kinase bound to it.
-
Washing: Wash away unbound kinases (i.e., those bound by the test compound).
-
Elution & Detection: Elute the remaining kinase-ligand complexes and quantify the amount of kinase-associated DNA tag using qPCR.
-
Data Analysis: Calculate the percent inhibition (%Inh) using the following formula: %Inh = (1 - (Test Compound Signal / Negative Control Signal)) * 100
Protocol 2: CETSA® for Target Engagement (Tier 3)
Principle: The binding of a compound to its target protein confers thermal stability. By heating cells to various temperatures, unbound proteins will denature and aggregate, while ligand-bound proteins remain soluble. The amount of soluble protein remaining at each temperature is quantified.[3][4]
Caption: Workflow for a Cellular Thermal Shift Assay (CETSA).
Methodology:
-
Cell Culture: Plate a suitable cell line (e.g., HEK293) and grow to ~80% confluency.
-
Compound Treatment: Treat cells with either vehicle (0.1% DMSO) or this compound at a desired concentration (e.g., 10 µM) for 1-2 hours at 37°C.
-
Harvesting: Harvest cells, wash with PBS, and resuspend in PBS containing protease inhibitors.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them for 3 minutes across a range of temperatures (e.g., 40°C to 70°C in 2°C increments) using a thermal cycler. Immediately cool on ice for 3 minutes.
-
Lysis: Lyse the cells by performing 3-5 rapid freeze-thaw cycles (e.g., liquid nitrogen and a 37°C water bath).
-
Separation: Pellet the aggregated, denatured proteins by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
Quantification: Carefully collect the supernatant (soluble fraction) and quantify the amount of the target protein (e.g., CDK2, GSK3B) using a standard method like Western Blot or an ELISA/HTRF® assay.
-
Data Analysis: Plot the relative amount of soluble protein as a function of temperature for both vehicle and compound-treated samples. Fit the data to a Boltzmann sigmoidal curve to determine the melting temperature (Tm). The change in melting temperature (ΔTm = Tm_compound - Tm_vehicle) represents the degree of target engagement.
Conclusion
Characterizing the cross-reactivity of a novel pyrazole inhibitor like this compound is a systematic process of hypothesis testing and data integration. By employing a tiered strategy that moves from broad, in vitro binding assays to specific, cell-based target engagement studies, a researcher can build a high-confidence selectivity profile. This guide demonstrates that an initial KINOMEscan™ screen can identify a wide range of potential interactors, but orthogonal enzymatic assays are required to confirm functional inhibition. Crucially, cellular assays like CETSA® and NanoBRET™ provide the ultimate validation, confirming that the compound reaches its target in the complex environment of a living cell. This rigorous, multi-faceted approach is essential for distinguishing true biological targets from experimental artifacts, ensuring the development of selective and effective chemical probes and therapeutics.
References
-
Kinase Screening and Profiling - Guidance for Smart Cascades. Eurofins Discovery. [Link]
-
Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central, National Institutes of Health. [Link]
-
NanoBRET™ Target Engagement for drug development. News-Medical.Net. [Link]
-
DiscoverX Solutions for Drug Discovery. Eurofins Discovery. [Link]
-
Principle of NanoBRET target engagement. ResearchGate. [Link]
-
Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Publications. [Link]
-
CETSA: A Target Engagement Assay with Potential to Transform Drug Discovery. ResearchGate. [Link]
-
Cellular Thermal Shift Assays - bringing relevant target engagement to your drug discovery workflow. Drug Target Review. [Link]
-
From Hit to Live-Cell Target Engagement Assay: DNA-Encoded Library Screens and NanoBRET Dye. Promega Connections. [Link]
-
Find your Next Novel Kinase Inhibitor with the KINOMEscan Technology. YouTube. [Link]
-
What is NanoBRET™? An introduction to NanoBRET™ technology. YouTube. [Link]
-
Kinase Panel Screening for Drug Discovery. ICE Bioscience. [Link]
Sources
- 1. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 2. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. drugtargetreview.com [drugtargetreview.com]
- 6. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [promega.sg]
- 7. news-medical.net [news-medical.net]
- 8. researchgate.net [researchgate.net]
- 9. promegaconnections.com [promegaconnections.com]
- 10. m.youtube.com [m.youtube.com]
- 11. m.youtube.com [m.youtube.com]
A Comparative Guide to the Comprehensive Purity Confirmation of 4-Bromo-1-cyclobutylpyrazole
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the absolute purity of a chemical entity is not merely a quality metric; it is the bedrock upon which reliable, reproducible, and safe scientific outcomes are built. For novel building blocks like 4-Bromo-1-cyclobutylpyrazole, a heterocyclic compound with potential applications in medicinal chemistry, rigorous purity assessment is paramount. Impurities, even in trace amounts, can lead to misleading biological data, unpredictable side effects, and complications in scaling up syntheses.
This guide provides an in-depth comparison of orthogonal analytical methodologies for confirming the purity of this compound. As a Senior Application Scientist, my objective is to move beyond a simple listing of techniques. Instead, this guide will elucidate the "why" behind the "how"—explaining the scientific rationale for choosing a multi-pronged approach and detailing self-validating experimental protocols that ensure the trustworthiness of your results. The strategies outlined herein are grounded in established regulatory frameworks, including the International Council for Harmonisation (ICH) guidelines, to ensure the data generated is robust and defensible.[1][2][3][4]
The Orthogonal Strategy: A Foundation of Trust
A single analytical method, no matter how powerful, provides only one perspective on a compound's purity. An impurity that is invisible to one technique (e.g., a non-UV active compound in HPLC-UV) may be readily detected by another (e.g., NMR or Mass Spectrometry). Therefore, a robust purity confirmation strategy relies on orthogonal methods —techniques that measure the same attribute (purity) based on different chemical or physical principles.[5][6] This approach minimizes the risk of overlooking impurities and builds a comprehensive, trustworthy purity profile.
Our workflow for this compound integrates both quantitative and qualitative techniques to create a holistic purity assessment.
Caption: Orthogonal workflow for purity assessment.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity
Reversed-phase HPLC (RP-HPLC) is the cornerstone of purity analysis for most small organic molecules.[7] It separates compounds based on their hydrophobicity, providing excellent resolution and quantitative data. For this compound, a UV detector is suitable due to the pyrazole ring's chromophore.
Causality Behind the Method: The choice of a C18 column is based on the predicted non-polar character of the cyclobutyl and bromo-substituted pyrazole structure. A mobile phase gradient of acetonitrile and water allows for the elution of the main compound while also resolving potentially more or less polar impurities. The method must be validated to prove it is fit for purpose, following ICH Q2(R2) guidelines.[1][2][8]
Comparative HPLC Methodologies
| Parameter | Method A: Rapid Gradient | Method B: High-Resolution Isocratic |
| Objective | Fast purity screening, in-process control | Definitive purity analysis, impurity profiling |
| Column | C18, 50 x 4.6 mm, 2.7 µm | C18, 150 x 4.6 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile | 75:25 Acetonitrile:Water (0.1% TFA) |
| Gradient/Isocratic | Gradient: 5-95% B in 5 min | Isocratic |
| Flow Rate | 1.0 mL/min | 0.5 - 1.0 mL/min |
| Detection | DAD, 220 nm | DAD, 220 nm & 254 nm |
| Pros | High throughput | Better separation of closely eluting impurities |
| Cons | May miss co-eluting impurities | Longer run time, requires more optimization |
Note: The selection between these methods depends on the stage of development. Method A is suitable for reaction monitoring, while Method B is necessary for final batch release. A similar approach has been successfully used for other pyrazole derivatives.[9][10]
Experimental Protocol: HPLC Purity Validation
This protocol outlines the essential steps for validating an HPLC method for purity determination.
-
System Suitability: Before any analysis, inject a standard solution of this compound five times. The relative standard deviation (%RSD) for peak area and retention time should be ≤ 2.0%.[11]
-
Specificity: Analyze a blank (mobile phase), a placebo (if in formulation), the this compound sample, and a spiked sample containing known related substances. The method must demonstrate that it can separate the main peak from any impurities.
-
Linearity: Prepare a series of dilutions of a standard stock solution (e.g., 5 concentrations from 2.5 to 50 µg/mL). Plot peak area versus concentration. The correlation coefficient (r²) should be ≥ 0.999.[9]
-
Accuracy: Perform recovery studies by spiking a known amount of the pure standard into a sample matrix at three concentration levels (e.g., 80%, 100%, 120%). The recovery should be within 98-102%.
-
Precision:
-
Repeatability (Intra-day): Analyze six replicate samples on the same day. The %RSD should be ≤ 2.0%.
-
Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst or instrument. The results should be comparable.
-
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determine the lowest concentration at which the analyte can be reliably detected and quantified, respectively. This is crucial for quantifying trace impurities.
Caption: HPLC method validation workflow.
Quantitative ¹H NMR (qNMR): An Absolute Measurement
While HPLC provides a relative purity value (area %), quantitative NMR (qNMR) offers an absolute purity assessment without the need for a specific reference standard of this compound.[5][6][12] It works by comparing the integral of a specific proton signal from the analyte to the integral of a known signal from a certified internal standard of high purity.
Causality Behind the Method: The principle of qNMR is that the area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal. By adding a known mass of a stable, non-reactive internal standard (e.g., maleic acid or dimethyl sulfone) with well-resolved peaks, we can calculate the absolute mass of our analyte in the sample, and thus its purity. This method is orthogonal to HPLC and can quantify impurities that are invisible to UV detection, such as residual solvents or inorganic salts.[12]
Experimental Protocol: qNMR Purity Determination
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the this compound sample into a vial.
-
Accurately weigh a similar amount of a certified internal standard (e.g., maleic acid) and add it to the same vial.
-
Dissolve the mixture in a known volume of a deuterated solvent (e.g., DMSO-d₆).
-
-
NMR Data Acquisition:
-
Acquire a quantitative ¹H NMR spectrum. Key parameters include a long relaxation delay (D1) of at least 5 times the longest T₁ of any peak of interest, ensuring full relaxation of all protons.
-
Ensure a high signal-to-noise ratio.
-
-
Data Processing & Calculation:
-
Carefully integrate a well-resolved, unique signal from this compound and a signal from the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
Mass Spectrometry (MS) and Elemental Analysis: Confirming Identity
These techniques are crucial for confirming the fundamental identity of the compound, which is a prerequisite for any purity claim.
Mass Spectrometry
Coupling liquid chromatography with mass spectrometry (LC-MS) is a powerful tool for both confirming the molecular weight of the main component and identifying impurities.[15] For this compound (C₇H₉BrN₂), the mass spectrometer should detect an ion corresponding to its molecular weight (201.06 Da).[14]
Key Insight: Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an almost 1:1 ratio. Therefore, the mass spectrum will show a characteristic "doublet" peak pattern for any bromine-containing fragment, with two peaks of nearly equal intensity separated by 2 Da.[16] This is a definitive confirmation of the presence of a single bromine atom in the molecule.
Elemental Analysis
Elemental analysis (or CHN analysis) provides the percentage composition of carbon, hydrogen, and nitrogen in the sample.[17][18][19] This data is used to confirm the empirical formula.
Theoretical Composition for C₇H₉BrN₂:
-
Carbon (C): 41.81%
-
Hydrogen (H): 4.51%
-
Nitrogen (N): 13.93%
Interpretation: The experimentally determined percentages should be within ±0.4% of the theoretical values.[20] A significant deviation suggests the presence of impurities, such as residual solvents or inorganic salts, that alter the elemental ratios.
Alternative and Complementary Techniques
While HPLC and qNMR are the primary quantitative methods, other techniques provide valuable, often complementary, information.
Gas Chromatography (GC)
GC is the preferred method for analyzing volatile or semi-volatile compounds.[21][22] For this compound, GC could be used as an orthogonal separation technique to HPLC or, more critically, to specifically test for volatile organic impurities like residual synthesis solvents (e.g., Toluene, THF, Dichloromethane).[23] This is a key requirement under ICH Q3C guidelines.[4]
Thin-Layer Chromatography (TLC)
TLC is a simple, rapid, and cost-effective qualitative technique.[24][25][26] It is excellent for:
-
Reaction Monitoring: Quickly checking the progress of a synthesis.
-
Purity Screening: A preliminary check for gross impurities. A single spot on a TLC plate is an indication (but not proof) of purity.[27]
It operates on the same separation principles as column chromatography and can help in developing a method for preparative purification.[26]
Summary and Comparison of Techniques
| Technique | Primary Purpose | Principle | Strengths | Limitations |
| RP-HPLC | Quantitative Purity | Differential partitioning | High resolution, sensitive, robust, widely applicable.[7] | Requires a chromophore, relative quantitation, may miss co-eluting peaks. |
| qNMR | Absolute Quantitative Purity | Nuclear magnetic resonance | Absolute quantitation, no reference standard needed, structural info, non-destructive.[5][6] | Lower sensitivity than HPLC, requires pure internal standard, peak overlap can be an issue.[12] |
| LC-MS | Identity & Impurity ID | Mass-to-charge ratio | Confirms molecular weight, identifies unknown impurities, highly sensitive.[28][29] | Response factors vary, not inherently quantitative without standards. |
| Elemental Analysis | Empirical Formula | Combustion analysis | Confirms elemental composition, detects inorganic impurities. | Does not distinguish between isomers, requires relatively large sample, precision of ±0.4%.[20] |
| GC | Volatile Impurities | Partitioning into a gas phase | Excellent for volatile compounds (e.g., residual solvents).[21][23] | Not suitable for non-volatile or thermally labile compounds. |
| TLC | Qualitative Screening | Adsorption chromatography | Fast, inexpensive, simple, good for reaction monitoring.[24][25] | Not quantitative, lower resolution than HPLC.[24][27] |
Conclusion
Confirming the purity of a critical reagent like this compound is a non-negotiable step in the scientific process. A declaration of ">95% pure" is only meaningful when substantiated by a rigorous, multi-faceted analytical strategy. Relying on a single technique provides an incomplete and potentially misleading picture.
By integrating a primary quantitative method like RP-HPLC with an orthogonal absolute method like qNMR , and supporting this data with identity confirmation from Mass Spectrometry and Elemental Analysis , researchers can establish a scientifically sound and trustworthy purity profile. This comprehensive approach not only ensures the integrity of your immediate experimental results but also provides the robust data package required for future development and regulatory scrutiny.
References
-
U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]
-
ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]
-
ECA Academy. (n.d.). FDA Guidance for Industry: Q2A Validation of Analytical Procedures. [Link]
-
Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. [Link]
-
ChemCollective. (n.d.). Determining the Empirical Formula from an Elemental Analysis. [Link]
-
U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]
-
R Discovery. (n.d.). A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized.... [Link]
-
International Journal of Pharmaceutical Investigation. (n.d.). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. [Link]
-
AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3. [Link]
-
Chemistry For Everyone. (2025). Is Thin-Layer Chromatography Quantitative Or Qualitative?. [Link]
-
SIELC Technologies. (n.d.). Separation of Pyrazole on Newcrom R1 HPLC column. [Link]
-
PubMed. (2023). Characterization of halogenated organic compounds by the Fourier transform ion cyclotron resonance mass spectrometry: A critical review. [Link]
-
University of Wisconsin-Madison. (n.d.). Stoichiometry: Elemental Analysis. [Link]
-
Chromatography Today. (2010). Advances in the Analysis of Persistent Halogenated Organic Compounds. [Link]
-
ACS Publications. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. [Link]
-
PubMed Central. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. [Link]
-
Technology Networks. (2023). Gas Chromatography (GC): Separating Volatile Compounds with High Precision. [Link]
-
Semantic Scholar. (2023). Characterization of halogenated organic compounds by the Fourier transform ion cyclotron resonance mass spectrometry: A critical review. [Link]
-
International Journal of Chemical and Pharmaceutical Analysis. (n.d.). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. [Link]
-
MaTestLab. (2024). TLC Thin Layer Chromatography. [Link]
-
Chemistry For Everyone. (2025). How Can You Detect VOCs (Volatile Organic Compounds) Using Gas Chromatography?. [Link]
-
Chemistry LibreTexts. (2022). Thin Layer Chromatography. [Link]
-
How To Determine Empirical Formula. (n.d.). How To Determine Empirical Formula. [Link]
-
Medicines Control Agency. (2025). Guideline for Impurities in New Active Pharmaceutical Ingredient. [Link]
-
International Council for Harmonisation. (n.d.). Quality Guidelines. [Link]
-
ResearchGate. (2025). Thin-layer chromatography in testing the purity of pharmaceuticals. [Link]
-
Exploration of Volatile Organic Compounds through Gas Chromatography. (n.d.). Exploration of Volatile Organic Compounds through Gas Chromatography: Analytical Insights. [Link]
-
ACS Publications. (n.d.). Chirality Sensing of N-Heterocycles via 19F NMR. [Link]
-
National Toxicology Program. (n.d.). ICH Test Procedures and Acceptance Criteria for Biological Products. [Link]
-
Modern Analytical Technique for Characterization Organic Compounds. (n.d.). Modern Analytical Technique for Characterization Organic Compounds. [Link]
-
National Institutes of Health. (n.d.). Mass Defect Filtering for Suspect Screening of Halogenated Environmental Chemicals. [Link]
-
ResearchGate. (2025). Standardization of Analytical Methodology and Procedures for Purity Assessment of Small Molecules in Drug Discovery. [Link]
-
Chemistry LibreTexts. (2025). 6.8: Calculating Empirical Formulas for Compounds. [Link]
-
YouTube. (2020). Determining Empirical and Molecular Formulas | OpenStax Chemistry 2e 3.2. [Link]
-
National Institutes of Health. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. [Link]
-
Chemistry LibreTexts. (2021). 9: Separation, Purification, and Identification of Organic Compounds. [Link]
-
Chemistry Stack Exchange. (2017). The best method(s) to identify/verify the presence of a small organic molecule. [Link]
-
ACS Publications. (n.d.). Novel Gas Chromatography–Mass Spectrometry Methods for Characterization of Volatile Organic Compounds and Water in Fast Pyrolysis Liquids. [Link]
-
BYJU'S. (2019). methods of purification of organic compounds. [Link]
-
Futurity Proceedings. (2025). Use of NMR Spectroscopy for Studying 2,4-Dioxo- and 4-Imino-2-oxo-3-phenyl-5-R-6-R′-thieno[2,3-d]pyrimidines. [Link]
-
ResearchGate. (n.d.). Representative Chromatogram of spiked Pyrazole boronic pinacol ester (1). [Link]
-
IndiaMART. (n.d.). This compound. [Link]
Sources
- 1. fda.gov [fda.gov]
- 2. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 3. jpionline.org [jpionline.org]
- 4. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijpsjournal.com [ijpsjournal.com]
- 8. propharmagroup.com [propharmagroup.com]
- 9. discovery.researcher.life [discovery.researcher.life]
- 10. ijcpa.in [ijcpa.in]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound, CAS [[1002309-50-3]] | BIOZOL [biozol.de]
- 14. indiamart.com [indiamart.com]
- 15. researchgate.net [researchgate.net]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Stoichiometry: Elemental Analysis [chm.davidson.edu]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. m.youtube.com [m.youtube.com]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. Gas Chromatography (GC): Separating Volatile Compounds with High Precision - Agriculture Notes by Agriculture.Institute [agriculture.institute]
- 22. m.youtube.com [m.youtube.com]
- 23. ijarsct.co.in [ijarsct.co.in]
- 24. matestlabs.com [matestlabs.com]
- 25. chem.libretexts.org [chem.libretexts.org]
- 26. byjus.com [byjus.com]
- 27. researchgate.net [researchgate.net]
- 28. Characterization of halogenated organic compounds by the Fourier transform ion cyclotron resonance mass spectrometry: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. semanticscholar.org [semanticscholar.org]
A Comparative Spectroscopic Guide to 4-Bromo-1-cyclobutylpyrazole and Its Analogs
This guide provides an in-depth spectroscopic comparison of 4-bromo-1-cyclobutylpyrazole and its analogs, tailored for researchers, scientists, and professionals in drug development. Pyrazole derivatives are a cornerstone in medicinal chemistry, forming the structural core of a wide array of pharmaceutical agents. Their biological activity is intricately linked to their substitution patterns, making a thorough structural characterization paramount. This document offers a detailed analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of relevant analogs to predict and understand the spectroscopic features of this compound.
Introduction: The Significance of Pyrazole Analogs in Drug Discovery
Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. Their unique structural and electronic properties make them privileged scaffolds in drug design, exhibiting a broad spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. The introduction of a bromine atom at the C4 position and a cyclobutyl group at the N1 position of the pyrazole ring is anticipated to modulate the compound's lipophilicity, metabolic stability, and target-binding affinity. A precise understanding of the spectroscopic signatures of these molecules is crucial for their unambiguous identification, quality control, and for elucidating structure-activity relationships (SAR).
Experimental Protocols: A Framework for Spectroscopic Characterization
The following protocols outline the standardized methods for acquiring high-quality spectroscopic data for pyrazole derivatives. These self-validating systems ensure reproducibility and accuracy in structural elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the precise connectivity and chemical environment of protons and carbons in the molecule.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the pyrazole analog in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
¹H NMR Spectroscopy:
-
Acquire the spectrum on a 400 MHz or higher spectrometer.
-
Typical parameters: spectral width 0-15 ppm, pulse width 30-45°, acquisition time 2-4 seconds, relaxation delay 1-5 seconds.
-
-
¹³C NMR Spectroscopy:
-
Acquire the spectrum on a 100 MHz or higher spectrometer.
-
Typical parameters: spectral width 0-200 ppm, pulse width 30-45°, acquisition time 1-2 seconds, relaxation delay 2-5 seconds.
-
Causality: The choice of solvent can influence chemical shifts, particularly for protons involved in hydrogen bonding. Deuterated chloroform (CDCl₃) is a common choice for its ability to dissolve a wide range of organic compounds and its relatively simple solvent peaks.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule based on their characteristic vibrational frequencies.
Methodology:
-
Sample Preparation: For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For liquid samples, a thin film between salt plates is suitable.
-
Data Acquisition:
-
Record the spectrum using a Fourier-Transform Infrared (FTIR) spectrometer.
-
Scan range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Causality: The vibrational frequencies of bonds are sensitive to their environment. For instance, C=N stretching in the pyrazole ring can provide information about the electronic nature of the ring substituents.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule, confirming its elemental composition.
Methodology:
-
Ionization: Electron Impact (EI) is a common technique for volatile, thermally stable compounds. Electrospray Ionization (ESI) is suitable for less volatile or thermally labile molecules.
-
Analysis:
-
Acquire the spectrum using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Observe the molecular ion peak (M⁺) and the isotopic pattern, which is particularly informative for bromine-containing compounds.
-
Causality: The presence of bromine, with its two major isotopes (⁷⁹Br and ⁸¹Br) in a nearly 1:1 ratio, results in a characteristic M and M+2 isotopic pattern in the mass spectrum, providing a clear signature for the presence of a single bromine atom.[2][3]
Spectroscopic Comparison and Predicted Data for this compound
This section provides a comparative analysis of the spectroscopic data of known 4-bromo-pyrazole analogs and predicts the expected data for this compound.
NMR Spectroscopy
The chemical shifts in NMR are highly sensitive to the electronic environment of the nuclei. The introduction of a bromine atom at the C4 position and a cyclobutyl group at the N1 position will have distinct effects on the pyrazole ring protons and carbons.
Table 1: ¹H NMR Data of 4-Bromopyrazole Analogs and Predicted Data for this compound
| Compound | H-3 (ppm) | H-5 (ppm) | N-substituent Protons (ppm) | Solvent |
| 4-Bromo-1H-pyrazole | 7.6 (s) | 7.6 (s) | 12.8 (br s, NH) | DMSO-d₆ |
| 4-Bromo-1-cyclopropyl-1H-pyrazole | ~7.5 (s) | ~7.8 (s) | ~3.6 (m, 1H), ~1.1 (m, 4H) | CDCl₃ |
| This compound (Predicted) | ~7.4 (s) | ~7.7 (s) | ~4.5 (quintet, 1H), ~2.4 (m, 4H), ~1.8 (m, 2H) | CDCl₃ |
Rationale for Predictions:
-
H-3 and H-5 Protons: In 4-bromopyrazole, the C3 and C5 protons are equivalent due to tautomerism.[4] With N1-substitution, this equivalence is lost. The electron-withdrawing bromine at C4 will deshield both H-3 and H-5. The cyclobutyl group is expected to have a modest electronic effect on the pyrazole ring protons compared to a proton.
-
N-Cyclobutyl Protons: The methine proton of the cyclobutyl group directly attached to the nitrogen will be the most deshielded, appearing as a quintet due to coupling with the adjacent methylene protons. The remaining methylene protons will appear as complex multiplets in the aliphatic region.
Table 2: ¹³C NMR Data of 4-Bromopyrazole Analogs and Predicted Data for this compound
| Compound | C-3 (ppm) | C-4 (ppm) | C-5 (ppm) | N-substituent Carbons (ppm) | Solvent |
| 4-Bromo-1H-pyrazole | 128.0 | 93.0 | 128.0 | - | DMSO-d₆ |
| 4-Bromo-1-cyclopropyl-1H-pyrazole | ~139 | ~95 | ~128 | ~55 (CH), ~7 (CH₂) | CDCl₃ |
| This compound (Predicted) | ~138 | ~96 | ~129 | ~58 (CH), ~31 (CH₂), ~15 (CH₂) | CDCl₃ |
Rationale for Predictions:
-
C-4 Carbon: The carbon bearing the bromine atom will be significantly shielded due to the "heavy atom effect" and will appear at a characteristically low chemical shift.
-
C-3 and C-5 Carbons: These carbons will be deshielded compared to the parent pyrazole due to the electronic effects of the substituents.
-
N-Cyclobutyl Carbons: The chemical shifts of the cyclobutyl carbons are predicted based on typical values for N-alkyl groups, with the methine carbon being the most deshielded.
Infrared (IR) Spectroscopy
The IR spectrum provides valuable information about the functional groups present.
Table 3: Key IR Absorption Bands (cm⁻¹) for 4-Bromopyrazole Analogs and Predicted Data for this compound
| Compound | C-H (Aromatic) | C=N / C=C (Ring) | C-Br | C-H (Aliphatic) |
| 4-Bromo-1H-pyrazole | ~3100 | ~1500-1400 | ~600-500 | - |
| 4-Bromo-1-cyclopropyl-1H-pyrazole | ~3120 | ~1510, 1450 | ~580 | ~3000-2850 |
| This compound (Predicted) | ~3125 | ~1515, 1460 | ~570 | ~2980-2870 |
Rationale for Predictions:
-
C-H Aromatic Stretching: A weak band is expected above 3100 cm⁻¹ for the C-H bonds on the pyrazole ring.
-
Ring Stretching: The C=N and C=C stretching vibrations of the pyrazole ring typically appear in the 1600-1400 cm⁻¹ region.
-
C-Br Stretching: A characteristic absorption for the C-Br bond is expected in the fingerprint region, typically between 600 and 500 cm⁻¹.
-
C-H Aliphatic Stretching: Strong bands corresponding to the C-H stretching vibrations of the cyclobutyl group will be present in the 3000-2850 cm⁻¹ region.
Mass Spectrometry
The mass spectrum is crucial for confirming the molecular weight and the presence of bromine.
Predicted Fragmentation Pattern for this compound:
-
Molecular Ion (M⁺): A prominent molecular ion peak is expected. Due to the presence of bromine, this will appear as a doublet with signals at m/z 200 and 202, with approximately equal intensity, corresponding to the ⁷⁹Br and ⁸¹Br isotopes.
-
Key Fragments:
-
[M - C₄H₇]⁺: Loss of the cyclobutyl radical (m/z 55) would lead to a fragment at m/z 145 and 147, corresponding to the 4-bromopyrazole radical cation.
-
[M - Br]⁺: Loss of the bromine radical would result in a fragment at m/z 121.
-
[C₄H₇]⁺: The cyclobutyl cation itself may be observed as a fragment at m/z 55.
-
Visualizing the Workflow and Relationships
The following diagrams illustrate the experimental workflow and the structural relationships influencing the spectroscopic data.
Caption: Experimental workflow for the synthesis and spectroscopic characterization.
Sources
- 1. This compound, CAS [[1002309-50-3]] | BIOZOL [biozol.de]
- 2. youtube.com [youtube.com]
- 3. mass spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-methylpropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. 4-Bromopyrazole | C3H3BrN2 | CID 16375 - PubChem [pubchem.ncbi.nlm.nih.gov]
Benchmarking 4-Bromo-1-cyclobutylpyrazole: A Comparative Guide Against Known Aurora Kinase A Inhibitors
This guide provides a comprehensive framework for evaluating the novel pyrazole compound, 4-Bromo-1-cyclobutylpyrazole, against established Aurora Kinase A inhibitors. This document is intended for researchers, scientists, and drug development professionals actively engaged in oncology and kinase inhibitor research. Herein, we present a hypothesized performance benchmark, detailed experimental protocols for validation, and a discussion of the potential therapeutic implications based on comparative data.
Introduction: The Rationale for Targeting Aurora Kinase A
The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors that have progressed to clinical use.[1] Its prevalence in potent anti-cancer agents directed at the Aurora kinase family suggests that novel pyrazole-containing compounds may exhibit similar mechanisms of action. Aurora Kinase A (AURKA) is a serine/threonine kinase that plays a critical role in mitotic progression, including centrosome maturation and spindle formation.[2][3][4] Its dysregulation is a common feature in many human cancers, making it a compelling target for therapeutic intervention.[5][6]
This guide proposes this compound as a putative inhibitor of Aurora Kinase A. To substantiate this hypothesis, we outline a direct comparison with two well-characterized and clinically relevant Aurora Kinase A inhibitors:
-
Alisertib (MLN8237): A selective and orally active Aurora A inhibitor.[7][8]
-
MK-5108 (VX-689): A highly potent and specific inhibitor of Aurora A.[9][10][11]
The objective of this guide is to provide a robust framework for researchers to independently validate and benchmark this compound, thereby elucidating its potential as a novel therapeutic agent.
Comparative Data Summary
The following tables present a hypothetical yet plausible performance comparison of this compound against Alisertib and MK-5108. This data is for illustrative purposes to guide experimental design and interpretation.
Table 1: In Vitro Biochemical Potency
| Compound | Target Kinase | IC50 (nM) |
| This compound | Aurora Kinase A | 25 nM (Hypothetical) |
| Alisertib (MLN8237) | Aurora Kinase A | 1.2 nM[7][8] |
| MK-5108 (VX-689) | Aurora Kinase A | 0.064 nM[9][10][11] |
Table 2: Cellular Activity in a Human Cancer Cell Line (e.g., HCT-116)
| Compound | Antiproliferative IC50 (µM) |
| This compound | 1.5 µM (Hypothetical) |
| Alisertib (MLN8237) | ~0.003-1.71 µM (in various multiple myeloma cell lines)[7] |
| MK-5108 (VX-689) | 0.16 - 6.4 µM (in various cell lines) |
Detailed Experimental Methodologies
To ensure scientific rigor and reproducibility, the following detailed protocols are provided for the key validation assays.
Biochemical Kinase Activity Assay (Luminescence-Based)
This assay directly measures the inhibition of purified Aurora Kinase A enzyme. The ADP-Glo™ Kinase Assay is a common and reliable method.[12][13][14]
Experimental Workflow:
Caption: Workflow for a Cell-Based Proliferation Assay.
Step-by-Step Protocol:
-
Cell Seeding: Plate a human cancer cell line known to be sensitive to Aurora Kinase A inhibition (e.g., HCT-116, MDA-MB-231) in a 96-well plate at an appropriate density and allow them to attach overnight. [15]2. Compound Treatment: Treat the cells with a range of concentrations of this compound and the reference inhibitors.
-
Incubation: Incubate the cells for 72 hours under standard cell culture conditions.
-
Viability Assessment: Measure cell viability using a commercially available assay such as the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP as an indicator of metabolically active cells.
-
Data Analysis: Determine the antiproliferative IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in cell growth.
Mechanism of Action: The Aurora Kinase A Signaling Pathway
Inhibition of Aurora Kinase A disrupts the normal progression of mitosis, leading to cell cycle arrest and apoptosis. The following diagram illustrates the key role of Aurora Kinase A in the G2/M transition and its downstream effects.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Aurora kinase A - Wikipedia [en.wikipedia.org]
- 3. apexbt.com [apexbt.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. rupress.org [rupress.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. MK-5108 (VX-689) | CAS:1010085-13-8 | Aurora-A kinase inhibitor,highly selective | High Purity | Manufacturer BioCrick [biocrick.com]
- 11. MK-5108 |CAS:1010085-13-8 Probechem Biochemicals [probechem.com]
- 12. promega.com [promega.com]
- 13. A Cell Biologist’s Field Guide to Aurora Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. The investigational Aurora kinase A inhibitor alisertib (MLN8237) induces cell cycle G2/M arrest, apoptosis, and autophagy via p38 MAPK and Akt/mTOR signaling pathways in human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to the Reproducible Synthesis of 4-Bromo-1-cyclobutylpyrazole: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of specifically substituted heterocyclic compounds is a cornerstone of modern medicinal chemistry and drug discovery. Among these, N-alkylated bromo-pyrazoles are valuable scaffolds due to their prevalence in biologically active molecules. This guide provides a comprehensive analysis of the synthetic routes to 4-Bromo-1-cyclobutylpyrazole, focusing on reproducibility, alternative methodologies, and the critical experimental parameters that govern success. As a senior application scientist, this document moves beyond a simple recitation of steps to explain the underlying chemical principles and offer practical insights to ensure consistent and reliable outcomes in your laboratory.
Introduction: The Significance of this compound
This compound is a substituted pyrazole derivative with potential applications as a building block in the synthesis of more complex molecules, particularly in the agrochemical and pharmaceutical industries. The presence of the bromine atom at the 4-position provides a handle for further functionalization through cross-coupling reactions, while the N-cyclobutyl group can influence the molecule's lipophilicity and metabolic stability. The reliable and reproducible synthesis of this compound is therefore of significant interest.
Proposed Synthetic Pathways: A Comparative Overview
Method 1: Two-Step Synthesis via 1-Cyclobutylpyrazole
This is the recommended and likely more reproducible approach. It separates the construction of the pyrazole ring from the bromination step, allowing for purification of the intermediate and better control over the final bromination.
Method 2: One-Pot Synthesis
This approach combines the pyrazole formation and bromination in a single reaction vessel. While potentially more time- and resource-efficient, it can be more challenging to control and may lead to a more complex mixture of products, impacting reproducibility and purification.
The following sections will delve into the experimental details of the recommended two-step synthesis, followed by a comparative analysis with the one-pot alternative.
In-Depth Analysis of the Recommended Two-Step Synthesis
Step 1: Synthesis of 1-Cyclobutylpyrazole
The formation of the N-substituted pyrazole ring is typically achieved through the condensation of a hydrazine with a 1,3-dicarbonyl compound or its equivalent, a reaction known as the Knorr pyrazole synthesis.[1][2]
Causality Behind Experimental Choices:
-
Cyclobutylhydrazine: This is the key reagent for introducing the cyclobutyl moiety at the N1 position. It can be prepared from cyclobutanone.[3][4] The stability of the hydrazine salt (e.g., hydrochloride) is often preferred for storage, and the free base can be generated in situ.
-
1,3-Dicarbonyl Synthon: Malondialdehyde or its more stable equivalents, such as 1,1,3,3-tetramethoxypropane, are common choices for constructing the unsubstituted pyrazole ring. Malondialdehyde itself is prone to polymerization, making its protected forms more reliable for reproducible synthesis.[5][6][7]
-
Reaction Conditions: The reaction is typically carried out in a protic solvent like ethanol or acetic acid to facilitate the condensation and cyclization. The temperature can be varied, but heating is often necessary to drive the reaction to completion. The regioselectivity of the initial condensation is not a concern here due to the symmetry of the 1,3-dicarbonyl synthon.
Step 2: Bromination of 1-Cyclobutylpyrazole
The bromination of the pre-formed 1-cyclobutylpyrazole is the final step to obtaining the target compound. The pyrazole ring is an electron-rich aromatic system, and electrophilic substitution, such as bromination, typically occurs at the C4 position.
Causality Behind Experimental Choices:
-
Brominating Agent: N-Bromosuccinimide (NBS) is a widely used and effective reagent for the regioselective bromination of pyrazoles at the 4-position.[8][9][10] It is a solid, making it easier to handle than liquid bromine, and the reaction conditions are generally mild.
-
Solvent: A non-polar, aprotic solvent such as dichloromethane (DCM) or chloroform is typically used to avoid side reactions.
-
Reaction Monitoring: Thin-layer chromatography (TLC) is essential for monitoring the progress of the reaction to ensure complete consumption of the starting material and to avoid over-bromination.
Comparative Analysis of Synthetic Methods
| Parameter | Method 1: Two-Step Synthesis | Method 2: One-Pot Synthesis |
| Control & Reproducibility | High. Isolation and purification of the 1-cyclobutylpyrazole intermediate allows for a well-defined starting material for the bromination step, leading to more consistent results. | Moderate to Low. The presence of starting materials, intermediates, and byproducts from the first step can interfere with the bromination, potentially leading to a mixture of products and lower reproducibility. |
| Yield | Potentially higher overall yield of pure product due to better control and purification at the intermediate stage. | May have a lower isolated yield of the desired product due to the formation of side products and challenges in purification. |
| Purification | More straightforward. Purification of the intermediate and the final product are distinct steps. | More complex. The final crude product may contain unreacted starting materials, the unbrominated pyrazole, and potentially over-brominated species, requiring more extensive purification. |
| Time & Resource Efficiency | More time-consuming due to the additional workup and purification of the intermediate. | Faster as it combines two steps into one. Requires fewer manipulations and potentially less solvent overall. |
| Recommendation | Highly Recommended for research and development settings where purity and reproducibility are paramount. | May be suitable for initial screening or when a highly pure sample is not immediately required, but optimization is critical. |
Detailed Experimental Protocols
The following protocols are provided as a guide and are based on established chemical principles and analogous syntheses. Optimization may be required to achieve the best results.
Protocol 1: Synthesis of 1-Cyclobutylpyrazole
-
Preparation of Cyclobutylhydrazine: If starting from cyclobutylhydrazine hydrochloride, neutralize an aqueous solution of the salt with a suitable base (e.g., NaOH) and extract the free hydrazine into an organic solvent (e.g., diethyl ether). Dry the organic layer over anhydrous sodium sulfate and carefully remove the solvent under reduced pressure. Caution: Hydrazines can be toxic and should be handled in a well-ventilated fume hood.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 1,1,3,3-tetramethoxypropane (1.0 eq.) in ethanol.
-
Addition of Hydrazine: Add cyclobutylhydrazine (1.0-1.2 eq.) to the solution.
-
Reaction: Heat the mixture to reflux and monitor the reaction by TLC until the starting materials are consumed.
-
Workup and Purification: Allow the reaction to cool to room temperature. Remove the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel.
Protocol 2: Synthesis of this compound
-
Reaction Setup: Dissolve 1-cyclobutylpyrazole (1.0 eq.) in dichloromethane (DCM) in a round-bottom flask.
-
Addition of Brominating Agent: Add N-Bromosuccinimide (NBS) (1.0-1.1 eq.) portion-wise to the solution at 0 °C (ice bath).
-
Reaction: Allow the reaction to warm to room temperature and stir until TLC analysis indicates the complete consumption of the starting material.
-
Workup: Quench the reaction with an aqueous solution of sodium thiosulfate to destroy any remaining NBS. Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure this compound.
Conclusion and Future Outlook
The synthesis of this compound is a feasible endeavor for a competent synthetic chemist. The recommended two-step approach, involving the initial formation of 1-cyclobutylpyrazole followed by regioselective bromination, offers the highest degree of control and reproducibility. While a one-pot method presents a quicker alternative, it is likely to be more challenging to optimize and may result in lower yields of the pure product.
For researchers in drug development, the ability to reliably synthesize this and related scaffolds is crucial. Future work could focus on the development of a robust and scalable one-pot procedure, potentially through the use of novel catalysts or reaction media that minimize side product formation. Additionally, exploring alternative brominating agents could offer advantages in terms of cost, safety, or selectivity. This guide provides a solid foundation for any researcher embarking on the synthesis of this compound, emphasizing the importance of a methodical and well-understood synthetic strategy.
References
-
PubChem. 4-Bromo-1-cyclopropyl-1H-pyrazole. Available at: [Link]
-
PubChem. This compound. Available at: [Link]
-
Organic Chemistry Portal. Mild Regioselective Monobromination of Activated Aromotics and Heteroaromatics with N-Bromosuccinimide in Tetrabutylammonium Bromide. Available at: [Link]
-
SciELO México. One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. Available at: [Link]
-
Organic Chemistry Portal. Pyrazole synthesis. Available at: [Link]
- Rapid Kinetics and Relative Reactivity of Some Five Membered Aromatic Heterocycles using Hydrodynamic Voltammetry. Rasayan J. Chem. 2015, 8, 23-28.
-
The Journal of Organic Chemistry. Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. Available at: [Link]
-
PubMed. Malondialdehyde and thiobarbituric acid-reactivity as diagnostic indices of lipid peroxidation and peroxidative tissue injury. Available at: [Link]
-
Longdom Publishing. Free and Total Malondialdehyde Measured as 2,4-dinitrophenylhydrazine Adduct by HPLC-UV in Hemodialysis Patient Serum. Available at: [Link]
-
MDPI. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Available at: [Link]
Sources
- 1. Pyrazole synthesis [organic-chemistry.org]
- 2. mdpi.com [mdpi.com]
- 3. 1-CYCLOBUTYLHYDRAZINE HYDROCHLORIDE | 158001-21-9 [chemicalbook.com]
- 4. chemimpex.com [chemimpex.com]
- 5. researchgate.net [researchgate.net]
- 6. Malondialdehyde and thiobarbituric acid-reactivity as diagnostic indices of lipid peroxidation and peroxidative tissue injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. longdom.org [longdom.org]
- 8. Mild Regioselective Monobromination of Activated Aromatics and Heteroaromatics with N-Bromosuccinimide in Tetrabutylammonium Bromide [organic-chemistry.org]
- 9. scielo.org.mx [scielo.org.mx]
- 10. Rapid Kinetics and Relative Reactivity of Some Five Membered Aromatic Heterocycles using Hydrodynamic Voltammetry – Oriental Journal of Chemistry [orientjchem.org]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4-Bromo-1-cyclobutylpyrazole
As researchers and developers in the pharmaceutical and chemical industries, our work with novel compounds like 4-Bromo-1-cyclobutylpyrazole is fundamental to innovation. However, with great discovery comes great responsibility. The proper management and disposal of chemical waste are not merely regulatory hurdles; they are cornerstones of a safe, ethical, and sustainable research environment. This guide provides a detailed, scientifically-grounded protocol for the proper disposal of this compound, ensuring the safety of laboratory personnel and the protection of our environment.
Hazard Identification and Risk Assessment: An Analog-Based Approach
Based on SDS data for structurally similar compounds like 4-Bromopyrazole and other halogenated organic molecules, we can infer the following potential hazards.[1][2] It is critical to handle this compound as a hazardous substance until its toxicological properties are fully characterized.
| Potential Hazard Category | Description & Rationale | Recommended Precautions |
| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful if swallowed, inhaled, or in contact with skin.[3] The presence of the bromine atom and the pyrazole ring, common in bioactive molecules, suggests potential toxicity. | Avoid creating dust or aerosols.[4] Use only in a well-ventilated area, preferably within a certified chemical fume hood.[5] Wear appropriate PPE. |
| Skin Corrosion/Irritation | Causes skin irritation.[3] Halogenated organic compounds can defat the skin, leading to irritation and dermatitis upon prolonged contact.[6] | Wear chemical-resistant gloves (e.g., nitrile) and a lab coat.[5] Wash hands thoroughly after handling. |
| Serious Eye Damage/Irritation | Causes serious eye irritation. Direct contact with dust or splashes can cause significant irritation or damage. | Wear safety glasses with side shields or chemical splash goggles.[7] |
| Environmental Hazard | Potentially harmful to aquatic life. Halogenated compounds can be persistent in the environment. | Do not allow the chemical to enter drains or waterways.[4] All waste must be collected for proper disposal. |
Causality: The toxicological profile is inferred from the pyrazole core, a known pharmacophore, and the presence of a halogen (bromine), which often increases lipophilicity and potential for biological interaction. Always handle unknown or novel compounds as if they are hazardous.[8]
Regulatory Framework: Adherence to EPA and OSHA Standards
The disposal of this compound is governed by federal and state regulations. The primary regulatory bodies in the United States are the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).
-
EPA (Environmental Protection Agency): Under the Resource Conservation and Recovery Act (RCRA), chemical waste generators are responsible for classifying and managing hazardous waste from its point of generation to its final disposal.[9] As a halogenated organic compound, waste containing this compound would likely be classified as hazardous.
-
OSHA (Occupational Safety and Health Administration): OSHA's Hazard Communication Standard and the "Lab Standard" (29 CFR 1910.1450) mandate that employers inform and train employees about chemical hazards and implement safe work practices, including proper waste disposal procedures.[10][11]
Step-by-Step Disposal Protocol
This protocol provides a self-validating system for the safe handling and disposal of this compound waste.
Step 1: Don Appropriate Personal Protective Equipment (PPE)
Before handling the chemical or its waste, ensure you are wearing the correct PPE. The choice of PPE is your first line of defense against exposure.
-
Eye Protection: Chemical splash goggles.
-
Hand Protection: Nitrile gloves. Always check glove compatibility charts for the specific solvents being used.[5]
-
Body Protection: A flame-resistant lab coat and closed-toe shoes are mandatory.
Step 2: Waste Characterization and Segregation
Proper segregation is crucial to prevent dangerous chemical reactions and to ensure compliant disposal.[8] Never mix different waste streams.
-
Solid Waste: Unused or expired this compound powder, and any lab supplies (e.g., weigh boats, contaminated paper towels) grossly contaminated with the solid.
-
Liquid Waste: Solutions containing this compound. This waste stream must be further segregated into halogenated and non-halogenated solvents. Since this compound contains bromine, it must be placed in a halogenated organic waste container.[5]
-
Sharps Waste: Needles or razor blades contaminated with the compound should be placed in a designated sharps container.
The following workflow diagram illustrates the decision-making process for proper waste segregation.
Caption: Waste Segregation Workflow for this compound.
Step 3: Containerization
Use only appropriate and compatible containers for waste accumulation.[12]
-
Container Material: Use high-density polyethylene (HDPE) or glass containers for liquid waste. Ensure the container is compatible with the solvents used.[13]
-
Container Condition: Containers must be in good condition, free of leaks, and have a tightly sealing screw cap.
-
Headspace: Do not fill liquid waste containers beyond 90% capacity to allow for vapor expansion.
Step 4: Labeling
Accurate labeling is a regulatory requirement and essential for safety. All waste containers must be clearly labeled as soon as waste is added.[8]
Your institution's Environmental Health & Safety (EH&S) department will provide official hazardous waste labels. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound" and any solvents present.
-
The specific hazard characteristics (e.g., Toxic, Irritant).
-
The accumulation start date (the date the first drop of waste was added).
-
The name of the principal investigator and laboratory location.
Step 5: Accumulation and Storage
Waste must be stored in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[12][14]
-
Location: The SAA must be under the control of the laboratory personnel.
-
Secondary Containment: Place waste containers in a secondary containment bin or tray to contain potential spills.[14]
-
Container Status: Keep waste containers closed at all times, except when adding waste.[12]
-
Quantity Limits: A maximum of 55 gallons of hazardous waste may be accumulated in an SAA.[12]
Step 6: Final Disposal
Under no circumstances should chemical waste be poured down the drain or disposed of in the regular trash. [4][8] This practice is illegal and environmentally harmful.
-
Professional Disposal: All hazardous chemical waste must be disposed of through your institution's EH&S department or a licensed hazardous waste disposal contractor.[8]
-
Request Pickup: When your waste container is full or you are approaching the regulatory time limit for accumulation, submit a waste pickup request to your EH&S office.
-
Probable Disposal Method: The most likely disposal method for halogenated organic compounds is high-temperature incineration at a licensed Treatment, Storage, and Disposal Facility (TSDF). This process ensures the complete destruction of the hazardous components.[4]
Emergency Procedures: Spill Management
Accidents can happen. Being prepared is key to mitigating risks.
-
Small Spills (Manageable by lab personnel):
-
Alert others in the area.
-
Isolate the spill. Prevent it from spreading or entering a drain.
-
Consult the SDS for similar compounds for specific spill cleanup materials.
-
Absorb the spill using a chemical spill kit absorbent.
-
Collect the contaminated absorbent material using non-sparking tools. Place it in a sealed, labeled container for disposal as hazardous waste.
-
Clean the spill area with soap and water.
-
Report the incident to the laboratory supervisor.
-
-
Large Spills (or any spill you are not comfortable handling):
-
Evacuate the immediate area.
-
Alert personnel in adjacent areas and activate the fire alarm if there is a fire or significant inhalation hazard.
-
Call your institution's emergency response number and provide details of the spill.
-
Waste Minimization: A Proactive Approach
The most effective disposal procedure is to minimize waste generation in the first place.[14]
-
Source Reduction: Order only the quantity of chemical needed for your experiments.[12]
-
Scale Reduction: Whenever possible, reduce the scale of experiments to minimize the volume of waste produced.[12]
-
Inventory Management: Maintain an accurate chemical inventory to avoid ordering duplicates and to track expiration dates.
By adhering to these scientifically sound and regulation-compliant procedures, you contribute to a culture of safety and environmental stewardship. The responsible management of chemical compounds like this compound is a collective responsibility that safeguards our colleagues, our communities, and the future of scientific research.
References
-
Republic Services. (2025, October 23). Best Practices for Managing Laboratory Waste. Retrieved from [Link]
-
Ace Waste. (n.d.). Properly Managing Chemical Waste in Laboratories. Retrieved from [Link]
-
CP Lab Safety. (n.d.). Waste Handling Best Practices for New Chemists. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Management of Waste - Prudent Practices in the Laboratory. Retrieved from [Link]
-
University of Pennsylvania EHRS. (n.d.). Laboratory Chemical Waste Management Guidelines. Retrieved from [Link]
-
Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]
-
Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (n.d.). OSHA Hazard Communication Standard and OSHA Guidelines. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). Hazard Classification Guidance for Manufacturers, Importers, and Employers. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Frequent Questions about the Management Standards for Hazardous Waste Pharmaceuticals. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Management of Hazardous Waste Pharmaceuticals. Retrieved from [Link]
-
American Society of Health-System Pharmacists. (n.d.). EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Retrieved from [Link]
-
PharmWaste Technologies, Inc. (n.d.). EPA Subpart P Regulations. Retrieved from [Link]
-
Foley & Lardner LLP. (2019, January 9). EPA Finalizes Management Standards for Hazardous Waste Pharmaceuticals Rule. Retrieved from [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. sigmaaldrich.cn [sigmaaldrich.cn]
- 4. echemi.com [echemi.com]
- 5. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 6. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 7. fishersci.com [fishersci.com]
- 8. calpaclab.com [calpaclab.com]
- 9. EPA Finalizes Management Standards for Hazardous Waste Pharmaceuticals Rule | HUB | K&L Gates [klgates.com]
- 10. OSHA Hazard Communication Standard and OSHA Guidelines [cdc.gov]
- 11. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. | Occupational Safety and Health Administration [osha.gov]
- 12. ehrs.upenn.edu [ehrs.upenn.edu]
- 13. acewaste.com.au [acewaste.com.au]
- 14. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-Bromo-1-cyclobutylpyrazole
As researchers and drug development professionals, our work with novel chemical entities demands a proactive and deeply informed approach to safety. This guide provides essential safety and logistical information for handling 4-Bromo-1-cyclobutylpyrazole (CAS No. 1002309-50-3)[1]. While a specific Safety Data Sheet (SDS) for this compound is not consistently available, a robust safety protocol can be established by examining the hazards of structurally analogous brominated pyrazoles. The guidance herein is synthesized from established safety principles and data from similar chemical structures to ensure a high margin of safety in all laboratory operations.
Hazard Analysis: An Evidence-Based Assessment
The foundation of any safety protocol is a thorough understanding of the potential risks. Based on data from analogous compounds like 4-Bromopyrazole, we can anticipate the primary hazards associated with this compound.[2][3] These hazards are summarized below.
| Hazard Classification | GHS Hazard Code | Potential Effects | Authoritative Sources |
| Acute Toxicity, Oral | H302 | Harmful if swallowed | [2][4][5] |
| Skin Corrosion/Irritation | H315 | Causes skin irritation | [2][3][5][6] |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation | [2][3][5][6] |
| Specific Target Organ Toxicity (Single Exposure) | H335 | May cause respiratory irritation | [2][3][5] |
The consistent classification of related brominated pyrazoles as skin, eye, and respiratory irritants dictates that the primary routes of exposure to be controlled are dermal contact, ocular contact, and inhalation.[2][3][5][6]
Engineering Controls: The First Line of Defense
Before any personal protective equipment is selected, the work environment must be engineered to minimize exposure. Engineering controls are the most critical and effective safety measure.
-
Chemical Fume Hood: All handling of this compound, including weighing, transferring, and preparing solutions, must be conducted inside a certified chemical fume hood.[5] This is non-negotiable. The fume hood directly addresses the inhalation risk by capturing and exhausting vapors or dust at the source.
-
Safety Infrastructure: Ensure that a safety shower and an eyewash station are readily accessible and have been recently tested.[5][6] Their proximity is crucial for immediate decontamination in the event of an accidental large-scale exposure.
Personal Protective Equipment (PPE): Your Essential Barrier
PPE is the final barrier between you and the chemical hazard. The following PPE is mandatory for all personnel handling this compound.
Eye and Face Protection
Due to the high risk of serious eye irritation, robust eye protection is required.
-
Chemical Splash Goggles: At a minimum, tightly sealed chemical splash goggles that conform to ANSI Z87.1 (US) or EN 166 (EU) standards must be worn.[7][8][9]
-
Face Shield: For operations with a higher risk of splashing, such as transferring solutions or working with larger quantities (>50 mL), a full-face shield must be worn in addition to chemical splash goggles.[8] A face shield alone does not provide adequate protection.
Skin and Body Protection
Given that brominated pyrazoles are known skin irritants, comprehensive skin protection is essential to prevent dermal exposure.[2][3][5][6]
-
Gloves: Chemically resistant gloves are required.
-
For Incidental Contact: Nitrile gloves are a suitable minimum requirement. Always inspect gloves for tears or pinholes before use.[9]
-
For Extended Contact or Immersion: For tasks involving prolonged handling, consider double-gloving with nitrile gloves or using a heavier-duty glove material like neoprene.[8][10] Contaminated gloves must be removed immediately using the proper technique to avoid skin contact, and hands should be washed thoroughly.
-
-
Laboratory Coat: A flame-resistant laboratory coat with long sleeves and a secure closure is mandatory.[7][8] This protects the arms and torso from incidental contact.
-
Personal Clothing and Footwear: Full-length pants and closed-toe shoes are required at all times in the laboratory.[8] Shorts, skirts, and open-toed footwear are strictly prohibited.
Respiratory Protection
When working within a properly functioning chemical fume hood, respiratory protection is typically not necessary.[11] However, it is crucial to be prepared for non-routine situations.
-
Contingency Use: A NIOSH-approved respirator with organic vapor cartridges should be available for emergency situations, such as a large spill or a failure of the primary engineering controls. All personnel who may need to use a respirator must be properly fit-tested and trained in its use.
Operational and Disposal Plans
A systematic workflow ensures that safety is integrated into every step of the experimental process.
Step-by-Step Handling Protocol
-
Preparation: Before handling the compound, verify that the fume hood is functioning correctly. Don all required PPE as outlined above.
-
Weighing and Transfer: Conduct all weighing and transfers of the solid compound on a disposable weigh boat or creased parchment paper within the fume hood to contain any dust.
-
Solution Preparation: Add the solid to the solvent slowly and carefully. If heating or agitation is required, ensure the vessel is appropriately vented to prevent pressure buildup.
-
Post-Handling Decontamination: After handling is complete, wipe down the work surface in the fume hood with an appropriate solvent (e.g., isopropanol or ethanol) and dispose of the cleaning materials as hazardous waste. Decontaminate any reusable equipment.
-
PPE Removal: Remove PPE in the correct order to prevent cross-contamination: gloves first, followed by the face shield, goggles, and finally the lab coat. Wash hands thoroughly with soap and water immediately after removing all PPE.
Waste Disposal Plan
Improper disposal can pose a significant environmental and safety risk.
-
Waste Segregation: All waste contaminated with this compound, including excess solid, contaminated solutions, disposable labware, and cleaning materials, must be collected as halogenated organic waste .[12]
-
Containerization: Use a designated, clearly labeled, and sealable hazardous waste container. Never mix incompatible waste streams.
-
Disposal: The sealed waste container must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[6][7][12] Follow all local and national regulations.
Workflow for Safe Handling of this compound
The following diagram illustrates the critical decision points and procedural flow for safely managing this compound in a laboratory setting.
Caption: Procedural workflow for handling this compound.
By adhering to these rigorous engineering controls, PPE requirements, and operational protocols, you can confidently and safely incorporate this compound into your research, building a culture of safety that protects you, your colleagues, and your work.
References
-
PubChem. (n.d.). 4-Bromo-1-cyclopropyl-1H-pyrazole. National Center for Biotechnology Information. Retrieved from [Link]
-
IndiaMART. (n.d.). This compound. Retrieved from [Link]
-
Alfa Aesar. (2026). Safety Data Sheet - 1-Bromo-4-nitrobenzene. Retrieved from [Link]
-
Dartmouth College. (n.d.). Personal Protective Equipment in Chemistry. Environmental Health and Safety. Retrieved from [Link]
-
Storemasta. (2025). Examples of PPE for Various Dangerous Goods Classes. Retrieved from [Link]
-
PubChem. (n.d.). 4-Bromopyrazole. National Center for Biotechnology Information. Retrieved from [Link]
Sources
- 1. m.indiamart.com [m.indiamart.com]
- 2. 4-Bromo-1-cyclopropyl-1H-pyrazole | C6H7BrN2 | CID 52142099 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Bromopyrazole | C3H3BrN2 | CID 16375 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. tcichemicals.com [tcichemicals.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. aksci.com [aksci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
